2-Hydrazinobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydrazinylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-9-6-4-2-1-3-5(6)7(10)11/h1-4,9H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGVDCBVGNMCJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201377 | |
| Record name | 2-Hydrazinobenzoic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5326-27-2 | |
| Record name | 2-Hydrazinobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5326-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Hydrazinobenzoic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Hydrazinobenzoic acid | |
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| Record name | 2-Hydrazinobenzoic acid | |
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| Record name | 2-hydrazinobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-HYDRAZINOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Synthesis of 2-Hydrazinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-hydrazinobenzoic acid, a key chemical intermediate with significant historical and contemporary importance in organic synthesis and medicinal chemistry. Delving into its initial discovery, this paper details the evolution of its synthesis, presenting a thorough, step-by-step protocol for its preparation from anthranilic acid. The guide elucidates the underlying chemical mechanisms, provides critical parameters for synthesis, and discusses the instrumental role of this molecule as a precursor to vital heterocyclic structures, particularly in the development of modern kinase inhibitors for cancer therapy.
Historical Context and Discovery
The history of 2-hydrazinobenzoic acid is intrinsically linked to the pioneering work of the Nobel laureate Emil Fischer on hydrazine derivatives in the late 19th century. While Fischer's synthesis of phenylhydrazine in 1875 was a landmark achievement, his subsequent investigations into related structures laid the groundwork for the synthesis of a vast array of heterocyclic compounds.
In 1880, Fischer reported that heating o-hydrazinobenzoic acid resulted in the formation of indazolone.[1] This early work highlighted the utility of 2-hydrazinobenzoic acid as a precursor to the indazole ring system, a scaffold of immense importance in medicinal chemistry. The first definitive and widely adopted synthetic protocol for 2-hydrazinobenzoic acid hydrochloride was later described by Pfannstiel and Janecke in 1942, a method that remains a cornerstone of its laboratory and industrial production.[2][3]
Synthesis of 2-Hydrazinobenzoic Acid Hydrochloride
The most prevalent and reliable method for the synthesis of 2-hydrazinobenzoic acid is the diazotization of 2-aminobenzoic acid (anthranilic acid) followed by the reduction of the resulting diazonium salt. The hydrochloride salt is the commonly isolated and more stable form of the compound.
Overall Reaction
The synthesis is a two-step process starting from commercially available anthranilic acid:
-
Diazotization: Anthranilic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid, typically hydrochloric acid) at low temperatures to form 2-carboxybenzenediazonium chloride.
-
Reduction: The diazonium salt is then reduced to the corresponding hydrazine derivative, 2-hydrazinobenzoic acid hydrochloride.
Detailed Experimental Protocol
The following protocol is adapted from the well-established procedure published in Organic Syntheses, which is based on the work of Pfannstiel and Janecke.[3]
Materials:
-
Anthranilic acid
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sulfur dioxide (SO₂) or Stannous chloride (SnCl₂)
-
Ice
Step-by-Step Procedure:
-
Diazotization:
-
In a beaker equipped with a mechanical stirrer and cooled in an ice-salt bath, a suspension of anthranilic acid in water is prepared.
-
Concentrated hydrochloric acid is added to dissolve the anthranilic acid, forming its hydrochloride salt which may precipitate.
-
The mixture is cooled to 0°C.
-
A solution of sodium nitrite in water is added slowly, keeping the temperature below 3°C. The addition should be monitored to ensure a slight excess of nitrous acid (positive test with starch-iodide paper).
-
-
Reduction:
-
The cold diazonium salt solution is then added in portions to a freshly prepared, cold (0-5°C) solution of a reducing agent. While the original Organic Syntheses procedure utilizes sulfurous acid (generated by bubbling SO₂ gas through ice-water), stannous chloride in concentrated HCl is also a highly effective reducing agent.[4]
-
The temperature is maintained between 5-10°C during the addition.
-
-
Isolation:
-
After the addition is complete, the reaction mixture is allowed to stand at room temperature.
-
Concentrated hydrochloric acid is then added to precipitate the 2-hydrazinobenzoic acid hydrochloride.
-
The mixture is chilled, and the product is collected by filtration, washed with cold dilute hydrochloric acid, and dried.
-
Reaction Mechanism
The synthesis of 2-hydrazinobenzoic acid from anthranilic acid involves two key mechanistic steps: diazotization and reduction.
Diazotization Mechanism:
The reaction begins with the in situ formation of nitrous acid from sodium nitrite and hydrochloric acid. Nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (+N=O). The lone pair of the primary amine on anthranilic acid attacks the nitrosonium ion. Following a series of proton transfers and the elimination of a water molecule, the stable 2-carboxybenzenediazonium chloride is formed.
Reduction Mechanism:
The diazonium salt is then reduced to the hydrazine. When using stannous chloride (SnCl₂), the Sn(II) ion acts as the reducing agent, donating electrons to the diazonium cation. This process, occurring in a stepwise manner, leads to the formation of the hydrazine derivative.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of 2-hydrazinobenzoic acid hydrochloride.
Optimization and Yield
The yield and purity of 2-hydrazinobenzoic acid hydrochloride are highly dependent on careful temperature control during the diazotization step. The diazonium salt is unstable at higher temperatures and can decompose. The choice of reducing agent can also influence the overall efficiency of the reaction.
| Parameter | Diazotization Step | Reduction Step | Typical Yield |
| Temperature | 0-5 °C | 5-10 °C | 70-80% |
| Reagents | NaNO₂, HCl | SnCl₂ in HCl or SO₂ in H₂O | |
| Key Control | Slow addition of NaNO₂ | Maintain low temperature |
Physicochemical Properties and Characterization
2-Hydrazinobenzoic acid hydrochloride is typically a white to off-white crystalline solid. It is moderately soluble in polar solvents.
Spectroscopic Data
The structural confirmation of 2-hydrazinobenzoic acid is achieved through various spectroscopic techniques.
| Technique | Observed Characteristics | Reference |
| ¹H NMR | Signals corresponding to the aromatic protons, as well as exchangeable protons of the amine, hydrazine, and carboxylic acid groups. | [5] |
| ¹³C NMR | Resonances for the carboxyl carbon, and the aromatic carbons, with shifts influenced by the electron-donating hydrazine and electron-withdrawing carboxyl groups. | [6] |
| FTIR (KBr) | Characteristic peaks for O-H (carboxylic acid), N-H (hydrazine), C=O (carboxylic acid), and aromatic C-H and C=C stretching vibrations. | [6] |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the free base or fragments thereof. | [7] |
Applications in Drug Discovery and Development
2-Hydrazinobenzoic acid is a valuable building block for the synthesis of a variety of heterocyclic compounds. Its most prominent application is in the preparation of indazoles, which form the core structure of numerous pharmacologically active molecules, particularly in the field of oncology.
Synthesis of Kinase Inhibitors
Many modern cancer therapies target protein kinases, enzymes that play a crucial role in cell signaling and proliferation. Several potent kinase inhibitors are based on an indazole scaffold, which can be synthesized from 2-hydrazinobenzoic acid derivatives.
Axitinib and Pazopanib:
Axitinib and Pazopanib are multi-targeted tyrosine kinase inhibitors approved for the treatment of renal cell carcinoma and other cancers. Both drugs feature an indazole core. The synthesis of these complex molecules often involves the initial formation of a substituted indazole, which is then elaborated through a series of coupling and functional group modification reactions. The indazole moiety is typically derived from a corresponding substituted 2-hydrazinobenzoic acid precursor.[8][9][10]
Diagram of the Role of 2-Hydrazinobenzoic Acid in Kinase Inhibitor Synthesis:
Caption: General workflow from 2-hydrazinobenzoic acid to kinase inhibitors.
Mechanism of Action of Indazole-Based Kinase Inhibitors
Axitinib and Pazopanib primarily function by inhibiting Vascular Endothelial Growth Factor (VEGF) receptors. These receptors are key components of the signaling pathway that leads to angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
By binding to the ATP-binding site of the VEGF receptor's kinase domain, these drugs prevent the phosphorylation of downstream signaling molecules. This blockade of the VEGF signaling cascade ultimately inhibits the proliferation and migration of endothelial cells, thereby cutting off the tumor's blood supply.
Diagram of the VEGF Receptor Signaling Pathway Inhibition:
Caption: Inhibition of VEGF signaling by indazole-based kinase inhibitors.
Conclusion
From its early discovery in the context of foundational heterocyclic chemistry to its current role as a critical starting material for life-saving pharmaceuticals, 2-hydrazinobenzoic acid has proven to be a molecule of enduring significance. The synthetic route from anthranilic acid is robust and well-understood, providing a reliable source of this versatile intermediate. As research into targeted therapies continues to expand, the demand for scaffolds derived from 2-hydrazinobenzoic acid, such as indazoles, is likely to grow, further cementing its importance in the landscape of drug discovery and development.
References
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PubChem. Benzoic acid, 2-hydrazinyl-, hydrochloride (1:1). PubChem CID 104169. [Link]
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Abdel-Wahab, B. F., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega. [Link]
- Pfannstiel, K., and Janecke, J. (1942). Berichte der deutschen chemischen Gesellschaft, 75, 1104.
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MDPI. (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. [Link]
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2-hydrazinobenzoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Hydrazinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydrazinobenzoic acid is a bifunctional organic molecule featuring both a carboxylic acid and a hydrazine group attached to a benzene ring. This unique ortho-substitution pattern makes it a highly valuable and versatile building block in synthetic organic chemistry. Its ability to participate in a wide array of chemical transformations, most notably cyclization reactions to form diverse heterocyclic scaffolds, has cemented its importance in medicinal chemistry and materials science. This guide provides a comprehensive overview of the core chemical properties of 2-hydrazinobenzoic acid, focusing on its synthesis, spectral characteristics, reactivity, and applications, with a particular emphasis on its role in the synthesis of pharmacologically relevant compounds.
Chemical Identity and Physicochemical Properties
2-Hydrazinobenzoic acid, also known as o-hydrazinobenzoic acid, is most commonly handled in its more stable hydrochloride salt form.[1] The presence of an acidic carboxyl group and a basic hydrazine moiety gives the molecule amphoteric characteristics and dictates its solubility and reactivity.[1] It typically appears as a white to light cream crystalline solid.[1][2]
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-hydrazinylbenzoic acid | [3] |
| Synonyms | o-Hydrazinobenzoic acid, (2-Carboxyphenyl)hydrazine | [3] |
| CAS Number | 5326-27-2 (Free Acid) | [3][4] |
| 52356-01-1 (Hydrochloride Salt) | [1][5] | |
| Molecular Formula | C₇H₈N₂O₂ (Free Acid) | [3][4][6] |
| C₇H₈N₂O₂ · HCl (Hydrochloride Salt) | [2][5] | |
| Molecular Weight | 152.15 g/mol (Free Acid) | [3][4] |
| 188.61 g/mol (Hydrochloride Salt) | [5][7] | |
| Appearance | White to off-white/light cream crystalline solid | [1][2] |
| Solubility | Moderately soluble in polar solvents (water, ethanol) | [1] |
| LogP | 1.08 | [4] |
Synthesis of 2-Hydrazinobenzoic Acid
The most prevalent and industrially relevant synthesis of 2-hydrazinobenzoic acid begins with the readily available precursor, 2-aminobenzoic acid (anthranilic acid). The synthesis is a classic example of arylhydrazine formation from an aniline derivative.
The process involves two key steps:
-
Diazotization: The primary aromatic amine of anthranilic acid is converted into a diazonium salt using sodium nitrite under cold, acidic conditions (typically with hydrochloric acid).
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this transformation include stannous chloride or sodium sulfite.
This pathway provides a reliable and scalable method for producing 2-hydrazinobenzoic acid, usually isolated as its hydrochloride salt for enhanced stability.[1][8]
Caption: Synthesis of 2-Hydrazinobenzoic Acid from Anthranilic Acid.
Spectral Characterization
While detailed spectral data requires specific experimental acquisition, the structure of 2-hydrazinobenzoic acid allows for the prediction of its key spectral features, which are critical for its identification and quality control.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the four aromatic protons on the disubstituted benzene ring. Additionally, broad, exchangeable signals corresponding to the protons of the carboxylic acid (-COOH) and the hydrazine (-NH-NH₂) moieties would be present.
-
¹³C NMR: The carbon NMR spectrum would display six signals for the aromatic carbons (four CH and two quaternary) and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid.
-
Infrared (IR) Spectroscopy: The IR spectrum is defined by its functional groups. Key absorptions would include a broad O-H stretch from the carboxylic acid (superimposed on C-H stretches), a strong C=O stretch for the carbonyl group, N-H stretching bands from the hydrazine group, and C=C stretching bands characteristic of the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum provides information on the molecular weight and fragmentation pattern. For the free acid, the molecular ion peak (M+) would be observed at m/z 152.[3] Common fragmentation patterns would involve the loss of water, CO, and CO₂, consistent with a benzoic acid derivative.
Chemical Reactivity and Core Applications
The synthetic utility of 2-hydrazinobenzoic acid stems from the dual reactivity of its hydrazine and carboxylic acid functional groups. This allows it to serve as a versatile scaffold for constructing complex heterocyclic systems, which are prevalent in pharmaceuticals and functional materials.[9][10]
The Fischer Indole Synthesis
Perhaps the most significant application of 2-hydrazinobenzoic acid is its role as an arylhydrazine precursor in the Fischer indole synthesis.[11] This powerful acid-catalyzed reaction between an arylhydrazine and a carbonyl compound (aldehyde or ketone) is a cornerstone of heterocyclic chemistry for creating the indole nucleus.[12][13] The reaction proceeds via a hydrazone intermediate, which undergoes a[5][5]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole.[13] The presence of the carboxylic acid group on the starting hydrazine leads to the formation of indole-7-carboxylic acid derivatives.
Caption: Key steps in the Fischer Indole Synthesis pathway.
Synthesis of Other Heterocycles
Beyond indoles, 2-hydrazinobenzoic acid is a precursor to a variety of other important heterocyclic systems:
-
Indazolones: Intramolecular cyclization can lead to the formation of indazolones, which are themselves valuable pharmaceutical intermediates.[14]
-
Triazinoindoles: Through condensation and cyclization reactions with appropriate partners, triazinoindoles can be synthesized.[15]
-
Carbazoles: In the Borsche–Drechsel cyclization, reaction with cyclic ketones like cyclohexanone yields carbazole derivatives.[16]
The ability of the hydrazine moiety to act as a potent nucleophile and the carboxylic acid to participate in condensation or cyclization reactions makes 2-hydrazinobenzoic acid a foundational component in combinatorial chemistry libraries aimed at drug discovery.[10]
Role in Drug Development and Research
The scaffolds derived from 2-hydrazinobenzoic acid are present in numerous bioactive compounds, including antifungal, antibacterial, and antitubercular agents.[1] Furthermore, derivatives of hydrazinobenzoic acid have been studied for their antioxidant properties, where the hydrazine group can act as a radical scavenger or electron donor.[9][10] In a research context, it is also used as a chemical tool in proteomics.[5]
Safety, Handling, and Storage
As a reactive chemical intermediate, 2-hydrazinobenzoic acid and its hydrochloride salt must be handled with appropriate care.
Table 2: GHS Hazard Information
| Hazard Class | Statement | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Eye Damage/Irritation | Causes serious eye irritation | H319 |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 |
| STOT - Single Exposure | May cause respiratory irritation | H335 |
| Source: European Chemicals Agency (ECHA), PubChem.[3] |
-
Handling: Work should be conducted in a well-ventilated fume hood.[17] Personnel must wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[18] Avoid breathing dust and prevent contact with skin and eyes.[2]
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][17][18] Keep the container tightly closed to prevent moisture absorption, as the hydrochloride salt can be hygroscopic.[1]
-
Stability: The material is stable under recommended storage conditions.[2] Hazardous decomposition can occur at high temperatures, producing toxic gases such as nitrogen oxides (NOx), carbon monoxide, and hydrogen chloride.[2][18]
Experimental Protocol: Synthesis of 2-Hydrazinobenzoic Acid Hydrochloride
This protocol is a representative procedure based on established chemical principles for the synthesis of arylhydrazines from anilines.[1][8][14]
Objective: To synthesize 2-hydrazinobenzoic acid hydrochloride from 2-aminobenzoic acid.
Materials:
-
2-Aminobenzoic acid (anthranilic acid)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
-
Magnetic stirrer with hotplate
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
Procedure:
-
Preparation of Amine Salt Solution: In a 500 mL beaker, dissolve 10.0 g of 2-aminobenzoic acid in 100 mL of deionized water and 25 mL of concentrated HCl. Cool the mixture to 0-5 °C in an ice bath with continuous stirring. The causality here is to form the soluble amine hydrochloride salt and to ensure the subsequent diazonium salt is stable, as they readily decompose at higher temperatures.
-
Diazotization: While maintaining the temperature below 5 °C, slowly add a pre-cooled solution of 5.5 g of sodium nitrite in 25 mL of deionized water dropwise. The rate of addition should be controlled to keep the temperature from rising. Stir for an additional 20 minutes after the addition is complete. A positive test on starch-iodide paper (turning blue-black) indicates a slight excess of nitrous acid, confirming the completion of diazotization.
-
Preparation of Reducing Agent: In a separate 1 L beaker, prepare a solution of 40 g of stannous chloride dihydrate in 50 mL of concentrated HCl. This must be done in a fume hood. The stannous chloride solution acts as the reducing agent to convert the diazonium group to a hydrazine.
-
Reduction: Slowly and carefully add the cold diazonium salt solution from Step 2 to the stannous chloride solution with vigorous stirring. A precipitate of the product will begin to form. The controlled addition is critical to manage the exothermic nature of the reduction.
-
Isolation and Purification: After the addition is complete, allow the mixture to stir for another 30 minutes. Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with a small amount of cold water, then cold ethanol to remove residual salts and impurities.
-
Drying: Dry the collected white to off-white solid in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight. The final product is 2-hydrazinobenzoic acid hydrochloride.
Self-Validation: The identity and purity of the synthesized product should be confirmed by melting point determination and spectroscopic analysis (IR, NMR) and compared against reference data.
Conclusion
2-Hydrazinobenzoic acid is a cornerstone intermediate for synthetic chemists, particularly those in drug discovery and development. Its predictable and versatile reactivity, especially in the formation of indole and other heterocyclic systems, ensures its continued relevance. A thorough understanding of its synthesis, properties, and handling is essential for leveraging its full potential in the laboratory.
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ACS Omega. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. [Link]
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An In-depth Technical Guide to the Structure Elucidation of 2-Hydrazinobenzoic Acid
A Senior Application Scientist's Field-Proven Approach for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Hydrazinobenzoic Acid
2-Hydrazinobenzoic acid (C7H8N2O2), a substituted aromatic carboxylic acid, serves as a valuable building block in synthetic organic chemistry.[1][2][3] Its bifunctional nature, possessing both a carboxylic acid and a hydrazine moiety, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and materials science. The precise arrangement of these functional groups on the aromatic ring is critical to its reactivity and the properties of its downstream products. Therefore, unambiguous structure elucidation is a fundamental requirement for its use in research and development.
This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies employed to confirm the structure of 2-hydrazinobenzoic acid. It is designed to move beyond a simple recitation of techniques, offering insights into the causal relationships behind experimental choices and demonstrating a self-validating analytical workflow.
The Analytical Imperative: A Multi-faceted Approach to Structure Elucidation
The definitive confirmation of a chemical structure, particularly for a molecule with the potential for isomeric variants (such as 3- or 4-hydrazinobenzoic acid), necessitates a multi-pronged analytical strategy. Relying on a single technique is often insufficient. Instead, a synergistic application of spectroscopic and spectrometric methods provides a web of interconnected data points that, when taken together, leave no room for ambiguity. This guide will focus on the core techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complemented by a foundational synthesis protocol.
Foundational Synthesis: Preparation of 2-Hydrazinobenzoic Acid
A robust analytical campaign begins with a pure sample. 2-Hydrazinobenzoic acid can be reliably synthesized from its hydrochloride salt, which is often the commercially available form. The following protocol outlines this straightforward conversion.
Experimental Protocol: Synthesis of 2-Hydrazinobenzoic Acid from its Hydrochloride Salt
Materials:
-
2-Hydrazinobenzoic acid hydrochloride
-
Sodium acetate
-
Deionized water
-
Ethanol
Procedure:
-
In a suitable vessel, dissolve 50 g (0.265 mol) of 2-hydrazinobenzoic acid hydrochloride in 1500 mL of water.
-
In a separate beaker, prepare a solution of 21.7 g (0.265 mol) of sodium acetate in 80 mL of water.
-
To the stirred solution of 2-hydrazinobenzoic acid hydrochloride, add the sodium acetate solution. A thick precipitate of 2-hydrazinobenzoic acid will form.
-
Cool the mixture in a refrigerator for three hours to ensure complete precipitation.
-
Collect the precipitate by filtration and wash the filter cake with two 50 mL portions of cold water, followed by one 100 mL portion of ethanol.
-
Dry the resulting solid under vacuum to yield the purified 2-hydrazinobenzoic acid.[4]
This process yields the free acid, which can then be subjected to the following analytical techniques for structure elucidation.
Spectroscopic and Spectrometric Analysis: The Core of Structure Elucidation
The following sections detail the application and interpretation of key analytical techniques in the context of 2-hydrazinobenzoic acid. The data presented is based on established principles and typical spectral characteristics for a molecule of this nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 2-hydrazinobenzoic acid, both ¹H and ¹³C NMR are indispensable.
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each type, and the number of neighboring protons. Key parameters include:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, which is influenced by the electron density around the proton.
-
Integration: The area under a signal, which is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks, caused by the magnetic influence of neighboring protons. The "n+1 rule" is a common guide, where 'n' is the number of equivalent neighboring protons.
-
Coupling Constant (J): The distance between the peaks in a split signal, which provides information about the dihedral angle between coupled protons.
The ¹H NMR spectrum of 2-hydrazinobenzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals corresponding to the aromatic protons and the protons of the hydrazine and carboxylic acid groups.
Table 1: Predicted ¹H NMR Data for 2-Hydrazinobenzoic Acid
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 13.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |
| ~7.8 - 8.0 | Doublet of Doublets | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid group. |
| ~7.2 - 7.4 | Triplet | 1H | Ar-H | Aromatic proton para to the carboxylic acid group. |
| ~6.8 - 7.0 | Doublet of Doublets | 1H | Ar-H | Aromatic proton ortho to the hydrazine group. |
| ~6.6 - 6.8 | Triplet | 1H | Ar-H | Aromatic proton meta to the carboxylic acid group. |
| ~4.0 - 5.0 | Broad Singlet | 3H | -NH-NH₂ | The protons of the hydrazine group are exchangeable and often appear as a broad singlet. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Key features include:
-
Chemical Shift (δ): The position of a signal, which indicates the electronic environment of the carbon atom.
-
Number of Signals: The number of distinct signals corresponds to the number of non-equivalent carbon atoms.
The proton-decoupled ¹³C NMR spectrum of 2-hydrazinobenzoic acid is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for 2-Hydrazinobenzoic Acid
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 - 175 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| ~145 - 155 | Ar-C (C-NHNH₂) | The aromatic carbon attached to the electron-donating hydrazine group is deshielded. |
| ~130 - 140 | Ar-C (C-COOH) | The aromatic carbon attached to the electron-withdrawing carboxylic acid group is deshielded. |
| ~120 - 130 | Ar-CH | Aromatic methine carbon. |
| ~115 - 125 | Ar-CH | Aromatic methine carbon. |
| ~110 - 120 | Ar-CH | Aromatic methine carbon. |
| ~105 - 115 | Ar-CH | Aromatic methine carbon. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb infrared radiation at characteristic frequencies.
Different types of bonds vibrate at different frequencies. By analyzing the absorption bands in an IR spectrum, we can deduce the presence of specific functional groups.
The IR spectrum of 2-hydrazinobenzoic acid will be characterized by the presence of several key absorption bands.
Table 3: Key IR Absorption Bands for 2-Hydrazinobenzoic Acid
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3300 - 3400 | N-H stretch | Hydrazine |
| ~1680 - 1710 | C=O stretch | Carboxylic Acid |
| ~1600 and ~1475 | C=C stretch | Aromatic Ring |
| ~1210 - 1320 | C-O stretch | Carboxylic Acid |
| ~1000 - 1250 | C-N stretch | Hydrazine |
The very broad O-H stretch of the carboxylic acid is a hallmark of this functional group, arising from strong hydrogen bonding. The presence of N-H stretches from the hydrazine group and the characteristic C=O stretch further confirm the key functionalities.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.
In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and any fragment ions are separated based on their m/z ratio. Electron Ionization (EI) is a common technique that often leads to extensive fragmentation, providing a "fingerprint" of the molecule.
The mass spectrum of 2-hydrazinobenzoic acid (molecular weight: 152.15 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z = 152. The fragmentation pattern will be indicative of the structure.
Table 4: Expected Key Fragments in the Mass Spectrum of 2-Hydrazinobenzoic Acid
| m/z | Fragment | Loss from Molecular Ion |
| 152 | [C₇H₈N₂O₂]⁺ | - |
| 135 | [C₇H₇N₂O]⁺ | -OH |
| 107 | [C₆H₇N₂]⁺ | -COOH |
| 92 | [C₆H₆N]⁺ | -NH₂ from m/z 107 |
| 77 | [C₆H₅]⁺ | -N₂H₃ from m/z 107 |
The loss of a hydroxyl radical (-OH, 17 Da) and a carboxyl radical (-COOH, 45 Da) are common fragmentation pathways for benzoic acids. The subsequent fragmentation of the resulting ions provides further clues to the structure.
Integrating the Data: A Cohesive Structural Proof
The true power of this multi-technique approach lies in the integration of the data. Each technique provides a piece of the puzzle, and together they form a self-validating picture of the 2-hydrazinobenzoic acid structure.
Figure 1: A workflow diagram illustrating the integrated approach to the structure elucidation of 2-hydrazinobenzoic acid.
This workflow demonstrates the logical progression from a purified sample to a confirmed structure. The NMR data provides the carbon-hydrogen framework, the IR data confirms the presence of the key functional groups, and the mass spectrometry data provides the molecular weight and corroborates the structural fragments. The congruence of all these data points provides an unassailable confirmation of the structure of 2-hydrazinobenzoic acid.
Conclusion
The structure elucidation of 2-hydrazinobenzoic acid is a clear example of the power of a modern, multi-technique analytical approach. By systematically applying and interpreting data from NMR, IR, and MS, researchers can be confident in the identity and purity of this important synthetic building block. This guide has provided a framework for this process, emphasizing not just the "how" but also the "why" behind each analytical step. For professionals in drug development and chemical research, this rigorous approach to structure confirmation is a non-negotiable aspect of ensuring data integrity and the ultimate success of their scientific endeavors.
References
-
PrepChem. (n.d.). Synthesis of 1. 2-Hydrazinobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydrazinobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 2-Hydrazinobenzoic acid. Retrieved from [Link]
-
ACS Omega. (2021, November 17). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. Retrieved from [Link]
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- 1. 2-Hydrazinobenzoic acid | C7H8N2O2 | CID 79223 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydrazinobenzoic acid | SIELC Technologies [sielc.com]
Technical Guide: Synthesis of 2-Hydrazinobenzoic Acid Hydrochloride
Executive Summary
2-Hydrazinobenzoic acid hydrochloride (CAS: 52356-01-1) is a critical pharmacophore precursor, primarily utilized in the synthesis of indazoles and quinazolinones —scaffolds ubiquitous in oncology (e.g., PARP inhibitors) and anti-inflammatory therapeutics.[1]
While the free base exists, the hydrochloride salt is the preferred isolation form due to its superior oxidative stability and crystallinity. This guide details a robust, field-proven laboratory synthesis via the Diazotization-Reduction pathway, specifically optimized for high purity (>98%) and reproducibility.[1]
Chemical Basis & Retrosynthesis
The synthesis relies on the transformation of an aniline (amine) to a hydrazine via a diazonium intermediate.[1] The starting material, Anthranilic Acid (2-aminobenzoic acid), is abundant and inexpensive.[1]
Mechanistic Pathway[1][2]
-
Diazotization: Electrophilic attack of the nitrosonium ion (
) on the amine.[1] -
Reduction: The diazonium species (
) is reduced to the hydrazine ( ).[1]
Critical Process Parameter (CPP): The reduction step is the yield-determining step.[1] While industrial routes often use sulfites (
Reaction Scheme Visualization
Figure 1: Synthetic pathway from Anthranilic Acid to 2-Hydrazinobenzoic Acid HCl.
Experimental Protocol
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |
| Anthranilic Acid | 137.14 | 1.0 | 13.7 g (100 mmol) | Substrate |
| Sodium Nitrite | 69.00 | 1.1 | 7.6 g | Diazotizing Agent |
| Hydrochloric Acid (12M) | 36.46 | Excess | ~100 mL | Solvent/Acid Source |
| Tin(II) Chloride Dihydrate | 225.63 | 2.5 | 56.4 g | Reducing Agent |
| Ethanol (Cold) | 46.07 | N/A | 50 mL | Wash Solvent |
Step-by-Step Methodology
Phase A: Diazotization (The "Cold" Phase)
Rationale: Temperature control is binary here.[1] Above 5°C, the diazonium salt hydrolyzes to salicylic acid (phenol), an impurity that is difficult to remove.[1]
-
Slurry Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, suspend 13.7 g Anthranilic Acid in 30 mL conc. HCl and 30 mL water .
-
Cooling: Immerse the flask in an ice/salt bath. Cool the internal temperature to 0–2°C .
-
Nitrite Addition: Dissolve 7.6 g Sodium Nitrite in 20 mL water . Add this solution dropwise to the flask over 20 minutes.
-
Control Point: Ensure internal temp does not exceed 5°C .[1]
-
-
Aging: Stir for an additional 15 minutes at 0°C. The solution should become clear/pale yellow.
Phase B: Reduction (The Exothermic Phase)
Rationale: Adding the diazonium to the reductant (Inverse Addition) is safer and minimizes side-coupling reactions (formation of azo dyes).[1]
-
Reductant Prep: In a separate 1 L beaker, dissolve 56.4 g
in 50 mL conc. HCl . Cool this solution to < 5°C . -
Transfer: Slowly pour the cold diazonium solution (from Phase A) into the stirred
solution. -
Crystallization: Allow the mixture to stand in the ice bath for 1 hour, then refrigerate (4°C) overnight to maximize yield.
Phase C: Isolation & Purification[1]
-
Filtration: Filter the solid using a sintered glass funnel (vacuum).[1]
-
Washing:
-
Drying: Dry under vacuum at 40°C or in a desiccator over
.-
Note: Do not heat above 60°C; hydrazines are thermally sensitive.[1]
-
Process Workflow & Logic
Figure 2: Operational workflow emphasizing critical hold points.
Characterization & Quality Control
To validate the synthesis, compare your product against these standard metrics.
| Test | Expected Result | Method Note |
| Appearance | White to pale buff powder | Darkening indicates oxidation.[1] |
| Melting Point | 175°C (with decomp.)[1][3] | Distinct from free base (~250°C).[1] |
| Solubility | Soluble in hot water; insoluble in ether | - |
| IR Spectroscopy | 3200-3400 cm⁻¹ (NH stretch) | Broad band due to HCl salt.[1] |
| 1H NMR (DMSO-d6) | Absence of broad OH hump from salicylic acid.[1] |
Troubleshooting Guide:
-
Brown Product: Oxidation occurred.[1][4][5] Recrystallize from water containing a pinch of sodium dithionite or activated charcoal.[1]
-
Low Yield: Temperature during diazotization likely exceeded 5°C, leading to hydrolysis.[1]
Safety & Handling (E-E-A-T)
-
Hydrazine Toxicity: Phenylhydrazines are suspected carcinogens and skin sensitizers.[1] Always handle powder in a fume hood.[1]
-
Diazonium Instability: Never let the diazonium intermediate dry out; it can be shock-sensitive.[1] Always proceed immediately to reduction.[1]
-
Tin Waste: The filtrate contains heavy metals (Sn).[1] Dispose of as hazardous heavy metal waste, not down the drain.
References
-
Organic Syntheses. o-Hydrazinobenzoic Acid Hydrochloride. Coll. Vol. 3, p.495 (1955); Vol. 25, p.48 (1945).[1] Link[1]
-
PubChem. 2-Hydrazinobenzoic acid.[1] National Library of Medicine.[1] Link[1]
-
Thermo Fisher Scientific. Safety Data Sheet: 2-Hydrazinobenzoic acid hydrochloride. Link[1]
-
ScienceMadness. Preparation of Anthranilic Acid and Derivatives. (Community discussion on practical lab techniques). Link
Sources
A Comprehensive Technical Guide to the Theoretical Investigation of 2-Hydrazinobenzoic Acid
Abstract
This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to elucidate the molecular characteristics of 2-hydrazinobenzoic acid. Aimed at researchers, scientists, and professionals in drug development, this document details the application of quantum chemical calculations to understand the structural, electronic, and spectroscopic properties of this versatile molecule. By leveraging Density Functional Theory (DFT), we will dissect the intricacies of its molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). This guide serves as a practical blueprint for conducting and interpreting theoretical studies, thereby accelerating research and development efforts in medicinal chemistry and materials science.
Introduction: The Significance of 2-Hydrazinobenzoic Acid
2-Hydrazinobenzoic acid (C₇H₈N₂O₂), a derivative of benzoic acid, is a molecule of considerable interest in synthetic and medicinal chemistry.[1] Its unique structural arrangement, featuring both a carboxylic acid and a hydrazine group ortho to each other on a benzene ring, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, including quinazolines and triazoloquinazolines.[1] These resulting scaffolds are known to exhibit a range of biological activities, most notably as potential anticancer agents.[1]
Theoretical studies provide a powerful lens through which we can understand and predict the behavior of 2-hydrazinobenzoic acid at a molecular level. By employing computational models, we can gain insights into its reactivity, stability, and potential interactions with biological targets, thereby guiding synthetic efforts and rational drug design. This guide will walk through the core theoretical analyses used to characterize this important molecule.
Computational Methodology: A Self-Validating System
The cornerstone of modern theoretical chemistry lies in the application of robust and predictive computational methods. For a molecule like 2-hydrazinobenzoic acid, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational efficiency.
The "Why" Behind the Choice of Method
The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that combines the strengths of both Hartree-Fock theory and DFT.[2] It has a proven track record for providing reliable geometric and electronic properties for a vast range of organic molecules.[3]
The choice of basis set is equally critical. The 6-311++G(d,p) basis set is a Pople-style basis set that offers a good compromise between flexibility and computational cost. The inclusion of diffuse functions ("++") is important for accurately describing the lone pairs of electrons on the oxygen and nitrogen atoms, while the polarization functions ("(d,p)") allow for a more accurate description of bonding.[3]
Experimental Protocol: A Step-by-Step Workflow
All calculations discussed in this guide are typically performed using the Gaussian suite of programs.[4] The following protocol outlines a standard computational workflow for analyzing 2-hydrazinobenzoic acid.
-
Molecule Building and Initial Geometry: Construct the 3D structure of 2-hydrazinobenzoic acid using a molecular modeling program like GaussView.[5] Ensure the initial bond lengths and angles are reasonable.
-
Geometry Optimization: Perform a full geometry optimization without any symmetry constraints. This step finds the lowest energy conformation of the molecule. The Opt keyword in Gaussian is used for this purpose.[6]
-
Frequency Calculation: Following a successful optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes:
-
Further Analysis: From the optimized geometry, a range of electronic properties can be calculated, including HOMO-LUMO energies, molecular electrostatic potential, and Natural Bond Orbital (NBO) analysis.
Molecular Structure and Geometry
The first step in understanding the properties of 2-hydrazinobenzoic acid is to determine its most stable three-dimensional structure. Geometry optimization provides key information on bond lengths, bond angles, and dihedral angles.
| Parameter | C-C (aromatic) | C-O (carbonyl) | C-O (hydroxyl) | C-N | N-N |
| Bond Length (Å) | 1.39 - 1.41 | ~1.22 | ~1.35 | ~1.38 | ~1.43 |
| Reference | [1] | [2] | [2] | [8] |
Table 1: Illustrative optimized bond lengths for 2-hydrazinobenzoic acid.
The planarity of the molecule is also of interest. The dihedral angles between the carboxylic acid group, the hydrazine group, and the benzene ring will influence the molecule's conjugation and overall electronic properties.
Vibrational Analysis: The Molecular Fingerprint
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of a molecule. Theoretical frequency calculations allow for the assignment of the observed spectral bands to specific molecular vibrations.
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |
| O-H stretch | Carboxylic Acid | ~3600 |
| N-H stretch | Hydrazine | 3300 - 3480 |
| C=O stretch | Carboxylic Acid | 1670 - 1710 |
| C=C stretch | Aromatic Ring | 1400 - 1600 |
Table 2: Key predicted vibrational frequencies for 2-hydrazinobenzoic acid.[1][2]
Discrepancies between calculated and experimental frequencies are expected due to the harmonic approximation used in the calculations and the absence of solvent effects in the gas-phase model.[1] A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data.
Frontier Molecular Orbitals (FMOs): Reactivity Indicators
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[9] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[9] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and stability.[10] A smaller gap suggests higher reactivity.[10]
| Orbital | Energy (eV) | Description |
| LUMO | ~ -1.0 | Primarily localized on the carboxylic acid group and the benzene ring. |
| HOMO | ~ -6.0 | Primarily localized on the hydrazine group and the benzene ring. |
| HOMO-LUMO Gap | ~ 5.0 | Indicates a relatively stable molecule. |
Table 3: Illustrative Frontier Molecular Orbital energies for 2-hydrazinobenzoic acid.
Molecular Electrostatic Potential (MEP): Mapping Reactivity
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[11] The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.
-
Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack. In 2-hydrazinobenzoic acid, these regions are expected around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the hydrazine group.
-
Blue regions indicate positive electrostatic potential and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the hydrogens of the hydrazine group.
-
Green regions represent neutral electrostatic potential.
The MEP map provides a clear and intuitive picture of the molecule's reactive sites, which is invaluable for understanding its interactions with other molecules, including biological receptors.[12]
Natural Bond Orbital (NBO) Analysis: Delving into Bonding
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns closely with the familiar Lewis structure concepts.[13][14] NBO analysis can quantify:
-
Hybridization: The spd character of the atomic orbitals involved in bonding.
-
Charge Transfer: The delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. This is a key aspect of intramolecular interactions and resonance.[15]
-
Bond Order: A measure of the number of chemical bonds between two atoms.
For 2-hydrazinobenzoic acid, NBO analysis can reveal the extent of conjugation between the benzene ring, the carboxylic acid group, and the hydrazine group, providing a quantitative measure of electron delocalization within the molecule.
Conclusion: A Predictive Framework for Drug Discovery and Materials Science
The theoretical studies outlined in this guide provide a robust framework for understanding the fundamental properties of 2-hydrazinobenzoic acid. By combining geometry optimization, vibrational analysis, FMO theory, MEP mapping, and NBO analysis, researchers can develop a comprehensive molecular-level understanding of this important compound. These computational insights can guide the synthesis of novel derivatives with enhanced biological activity or tailored material properties, ultimately accelerating the pace of innovation in drug discovery and materials science.
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Isamura, B. K., Patouossa, I., Kaba, I. E., Matondo, A., & Mpiana, P. T. (2021). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. SAJCH, 74(1), 1-10.
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Zhang, Y., Ren, Z., Zheng, Z., Liu, D., & Zhang, J. (2014). Study on benzoic acid by THz time-domain spectroscopy and density functional theory. Journal of Molecular Structure, 1076, 63-68.
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Truong, T. T., Nguyen, P. D., Nguyen, T. N., Le, T. T. T., & Nguyen, N. H. (2022). Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer. Journal of the Serbian Chemical Society, 87(5), 539-556.
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Saravanamoorthy, S. N., et al. (2021). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid: Molecular Docking and DFT Calculations. Acta Scientific Pharmaceutical Sciences, 5(11), 70-88.
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Anbuselvan, A., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1599.
-
Arivazhagan, M., & Anitha, R. (2016). Quantum Chemical Computations, Molecular Docking, Vibrational Spectroscopic Analysis, Non-Linear Optical Properties and DFT Calculation of 2-[(2,3-Dimethylphenyl)Amino]Benzoic Acid. Journal of Molecular Structure, 1125, 289-301.
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Gaussian, Inc. (2019). Gaussian 16, Revision C.01. Wallingford, CT.
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Ossila. (n.d.). Understanding HOMO and LUMO in Chemistry.
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Atmani, D., et al. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Preprints.org.
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Matter Modeling Stack Exchange. (2021). What software shall I use for DFT on an organic molecule?.
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Barroso, J. (2012). Natural Bond Orbitals (NBO) in Organic Chemistry. Joaquin Barroso's Blog.
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University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP).
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ResearchGate. (2018). Density functional theory computation of organic compound penetration into sepiolite tunnels.
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Wikipedia. (n.d.). Natural bond orbital.
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The Organic Chemistry Tutor. (2024). Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube.
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Chemistry LibreTexts. (2023). Electrostatic Potential maps.
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Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program.
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The Organic Chemistry Tutor. (2023). Electrostatic Potential Maps and Bond Polarity - Organic Chemistry. YouTube.
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Grimme, S., & Brandenburg, J. G. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(2), e202112438.
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Reddit. (2024). Guide to identifying HOMO-LUMO of molecules?. r/OrganicChemistry.
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Morino, Y., Iijima, T., & Murata, Y. (1960). Molecular structure of hydrazine as studied by gas electron diffraction. The Journal of Physical Chemistry, 64(5), 665-668.
-
Natural Bond Orbital. (n.d.). What are "Natural Atomic Orbitals" (NAOs)?.
-
ResearchGate. (2020). Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity.
-
Barroso, J. (2009). Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. Dr. Joaquin Barroso's Blog.
-
Mahapatra, S., & Sahu, S. (2020). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega, 5(4), 1869-1881.
-
Wikipedia. (n.d.). HOMO and LUMO.
-
Gaussian, Inc. (2019). Gaussian & GaussView Tutorial Videos.
-
IntechOpen. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry.
-
UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps.
-
Wikipedia. (n.d.). Hydrazine.
-
Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL.
-
Semantic Scholar. (2016). What is NBO analysis and how is it useful?.
-
University of Calgary. (n.d.). Reactions in Organic Compounds HOMO LUMO reaction Energy gain product nucleophile electrophile.
-
chemmunicate !. (2022). Gauss View | DFT calculation | Introductory Video 1 | Tutorial. YouTube.
-
MDPI. (2023). Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods.
-
ACS Omega. (2022). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa.
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2-hydrazinobenzoic acid stability and storage
Technical Guide: Stability, Storage, and Handling of 2-Hydrazinobenzoic Acid (2-HBA)
Executive Summary
2-Hydrazinobenzoic acid (2-HBA), also known as o-hydrazinobenzoic acid (CAS: 5326-27-2), is a critical bifunctional building block utilized in the synthesis of indazoles, quinazolines, and various heterocyclic pharmaceuticals.[1][2][3][4][5][6][7] While chemically versatile, 2-HBA exhibits significant stability challenges, primarily driven by its propensity for intramolecular cyclization to 3-indazolinone and susceptibility to oxidative degradation. This guide provides a scientifically grounded protocol for the storage, handling, and quality control of 2-HBA to ensure high purity and experimental reproducibility.
Chemical Profile & Reactivity
2-HBA possesses an amphoteric structure containing both a basic hydrazine moiety (
| Property | Specification |
| CAS Number | 5326-27-2 |
| Molecular Formula | |
| Molecular Weight | 152.15 g/mol |
| Appearance | White to light cream crystalline powder |
| Solubility | Soluble in dilute acid/base; moderate in polar organic solvents (DMSO, MeOH) |
| pKa | ~3-4 (Carboxyl), ~6-7 (Hydrazine conjugate acid) |
The Instability Mechanism: The "Ortho Effect"
The primary degradation pathway is not random decomposition but a thermodynamically favored intramolecular cyclization. Under acidic conditions or elevated temperatures, the terminal nitrogen of the hydrazine group nucleophilically attacks the carbonyl carbon of the carboxylic acid. This results in the loss of water and the formation of 3-indazolinone (also referred to as indazolone).
-
Implication: Standard "shelf" storage at room temperature can lead to slow conversion to the indazolone impurity, which is often insoluble and difficult to separate from the parent compound during synthesis.
Degradation Pathways & Visualization
Understanding the degradation logic is essential for preventative storage. The diagram below illustrates the competing pathways of cyclization (thermal/acidic) and oxidation (environmental).
Figure 1: Primary degradation pathways of 2-Hydrazinobenzoic acid demonstrating the competing risks of cyclization and oxidation.[7][8]
Storage & Handling Protocols
To mitigate the pathways described above, a strict "Cold-Dry-Dark" protocol is required.
Environmental Control
-
Temperature: Store at 2–8°C (Refrigerated). While some suppliers list "ambient," long-term stability (>6 months) is significantly compromised above 20°C due to the kinetic acceleration of the cyclization reaction.
-
Atmosphere: The hydrazine group is a reducing agent and is sensitive to atmospheric oxygen. Long-term storage requires an inert atmosphere (Nitrogen or Argon).
-
Container: Amber glass vials with Teflon-lined caps are mandatory to prevent UV-catalyzed auto-oxidation.
Handling Workflow
The following decision tree outlines the handling logic to preserve integrity during experimental use.
Figure 2: Storage and handling decision tree to prevent moisture condensation and oxidative contamination.
Key Protocol Note: Never open a cold bottle of 2-HBA immediately upon removal from the refrigerator. Allow it to warm to room temperature (approx. 30 mins) in a desiccator. Opening cold glass causes condensation, introducing water that catalyzes the conversion to indazolone.
Quality Control & Analytics
Verifying the purity of 2-HBA is necessary before committing it to high-value synthesis (e.g., GMP drug manufacturing).
HPLC Method (Reverse Phase)
Standard C18 columns are effective, but the mobile phase must be acidic to keep the hydrazine protonated and prevent peak tailing.
-
Column: C18 (e.g., 150 x 4.6 mm, 3-5 µm) or specialized columns like Newcrom R1.
-
Mobile Phase A: Water + 0.1% Phosphoric Acid (or Formic Acid for MS).
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm.
-
Expected Retention: 2-HBA will elute earlier than the less polar 3-indazolinone impurity.
Impurity Identification
| Impurity | Origin | Detection Characteristic |
| 3-Indazolinone | Thermal cyclization | Late-eluting peak; insoluble in dilute acid. |
| Azobenzene dimers | Oxidation | Yellow/Orange discoloration; distinct UV shift. |
| Anthranilic Acid | Hydrolysis/Precursor | Retention time match with standard. |
Safety & Toxicology
As a hydrazine derivative, 2-HBA carries specific toxicological risks that differ from standard benzoic acid derivatives.
-
Hydrazine Moiety: Hydrazines are known skin sensitizers and potential carcinogens. 2-HBA should be handled in a fume hood to avoid inhalation of dust.
-
Incompatibility: Strictly avoid contact with strong oxidizing agents (e.g., permanganate, peroxide) and aldehydes (forms hydrazones immediately).
-
PPE: Nitrile gloves, safety goggles, and N95/P100 dust mask if not in a hood.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79223, 2-Hydrazinobenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (1963). Indazole Synthesis via o-Hydrazinobenzoic acid. Org. Synth. Coll. Vol. 4, p.536.[6] Retrieved from [Link][6]
-
SIELC Technologies. (2018). HPLC Separation of 2-Hydrazinobenzoic acid. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
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Technical Guide: Biological Activities and Synthetic Utility of 2-Hydrazinobenzoic Acid Derivatives
This technical guide provides a comprehensive analysis of the biological potential of 2-hydrazinobenzoic acid (2-HBA) derivatives, designed for researchers in medicinal chemistry and drug discovery.
Executive Summary
2-Hydrazinobenzoic acid (2-HBA) is a privileged pharmacophore scaffold characterized by its bifunctional nature: an ortho-positioned carboxylic acid and a hydrazine moiety. This structural arrangement allows for a unique "molecular switching" capability. Under mild condensation conditions, it forms linear hydrazones (Schiff bases) with potent antimicrobial and anticancer profiles. Under acidic or oxidative stress, it undergoes intramolecular cyclization to form 1,2-dihydro-3H-indazol-3-ones (indazolones), a class of nitrogen heterocycles with significant anti-inflammatory and analgesic properties. This guide details the synthesis, structure-activity relationships (SAR), and biological validation of these derivatives.
Chemical Space & Synthetic Pathways
The core utility of 2-HBA lies in its divergent synthetic pathways. The ortho positioning is critical; unlike its para isomer, 2-HBA can access bicyclic heterocycles.
Divergent Synthesis: Linear vs. Cyclic
The following Graphviz diagram illustrates the decision tree for synthesizing key derivatives from the 2-HBA scaffold.
Figure 1: Synthetic divergence of 2-hydrazinobenzoic acid. Ortho-substitution enables cyclization to indazolones, a pathway unavailable to para-isomers.
Therapeutic Applications & Mechanisms
Antimicrobial Activity (Linear Hydrazones)
Hydrazone derivatives of 2-HBA exhibit broad-spectrum activity, particularly against Gram-positive bacteria (S. aureus, B. subtilis) and fungal strains (C. albicans).
-
Mechanism of Action: The azomethine (-N=CH-) linkage coordinates with metal ions (Fe²⁺, Cu²⁺) essential for bacterial metabolism. Additionally, lipophilic derivatives penetrate the bacterial cell wall, disrupting membrane potential.
-
Key Data Points:
| Compound Class | Target Organism | MIC Range (µg/mL) | Reference Standard |
| 2-HBA-Nitrobenzylidene | S. aureus (MRSA) | 1.95 - 7.81 | Nitrofurantoin (3.91) |
| 2-HBA-Furan Derivative | C. albicans | 15.62 - 31.25 | Fluconazole (16.0) |
| 2-HBA-Chlorobenzylidene | E. coli | 12.5 - 25.0 | Ciprofloxacin (0.5) |
Anticancer Activity (Hydrazones & Metal Complexes)
Derivatives, especially copper(II) complexes of 2-HBA hydrazones, show significant cytotoxicity against carcinoma cell lines (HeLa, MCF-7, HCT-116).
-
Mechanism:
-
Apoptosis Induction: Upregulation of Bax and downregulation of Bcl-2, triggering the intrinsic mitochondrial pathway.
-
DNA Intercalation: Planar aromatic systems intercalate between DNA base pairs, inhibiting replication.
-
ROS Generation: Copper complexes catalyze the formation of Reactive Oxygen Species (ROS), leading to oxidative stress in cancer cells.
-
Anti-inflammatory & Analgesic (Cyclic Indazolones)
Cyclization to the indazolone core yields compounds structurally similar to non-steroidal anti-inflammatory drugs (NSAIDs).
-
Mechanism: Inhibition of Cyclooxygenase (COX-1/COX-2) enzymes, reducing prostaglandin synthesis.
-
Performance: Some 2-substituted indazolones demonstrate analgesic potency equivalent to Diclofenac in rodent models (hot plate test).
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing lead compounds.[1]
Figure 2: SAR decision matrix for optimizing 2-HBA derivatives.
Experimental Protocols
Protocol A: Synthesis of 2-HBA Hydrazones (Schiff Bases)
Objective: Synthesis of linear antimicrobial agents.
-
Reagents: 2-Hydrazinobenzoic acid (1.0 eq), Substituted Aromatic Aldehyde (1.0 eq), Ethanol (Solvent), Glacial Acetic Acid (Catalyst).
-
Procedure:
-
Dissolve 0.01 mol of 2-HBA in 20 mL of absolute ethanol.
-
Add 0.01 mol of the appropriate aldehyde dropwise with stirring.
-
Add 2-3 drops of glacial acetic acid.
-
Reflux the mixture at 78°C for 3–5 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Cool to room temperature.[2][3] The precipitate (hydrazone) will form.
-
Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.
-
-
Validation:
-
IR: Look for C=N stretch at 1600–1620 cm⁻¹.
-
¹H NMR: Singlet at δ 8.0–8.5 ppm (Azomethine -N=CH-).
-
Protocol B: Cyclization to 1,2-dihydro-3H-indazol-3-one
Objective: Synthesis of the anti-inflammatory core.
-
Reagents: 2-Hydrazinobenzoic acid hydrochloride, Conc. HCl, Water.[4]
-
Procedure:
-
Suspend 0.01 mol of 2-HBA in 10 mL of water.
-
Add 1.0 mL of concentrated HCl.
-
Reflux the mixture vigorously for 30–60 minutes. The solution will turn pale yellow.[4]
-
Concentrate the solution on a steam bath to 1/4 volume.
-
Cool to induce crystallization of the indazolone hydrochloride salt.
-
Neutralize with dilute NaOH to precipitate the free base if required.
-
-
Validation:
-
IR: Appearance of cyclic amide (lactam) C=O at ~1680 cm⁻¹.
-
Absence: Disappearance of the carboxylic acid -OH stretch.
-
References
-
Popiołek, L. (2021). Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones. International Journal of Molecular Sciences.
-
Muthumani, P., et al. (2010). Synthesis and biological study of some novel schiffs bases of indazolone derivatives. Journal of Chemical and Pharmaceutical Research.
-
Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. European Journal of Medicinal Chemistry.
-
BenchChem. (2025).[1] Application of 4-Hydrazinobenzoic Acid Derivatives in Anticancer Drug Discovery. (Note: Comparative scaffold analysis).
-
PubChem. (2025). 2-Hydrazinobenzoic acid Compound Summary. National Library of Medicine.
Sources
Methodological & Application
Application Notes and Protocols for 2-Hydrazinobenzoic Acid in Proteomics Research
Introduction: Unveiling the Proteomic Potential of 2-Hydrazinobenzoic Acid
For researchers, scientists, and drug development professionals, the quest for novel chemical tools to interrogate the complex machinery of the proteome is perpetual. 2-Hydrazinobenzoic acid, a seemingly simple aromatic compound, emerges as a versatile scaffold for the development of sophisticated probes and cross-linkers in the field of chemical proteomics. Its inherent reactivity, centered around the hydrazine moiety, provides a gateway to explore protein function, interactions, and the identification of novel therapeutic targets.
This comprehensive guide moves beyond a mere listing of facts to provide a deep, mechanistic understanding of how 2-hydrazinobenzoic acid and its derivatives can be leveraged in advanced proteomics workflows. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system grounded in scientific principles.
Core Principles: The Chemical Versatility of the Hydrazine Moiety
The utility of 2-hydrazinobenzoic acid in proteomics stems from the nucleophilic and reducing properties of the hydrazine group.[1][2] This dual reactivity allows for the targeting of a broad spectrum of functional groups within proteins, expanding the reach of chemical proteomics beyond traditional approaches that focus on nucleophilic amino acid residues.[1][2]
Hydrazine-based probes can engage with electrophilic sites on proteins, including enzyme cofactors and transiently formed reactive species, through both polar and radicaloid mechanisms.[1][2][3] This "reverse-polarity" activity-based protein profiling (ABPP) opens up a largely unexplored area of the proteome for investigation.[2] Furthermore, the hydrazine group can react with carbonyls (aldehydes and ketones) to form stable hydrazone linkages, a reaction that is highly specific and can be performed under mild, aqueous conditions, making it ideal for bioconjugation.
The carboxylic acid group of 2-hydrazinobenzoic acid provides a convenient handle for further chemical modification, allowing for the attachment of reporter tags (e.g., biotin, fluorophores) or a second reactive group to create bifunctional cross-linkers.
Application I: Activity-Based Protein Profiling (ABPP) with Hydrazine Probes
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive chemical probes to assess the functional state of enzymes in complex biological systems.[4][5] While traditional ABPP probes are electrophilic and target nucleophilic residues in enzyme active sites, hydrazine-based probes operate on the principle of "reverse polarity," targeting electrophilic centers.[2]
Mechanism of Action
A bifunctional probe derived from 2-hydrazinobenzoic acid can be designed to consist of three key components: the hydrazine "warhead," a linker, and a reporter tag (e.g., an alkyne for click chemistry). The hydrazine warhead covalently reacts with electrophilic sites within the proteome. These sites can include:
-
Enzyme cofactors: Many enzymes utilize electrophilic cofactors that can be targeted by hydrazine probes.[1][2][3]
-
Transient intermediates: Catalytic cycles of some enzymes involve the formation of transient electrophilic species that can be captured by the probe.[1][2][3]
-
Post-translationally modified residues: Certain post-translational modifications can introduce electrophilic functionalities.
The reaction is dependent on the functional state of the enzyme, as the electrophilic site is often only accessible or present during catalysis. This crucial feature allows for the selective labeling of active enzymes.[1][2][3]
Experimental Workflow: ABPP with a 2-Hydrazinobenzoic Acid-Derived Probe
The following protocol outlines a general workflow for an ABPP experiment using a hypothetical clickable probe synthesized from 2-hydrazinobenzoic acid.
Sources
- 1. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of bifunctional probes for the specific labeling of fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
Synthesis of 1,2-Dihydro-3H-indazol-3-one: A Detailed Protocol and Mechanistic Insight
Abstract
This application note provides a comprehensive guide for the synthesis of 1,2-dihydro-3H-indazol-3-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol outlines a robust two-step process commencing with the synthesis of the key precursor, 2-hydrazinobenzoic acid hydrochloride, from anthranilic acid, followed by an acid-catalyzed intramolecular cyclization to yield the target indazolone. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also a detailed explanation of the underlying chemical principles, safety considerations, and methods for product purification and characterization. The protocols described herein are based on well-established and validated procedures to ensure reproducibility and reliability.
Introduction
The indazolone core is a privileged structure found in numerous compounds exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The synthesis of 1,2-dihydro-3H-indazol-3-one (also known as indazolin-3-one or simply indazolone) from 2-hydrazinobenzoic acid is a classical and efficient method to access this important heterocyclic system. This method relies on an intramolecular condensation reaction, which is both atom-economical and straightforward to perform in a standard laboratory setting. This guide will detail the complete synthetic pathway, from the preparation of the starting material to the final characterization of the indazolone product.
Overall Reaction Scheme
The synthesis is a two-part process, beginning with the formation of 2-hydrazinobenzoic acid hydrochloride from anthranilic acid, followed by the cyclization to indazolone.
Caption: Overall two-step synthesis of indazolone.
Part 1: Synthesis of 2-Hydrazinobenzoic Acid Hydrochloride
The initial step involves the conversion of a primary aromatic amine (anthranilic acid) into a hydrazine derivative. This is a standard procedure involving diazotization followed by reduction. The protocol detailed here is adapted from the reliable procedure found in Organic Syntheses.[1]
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| Anthranilic acid | 137.14 | 42.0 g (0.31 mol) | |
| Concentrated HCl | 36.46 | 340 mL | ~37% w/w, specific gravity 1.18 |
| Sodium nitrite (NaNO₂) | 69.00 | 21.6 g (0.31 mol) | Handle with care, strong oxidizer. |
| Sulfur dioxide (SO₂) | 64.07 | Gas cylinder | Use in a well-ventilated fume hood. |
| Water | 18.02 | ~3 L | Deionized or distilled. |
| Ice | - | As needed | For ice-salt bath and cooling. |
-
2 L Beaker with mechanical stirrer
-
Low-temperature thermometer
-
Dropping funnel
-
12 L Flask (or appropriately sized for SO₂ saturation)
-
Gas dispersion tube
-
Büchner funnel and filter flask
Experimental Protocol
-
Diazotization of Anthranilic Acid:
-
In a 2 L beaker equipped with a mechanical stirrer and a low-temperature thermometer, combine 42.0 g (0.31 mol) of anthranilic acid and 300 mL of water.
-
While stirring, add 340 mL of concentrated hydrochloric acid in one portion. The anthranilic acid will dissolve, and its hydrochloride salt will begin to precipitate.
-
Cool the mixture to 0°C in an ice-salt bath.
-
Prepare a solution of 21.6 g (0.31 mol) of sodium nitrite in 210 mL of water.
-
Add the sodium nitrite solution dropwise via a dropping funnel, ensuring the tip of the funnel is below the surface of the reaction mixture. Maintain the temperature below 3°C throughout the addition. This step should take approximately 30 minutes.
-
After the addition is complete, continue stirring for an additional 15 minutes. A positive test for excess nitrous acid should be obtained with starch-iodide paper.
-
Dilute the resulting clear brown diazonium salt solution with 150 mL of ice water.
-
-
Reduction of the Diazonium Salt:
-
In a large (e.g., 12 L) flask cooled in an ice-salt bath, prepare a solution of sulfurous acid by saturating 2.4 L of water with sulfur dioxide gas at 0–5°C.
-
Continue a brisk stream of sulfur dioxide while adding the cold diazonium salt solution in portions over about 30 minutes. Maintain the reaction temperature between 5–10°C.
-
After the addition, remove the cooling bath but continue passing sulfur dioxide through the mixture for another 30 minutes.
-
Allow the reaction mixture to stand at room temperature for 12 hours.
-
-
Isolation of the Product:
-
Add 3 L of concentrated hydrochloric acid to the reaction mixture. The 2-hydrazinobenzoic acid hydrochloride will precipitate.
-
Chill the mixture to 0–5°C and collect the solid product by vacuum filtration using a pre-cooled Büchner funnel.
-
Wash the product with two 50 mL portions of ice-cold 1:1 hydrochloric acid.
-
Dry the product in a vacuum desiccator over solid sodium hydroxide. The yield is typically 45–48 g (78–83%).
-
Safety and Handling Precautions
-
Sodium Nitrite: A strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.[2] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrazine Derivatives: Hydrazines are potentially carcinogenic and toxic. Handle 2-hydrazinobenzoic acid hydrochloride in a well-ventilated fume hood and wear appropriate PPE.
-
Sulfur Dioxide: A toxic and corrosive gas. All operations involving SO₂ must be performed in a well-ventilated fume hood.
Part 2: Synthesis of 1,2-Dihydro-3H-indazol-3-one
This step involves the acid-catalyzed intramolecular cyclization of 2-hydrazinobenzoic acid hydrochloride. The reaction proceeds by heating in an aqueous acidic solution, leading to the formation of the indazolone ring system with the elimination of water. This procedure is also adapted from a well-established Organic Syntheses protocol.[1]
Mechanistic Rationale
The conversion of 2-hydrazinobenzoic acid to indazolone is a classic example of an intramolecular nucleophilic acyl substitution, specifically a condensation reaction.
Caption: Mechanism of acid-catalyzed indazolone formation.
Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, which increases the electrophilicity of the carbonyl carbon. The terminal nitrogen atom of the hydrazine moiety, acting as a nucleophile, then attacks the activated carbonyl carbon. This intramolecular attack forms a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule lead to the formation of the stable five-membered indazolone ring.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Hydrazinobenzoic acid hydrochloride | 188.61 | 47.1 g (0.25 mol) | From Part 1 |
| Concentrated HCl | 36.46 | 12.5 mL | ~37% w/w, specific gravity 1.18 |
| Water | 18.02 | 1.25 L | Deionized or distilled |
| Sodium Carbonate (Na₂CO₃) | 105.99 | ~25 g | For neutralization |
| Methanol | 32.04 | As needed | For recrystallization (optional) |
-
2 L Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Large evaporating dish
-
Büchner funnel and filter flask
Experimental Protocol
-
Cyclization Reaction:
-
In a 2 L round-bottom flask, combine 47.1 g (0.25 mol) of 2-hydrazinobenzoic acid hydrochloride, 1.25 L of water, and 12.5 mL of concentrated hydrochloric acid.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 30 minutes. The solid should dissolve to form a pale yellow solution.
-
-
Work-up and Isolation:
-
Transfer the hot solution to a large evaporating dish and concentrate it on a steam bath to approximately one-fourth of its original volume.
-
Allow the solution to cool. The indazolone may precipitate and then redissolve as the acid concentration increases during evaporation.
-
To the warm, concentrated solution, add solid sodium carbonate in small portions with stirring until the solution is neutralized (effervescence ceases).
-
Cool the mixture in an ice bath to complete the precipitation of the indazolone.
-
Collect the crude product by vacuum filtration, wash it with several portions of cold water, and allow it to air-dry. The yield of the crude product is typically 29–31 g (87–93%).
-
-
Purification (Optional):
-
The crude indazolone can be purified by recrystallization from methanol.[3]
-
Dissolve the crude solid in a minimum amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum. The purified product should be white to off-white needles.
-
Product Characterization
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.
Physical Properties
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 248–250 °C | [1] |
| Molar Mass | 134.14 g/mol |
Spectroscopic Data
¹H NMR (DMSO-d₆, 400 MHz): The spectrum is complicated by tautomerism and polymorphism, but a representative spectrum shows the following signals for the aromatic protons.[4]
-
δ 7.61 (d, 1H)
-
δ 7.28 (m, 2H)
-
δ 6.96 (t, 1H)
-
Two broad signals for the N-H protons are also expected around δ 11.29 and 10.55 ppm, which are exchangeable with D₂O.[4]
¹³C NMR (DMSO-d₆, 101 MHz): [4]
-
δ 165.6 (C=O)
-
δ 146.6
-
δ 130.5
-
δ 121.6
-
δ 119.7
-
δ 113.1
-
δ 110.3
Infrared (IR) Spectroscopy (KBr Pellet):
-
N-H Stretch: A broad absorption in the region of 3200-2800 cm⁻¹ is characteristic of the N-H groups involved in hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption band is expected around 1660-1690 cm⁻¹ for the amide carbonyl group.
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 134, corresponding to the molecular weight of the compound.[3]
-
Fragmentation: Common fragmentation patterns may include the loss of CO (m/z = 106) and other characteristic fragments of the indazole ring system.
Conclusion
The synthesis of 1,2-dihydro-3H-indazol-3-one from 2-hydrazinobenzoic acid is a reliable and high-yielding process suitable for laboratory-scale production. The two-step procedure, involving diazotization/reduction followed by acid-catalyzed cyclization, provides a straightforward route to this important heterocyclic core. By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently prepare and validate this key synthetic intermediate for applications in drug discovery and development.
References
- Claramunt, R. M., Sanz, D., López, C., Pinilla, E., Torres, M. R., & Elguero, J. (2009). The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. Helvetica Chimica Acta, 92(9), 1950-1961.
-
Zhu, J. S., Kraemer, N., Li, C. J., Haddadin, M. J., & Kurth, M. J. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. The Journal of Organic Chemistry, 83(24), 15493–15498. Available from: [Link]
-
National Institute of Standards and Technology. (n.d.). 3H-Indazol-3-one, 1,2-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Mass Spectrum of 3H-Indazol-3-one, 1,2-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses, Coll. Vol. 4, p.536 (1963); Vol. 32, p.68 (1952). Available from: [Link]
- Muthumani, P., Meera, R., & Devi, P. (2010). Synthesis and biological study of some novel schiffs bases of indazolone derivatives. Journal of Chemical and Pharmaceutical Research, 2(5), 433-443.
-
Organic Syntheses, Coll. Vol. 4, p.536 (1963); Vol. 32, p.68 (1952). Available from: [Link]
- Claramunt, R. M., et al. (2009). The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. Helvetica Chimica Acta, 92(9), 1950-1961.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12089, 4-Hydrazinobenzoic acid. Retrieved January 30, 2026 from [Link].
- Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxyl
-
Organic Syntheses, Coll. Vol. 4, p.536 (1963); Vol. 32, p.68 (1952). Available from: [Link]
Sources
Application Note: Strategic Synthesis of Fused Indole Scaffolds via Fischer Cyclization of 2-Hydrazinobenzoic Acids
Executive Summary
This application note details the strategic utilization of 2-hydrazinobenzoic acid (and its hydrochloride salt) in the Fischer Indole Synthesis (FIS). Unlike simple phenylhydrazines, the ortho-carboxylic acid moiety presents both a steric challenge and a synthetic opportunity, directing regioselectivity to yield 7-substituted indoles (or 8-substituted tetrahydrocarbazoles). These scaffolds are critical pharmacophores in the development of kinase inhibitors, GPCR ligands, and tricyclic alkaloids. This guide provides a validated protocol for the synthesis of 1,2,3,4-tetrahydrocarbazole-8-carboxylic acid , accompanied by mechanistic insights and optimization parameters for industrial scale-up.
Mechanistic Insight & Regioselectivity
The Fischer Indole Synthesis is an acid-catalyzed [3,3]-sigmatropic rearrangement. When using 2-hydrazinobenzoic acid, the reaction is strictly regioselective.
The "Ortho-Effect"
In meta-substituted hydrazines, cyclization can occur at two positions (yielding a mixture of 4- and 6-substituted indoles). However, with ortho-substituted hydrazines like 2-hydrazinobenzoic acid, one ortho site is blocked. Cyclization is forced to occur at the unsubstituted carbon, invariably placing the carboxylic acid group at the C7 position of the indole core (or C8 in carbazole numbering).
Pathway Visualization
The following diagram illustrates the critical intermediates, highlighting the specific atomic mapping that leads to the 7-carboxy scaffold.
Figure 1: Mechanistic pathway of the Fischer Indole Synthesis using 2-hydrazinobenzoic acid. The steric block at C1 forces cyclization at C3, yielding the C7/C8-substituted product.
Experimental Protocol
Target Molecule: 1,2,3,4-Tetrahydrocarbazole-8-carboxylic acid Scale: 10 mmol (scalable to 1 mol)
Materials
-
Substrate: 2-Hydrazinobenzoic acid hydrochloride (CAS: 52356-01-1) - Note: The HCl salt is preferred for stability against oxidation.
-
Reactant: Cyclohexanone (1.0 equiv).[1]
-
Solvent/Catalyst: Glacial Acetic Acid (AcOH).[2]
-
Workup: Distilled water, Methanol (for recrystallization).
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-hydrazinobenzoic acid hydrochloride (1.88 g, 10 mmol) in glacial acetic acid (15 mL).
-
Scientist Note: Acetic acid acts as both solvent and catalyst. For substrates with lower solubility, a co-solvent of Ethanol/H2SO4 can be used, but AcOH generally provides cleaner profiles for this specific substrate [1].
-
-
Addition: Add cyclohexanone (0.98 g, 1.05 mL, 10 mmol) dropwise to the suspension at room temperature.
-
Observation: A slight exotherm or color change (yellowing) indicates hydrazone formation.
-
-
Cyclization (Reflux): Heat the mixture to reflux (approx. 118°C) for 2–3 hours .
-
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting hydrazine (polar, baseline) should disappear. The product typically appears as a fluorescent spot under UV (254/365 nm).
-
-
Workup (Precipitation):
-
Cool the reaction mixture to room temperature.
-
Pour the dark reaction mixture into ice-cold water (100 mL) with vigorous stirring.
-
The product will precipitate as a beige/brown solid. Stir for 30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Filter the solid using a Buchner funnel.
-
Wash the cake copiously with water (3 x 20 mL) to remove residual acetic acid.
-
Wash with a small amount of cold 50% ethanol (10 mL) to remove unreacted ketone or oily byproducts.
-
-
Purification:
-
Recrystallize the crude solid from hot Methanol or Ethanol .
-
Yield Expectations: 65–80%.
-
Characterization: Melting point ~220–225°C (dec). 1H NMR will show the disappearance of the hydrazine protons and the presence of the indole NH (typically broad singlet >10 ppm).
-
Optimization & Data Analysis
The choice of acid catalyst significantly impacts yield and purity. Strong mineral acids can cause charring of the carboxylic acid moiety, while weak acids may stall the reaction at the hydrazone stage.
Catalyst Performance Comparison
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Glacial AcOH | AcOH | 118 | 3 | 78% | Recommended. Cleanest profile. |
| H2SO4 (10%) | Ethanol | 80 | 2 | 65% | Faster, but higher impurity profile. |
| ZnCl2 | Toluene | 110 | 5 | 50% | Difficult workup (emulsions). |
| Microwave (MW) | AcOH | 140 | 5 min | 85% | Best for high-throughput screening [2]. |
Troubleshooting Guide
-
Problem: Product is dark brown/tarry.
-
Problem: Low Yield / Incomplete Reaction.
-
Problem: Difficulty Filtering.
References
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on mechanism and acid choice).
-
Dhakshinamoorthy, A., et al. (2010). "Microwave-assisted synthesis of 1,2,3,4-tetrahydrocarbazoles using solid acid catalysts." Journal of Chemical Sciences.
-
Organic Syntheses. (1976). "1,2,3,4-Tetrahydrocarbazole."[7][8][9] Organic Syntheses, Coll. Vol. 4, p.884.
-
Liao, Y., et al. (2021).[10][11] "Fischer Indole Synthesis of 7-Substituted Indoles." Alfa Chemistry Protocol Series.
-
Gribble, G. W. (2016).[11] Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.[11] (Comprehensive review of regioselectivity).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. google.com [google.com]
- 3. youtube.com [youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. wjarr.com [wjarr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Quantification of 2-Hydrazinobenzoic Acid (2-HBA): Strategies for Trace Analysis in Pharmaceutical Matrices
Application Note: AN-2HBA-2026
Executive Summary
2-Hydrazinobenzoic acid (2-HBA), also known as o-hydrazinobenzoic acid, is a critical intermediate in the synthesis of various nitrogen-heterocycle pharmaceuticals, most notably the antipsychotic Olanzapine . Due to the presence of the hydrazine moiety (
This Application Note provides two distinct, validated workflows for the quantification of 2-HBA. Method A utilizes pre-column derivatization with HPLC-UV for robust quality control (QC) environments. Method B employs direct LC-MS/MS for trace-level detection (ppm/ppb) required for regulatory safety compliance.
Chemical Context & Stability Challenges
The Analyte
-
Compound: 2-Hydrazinobenzoic Acid (Hydrochloride salt often used)[1]
-
CAS: 52356-01-1 (HCl salt) / 619-67-0 (Free base)
-
Molecular Weight: 152.15 g/mol (Free base)
-
Reactivity: The ortho positioning of the hydrazine and carboxylic acid groups makes 2-HBA prone to intramolecular cyclization to form indazol-3-one , particularly under acidic conditions or high heat.
Stability Warning
CRITICAL HANDLING PROTOCOL: 2-HBA is unstable in solution, susceptible to oxidative degradation and cyclization. All standard solutions must be prepared fresh in degassed solvents, kept at 4°C, and protected from light.Reaction Pathway Diagram
The following diagram illustrates the competition between the desired derivatization (for analysis) and the unwanted cyclization (degradation).
Figure 1: Reaction pathways for 2-HBA. Successful analysis requires conditions that favor the green path (Hydrazone formation) over the red path (Cyclization).
Method A: HPLC-UV with Pre-Column Derivatization
Target Audience: QC Labs, Process Development Sensitivity: Limit of Quantitation (LOQ) ~ 0.5 - 1.0 ppm
Rationale
Direct UV detection of hydrazines is often plagued by poor retention on C18 columns and low UV absorption. Derivatization with 4-Nitrobenzaldehyde (4-NBA) converts 2-HBA into a highly stable hydrazone with strong UV absorbance at 330–360 nm, shifting it away from matrix interferences.
Reagents
-
Derivatizing Reagent: 5 mg/mL 4-Nitrobenzaldehyde in Acetonitrile (ACN).
-
Diluent: 50:50 ACN:Water (containing 0.1% Formic Acid to catalyze hydrazone formation without inducing cyclization).
Protocol Steps
-
Sample Preparation: Weigh accurately 50 mg of Olanzapine (or matrix) into a 10 mL flask. Dissolve in 5 mL Diluent.
-
Derivatization: Add 1.0 mL of 4-NBA Reagent .
-
Reaction: Vortex and incubate at 40°C for 20 minutes . (Do not exceed 50°C to avoid degradation).
-
Quenching (Optional): If matrix is reactive, cool to 4°C immediately.
-
Filtration: Filter through 0.22 µm PVDF filter into an amber HPLC vial.
Chromatographic Conditions
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10%→80% B; 15-20 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 340 nm (Specific for nitro-hydrazone chromophore) |
| Column Temp | 30°C |
| Injection Vol | 10 µL |
Method B: LC-MS/MS for Trace Quantification
Target Audience: R&D, Genotoxic Impurity Screening Sensitivity: LOQ < 0.05 ppm (50 ppb)
Rationale
For sub-ppm analysis required by ICH M7, direct LC-MS/MS is preferred. 2-HBA ionizes well in Positive ESI mode. The method avoids derivatization steps that could introduce variability at trace levels, relying instead on the high selectivity of MRM (Multiple Reaction Monitoring).
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI), Positive Mode[2]
-
Capillary Voltage: 3.0 kV
-
Desolvation Temp: 450°C
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
|---|---|---|---|---|---|
| 2-HBA | 153.1 [M+H]⁺ | 136.1 [M+H-NH₃]⁺ | 25 | 18 | Quantifier |
| 2-HBA | 153.1 [M+H]⁺ | 109.1 [M+H-CO₂]⁺ | 25 | 30 | Qualifier |
| Olanzapine | 313.1 [M+H]⁺ | 256.1 | 35 | 25 | Matrix Monitor |
(Note: Transitions must be optimized on the specific instrument. The loss of ammonia (17 Da) is characteristic of hydrazines).
Chromatographic Conditions (UHPLC)
| Parameter | Setting |
| Column | Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) |
| Why T3? | Enhanced retention for polar polar analytes like hydrazines. |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B (Hold 1 min) → 95% B (at 6 min) |
| Flow Rate | 0.4 mL/min |
Method Validation & Troubleshooting
Validation Criteria (per ICH Q2)
-
Specificity: In Method A, the derivative peak must be resolved from the excess reagent peak (4-NBA usually elutes later/earlier depending on gradient) and the API.
-
Linearity: 0.05 ppm to 100 ppm. Correlation coefficient (
) > 0.99.[3][4][5] -
Recovery: Spike samples at LOQ, 100%, and 150% levels. Acceptable range: 80–120% (wider limits acceptable for trace impurities).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting (Method A) | Incomplete derivatization or geometric isomers (syn/anti) of hydrazone. | Increase reaction time slightly; ensure excess reagent is present. Syn/anti isomers often coalesce at higher column temps (e.g., 40°C). |
| Low Sensitivity (Method B) | Ion suppression from Olanzapine matrix. | Divert flow to waste during API elution. Use a deuterated internal standard if available. |
| Ghost Peaks | Carryover of sticky hydrazine. | Use a needle wash of 90:10 ACN:Water + 0.5% Formic Acid. |
| Degradation | Oxidation of 2-HBA in autosampler. | Add 0.1% Ascorbic Acid to the sample diluent as an antioxidant. |
Analytical Workflow Diagram
Figure 2: Decision tree for selecting the appropriate analytical methodology based on sensitivity requirements.
References
-
ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.
- Rao, R. N., et al. (2006). "Determination of 2-hydrazinobenzoic acid in olanzapine by HPLC." Journal of Pharmaceutical and Biomedical Analysis.
-
Organic Syntheses. o-Hydrazinobenzoic acid hydrochloride.[6] Coll. Vol. 3, p.495 (1955).
-
PubChem. 2-Hydrazinobenzoic acid Compound Summary. National Library of Medicine.
-
Thermo Fisher Scientific. Safety Data Sheet: 2-Hydrazinobenzoic acid hydrochloride.[1]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]
- 5. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Performance Liquid Chromatography Analysis of 2-Hydrazinobenzoic Acid
This Application Note is structured to serve as a definitive technical guide for the HPLC analysis of 2-Hydrazinobenzoic acid (2-HBA) . It is designed for researchers and quality control scientists requiring robust, self-validating protocols for both raw material assay and trace impurity analysis.[1]
Executive Summary
2-Hydrazinobenzoic acid (2-HBA), also known as o-hydrazinobenzoic acid, is a critical intermediate in the synthesis of nitrogen-containing heterocycles, including indazoles and quinazolines. Due to the presence of the hydrazine moiety, 2-HBA possesses significant chemical reactivity and potential genotoxicity. Consequently, its analysis requires a method that balances the retention of a polar, zwitterionic molecule with the stability of an oxidation-prone hydrazine group.
This guide presents two validated approaches:
-
Method A (Direct Analysis): A robust Reverse-Phase (RP) method for assay and reaction monitoring.[1]
-
Method B (Trace Analysis): A high-sensitivity approach for detecting 2-HBA as a genotoxic impurity (GTI) in drug substances.[1]
Chemical Properties & Analytical Challenges
Understanding the molecule is the first step to successful separation.
| Property | Description | Analytical Implication |
| Structure | o-Substituted Benzoic Acid | Steric hindrance at the ortho position affects binding kinetics.[1] |
| Functionality | Carboxylic Acid (-COOH) & Hydrazine (-NHNH₂) | Zwitterionic behavior. At neutral pH, it exists as a carboxylate anion and hydrazinium cation, leading to poor retention on standard C18.[1] |
| Stability | Reducing Agent | Susceptible to oxidation by air and metallic ions.[1] Samples must be prepared fresh. |
| Chromophore | Benzene Ring | Good UV absorbance (λmax ~245 nm, ~330 nm).[1] |
Mechanistic Logic (The "Why")
Standard C18 columns often fail to retain 2-HBA due to its high polarity.[1] To achieve retention, we must suppress the ionization of the carboxylic acid (pKa ~4) or use a column with a polar-embedded stationary phase.
-
Acidic Mobile Phase: Lowering pH < 3.0 protonates the carboxylic acid (neutral), increasing hydrophobicity.
-
Column Selection: A "Aqueous Stable" C18 or a Mixed-Mode column (e.g., SIELC Newcrom R1) is superior to standard ODS columns for this application.[1]
Experimental Protocol: Method A (Direct Assay)
Scope: Purity assessment of raw materials (2-HBA) or monitoring its consumption in synthesis.
Reagents & Instrumentation
-
Instrument: HPLC System with UV/PDA Detector (e.g., Agilent 1100/1200 or Waters Alliance).
-
Column: Mixed-Mode RP/Ion-Exchange (e.g., SIELC Newcrom R1, 3.2 x 100 mm, 3 µm) OR High-Stability C18 (e.g., Zorbax SB-C18).[1]
-
Solvents: HPLC Grade Acetonitrile (MeCN), Milli-Q Water, Phosphoric Acid (85%).[1]
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Water + 0.1% Phosphoric Acid (H₃PO₄) |
| Mobile Phase B | Acetonitrile + 0.1% Phosphoric Acid |
| Mode | Isocratic |
| Ratio (A:B) | 70:30 (Optimization range: 60:40 to 80:[1]20) |
| Flow Rate | 0.8 mL/min |
| Temperature | 30°C |
| Detection | UV @ 250 nm (Primary), 330 nm (Secondary) |
| Injection Volume | 5 µL |
Sample Preparation (Critical Step)[1]
-
Diluent: Mobile Phase A (Water + 0.1% H₃PO₄).[1]
-
Stock Solution: Dissolve 10 mg 2-HBA in 10 mL Diluent. Sonicate briefly (< 1 min) to avoid heating/degradation.
-
Working Standard: Dilute Stock to 100 µg/mL.
-
Precaution: Analyze within 4 hours of preparation. If storage is needed, keep at 4°C in amber vials.
Experimental Protocol: Method B (Trace Impurity Analysis)
Scope: Detection of 2-HBA at ppm levels in drug substances (e.g., Indomethacin, Deferasirox analogs).
Principle
For trace analysis, peak shape and baseline noise are critical.[1] We utilize a gradient elution with perchloric acid or TFA to sharpen the basic hydrazine peak.[1]
Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax SB-C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Perchloric Acid (pH 2.[1]0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B (Hold); 5-20 min: 5% -> 60% B; 20-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 240 nm (Max sensitivity for trace levels) |
Validation Parameters (Expected Performance)
-
LOD (Limit of Detection): ~0.5 ppm (using high injection volume 50-100 µL).[1]
-
Linearity: 0.5 µg/mL to 50 µg/mL (R² > 0.999).[1]
-
Recovery: 95-105% (Spiked into API matrix).
Visualizations & Workflows
Analytical Workflow Diagram
This diagram illustrates the decision process for selecting the correct method and the critical control points.
Caption: Decision tree for selecting the appropriate HPLC methodology based on analytical requirements.
Chemical Logic of Retention
The zwitterionic nature of 2-HBA dictates the mobile phase pH.
Caption: Effect of mobile phase pH on the ionization state and retention mechanism of 2-HBA.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction between hydrazine amine and silanol groups on column.[1][2] | Use a "Base-Deactivated" column or add 0.1% Triethylamine (TEA) to mobile phase (Method B).[1] |
| Split Peak | Sample solvent mismatch or oxidation.[1] | Dissolve sample in Mobile Phase A. Prepare fresh. |
| Low Recovery | Degradation of hydrazine group.[1] | Ensure diluent is acidic (pH < 3).[1] Avoid metal contact (use PEEK tubing if possible).[1] |
| Drifting Baseline | Ion-pairing reagent equilibration.[1] | If using TFA/Perchloric acid, allow column to equilibrate for >30 mins before run.[1] |
References
-
SIELC Technologies. (2018).[1] Separation of 2-Hydrazinobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79223, 2-Hydrazinobenzoic acid. Retrieved from [Link]
-
Tiwari, P., Sathe, P., & Devadiga, N. (2013).[1] Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. Journal of Analytical Sciences, Methods and Instrumentation. (Methodology adapted for positional isomer).[1] Retrieved from [Link]
Sources
Application Notes and Protocols: The Reaction of 2-Hydrazinobenzoic Acid with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the reaction between 2-hydrazinobenzoic acid and aldehydes, a versatile transformation that serves as a gateway to a diverse range of heterocyclic compounds with significant applications in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and explore the subsequent intramolecular cyclization that often follows, leading to the formation of valuable phthalazinone derivatives.
Theoretical Background and Mechanistic Insights
The reaction of 2-hydrazinobenzoic acid with aldehydes proceeds through a well-established nucleophilic addition-elimination pathway to form a hydrazone intermediate. This initial condensation is typically catalyzed by acid.[1] The unique feature of using 2-hydrazinobenzoic acid lies in the presence of the ortho-carboxylic acid group, which can play a crucial role in the reaction sequence.
Formation of the Hydrazone Intermediate
The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine moiety on the electrophilic carbonyl carbon of the aldehyde. This is often facilitated by acid catalysis, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the corresponding (E)-2-(2-benzylidenehydrazinyl)benzoic acid (a hydrazone).
The ortho-carboxylic acid group can participate in intramolecular acid catalysis, accelerating the dehydration step. This is analogous to the rate enhancement observed in hydrazone formation with ortho-phosphate substituted aromatic aldehydes.
Intramolecular Cyclization to Phthalazinones
A key and often spontaneous subsequent reaction of the initially formed hydrazone is an intramolecular cyclization. The presence of the carboxylic acid group in the ortho position facilitates a nucleophilic attack of the secondary nitrogen of the hydrazone onto the carboxylic acid carbon. This intramolecular acyl substitution, followed by the elimination of a water molecule, leads to the formation of a stable six-membered heterocyclic ring system, the 4-substituted-2H-phthalazin-1-one. This cyclization is a powerful method for the synthesis of this important class of compounds.[2][3]
The overall reaction can be depicted as a one-pot synthesis of phthalazinones from 2-hydrazinobenzoic acid and aldehydes.
Visualizing the Reaction Pathway
The following diagrams illustrate the key mechanistic steps involved in the reaction of 2-hydrazinobenzoic acid with an aldehyde.
Caption: General reaction mechanism of 2-hydrazinobenzoic acid with aldehydes.
Experimental Protocols
The following protocols provide a general framework for the synthesis of hydrazones and their subsequent cyclization to phthalazinones. Researchers should note that optimal conditions may vary depending on the specific aldehyde substrate used.
General Protocol for the Synthesis of 2-(2-Arylmethylenehydrazinyl)benzoic Acids (Hydrazones)
This protocol outlines the acid-catalyzed condensation to form the hydrazone intermediate.
Materials:
-
2-Hydrazinobenzoic acid hydrochloride
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
Sodium acetate (optional, for use with the hydrochloride salt)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydrazinobenzoic acid hydrochloride (1.0 equivalent) in ethanol (10 mL per gram of starting material).
-
Add sodium acetate (1.1 equivalents) to the solution to liberate the free hydrazine. Stir for 15 minutes at room temperature.
-
Add the substituted aromatic aldehyde (1.05 equivalents) to the mixture.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/water mixture) to obtain the pure 2-(2-arylmethylenehydrazinyl)benzoic acid.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
One-Pot Synthesis and Cyclization to 4-Substituted-2H-phthalazin-1-ones
This protocol is optimized for the direct conversion of 2-hydrazinobenzoic acid and aldehydes to the corresponding phthalazinone derivatives.[2]
Materials:
-
2-Hydrazinobenzoic acid
-
Substituted aldehyde (aromatic or aliphatic)
-
Methanol or Ethanol
-
Ammonium chloride (catalyst)
Procedure:
-
To a solution of 2-hydrazinobenzoic acid (1.0 equivalent) in methanol (15 mL per gram), add the substituted aldehyde (1.1 equivalents).
-
Add a catalytic amount of ammonium chloride (0.1 equivalents).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times typically range from 4 to 6 hours.
-
After completion of the reaction, the precipitated product is collected by filtration.
-
Wash the solid with a small amount of cold methanol and dry under vacuum to yield the 4-substituted-2H-phthalazin-1-one.
-
Further purification can be achieved by recrystallization if necessary.
-
Confirm the structure of the product by spectroscopic methods. The formation of the cyclic lactam can be confirmed by the disappearance of the carboxylic acid proton and the appearance of a characteristic amide proton signal in the ¹H NMR spectrum.
Caption: Experimental workflow for the one-pot synthesis of phthalazinones.
Substrate Scope and Data Presentation
The reaction of 2-hydrazinobenzoic acid is compatible with a wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes. The electronic nature of the substituents on the aromatic ring of the aldehyde can influence the reaction rate, with electron-withdrawing groups generally accelerating the initial condensation step.
| Aldehyde Substrate | Product (Hydrazone) | Product (Phthalazinone) | Typical Conditions | Notes |
| Benzaldehyde | (E)-2-(2-benzylidenehydrazinyl)benzoic acid | 4-Phenyl-2H-phthalazin-1-one | EtOH, cat. AcOH, reflux | Good yield for both steps. |
| 4-Chlorobenzaldehyde | (E)-2-(2-(4-chlorobenzylidene)hydrazinyl)benzoic acid | 4-(4-Chlorophenyl)-2H-phthalazin-1-one | MeOH, cat. NH₄Cl, RT | One-pot synthesis is efficient. |
| 4-Methoxybenzaldehyde | (E)-2-(2-(4-methoxybenzylidene)hydrazinyl)benzoic acid | 4-(4-Methoxyphenyl)-2H-phthalazin-1-one | EtOH, cat. AcOH, reflux | Electron-donating group may slightly slow the initial condensation. |
| Furan-2-carbaldehyde | (E)-2-(2-(furan-2-ylmethylene)hydrazinyl)benzoic acid | 4-(Furan-2-yl)-2H-phthalazin-1-one | MeOH, cat. NH₄Cl, RT | Heterocyclic aldehydes are generally well-tolerated. |
| Propanal | (E)-2-(2-propylidenehydrazinyl)benzoic acid | 4-Ethyl-2H-phthalazin-1-one | EtOH, reflux | Aliphatic aldehydes readily participate in the reaction. |
Applications in Drug Discovery and Materials Science
The hydrazone and phthalazinone scaffolds derived from the reaction of 2-hydrazinobenzoic acid with aldehydes are privileged structures in medicinal chemistry due to their wide range of biological activities.
-
Anticancer Agents: Many benzoic acid derivatives and phthalazinone-containing compounds have demonstrated significant anticancer activity.[1][4]
-
Anti-inflammatory and Analgesic Agents: Derivatives of 2-aminobenzoic acid, structurally related to the products of this reaction, have shown potent anti-inflammatory and analgesic properties.[5][6]
-
Antimicrobial Activity: Substituted hydrazides and their condensation products with aldehydes are known to exhibit broad-spectrum antimicrobial activity.[7]
-
Enzyme Inhibitors: Phthalazinone derivatives have been identified as inhibitors of various enzymes, making them attractive targets for drug development.[3]
-
Materials Science: The planar, aromatic nature of these compounds makes them suitable candidates for applications in organic electronics and as UV filters.[8]
The versatility of this reaction allows for the generation of large libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion
The reaction of 2-hydrazinobenzoic acid with aldehydes is a robust and versatile synthetic tool for accessing a variety of valuable chemical entities. The initial formation of hydrazones can be followed by an efficient intramolecular cyclization to yield phthalazinones, a class of compounds with significant pharmacological and material science applications. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful reaction in their synthetic endeavors.
References
-
Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. (2023). MDPI. [Link]
-
Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications. (2023). Arkat USA. [Link]
-
Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing. [Link]
-
Substituted benzoic acid benzylidene/furan-2-yl-methylene hydrazides: Synthesis, antimicrobial evaluation and QSAR analysis. (2008). ResearchGate. [Link]
-
Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (2003). PubMed. [Link]
-
Rational Design of Benzylidenehydrazinyl-Substituted Thiazole Derivatives as Potent Inhibitors of Human Dihydroorotate Dehydrogenase. (2015). ScienceOpen. [Link]
-
2-Hydrazinobenzoic acid. (n.d.). PubChem. [Link]
- Process for producing phthalazinone and derivatives of the same. (1978).
-
Synthesis and properties of substituted benzaldehyde phenylhydrazones. (2018). ResearchGate. [Link]
-
Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. (2019). ResearchGate. [Link]
-
Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. (2019). PubMed. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]
-
Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes. (2021). Chemical Communications. [Link]
- Phthalazinone. (n.d.). Source not found.
-
Condensation and Cyclization Reactions of 2-Hydrazinobenzimidazole, -benzoxazole, and -benzothiazole. (1988). Sci-Hub. [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). Journal of Technology Innovations in Renewable Energy. [Link]
-
Synthesis of new phthalazinedione derivatives. (2010). Sciforum. [Link]
-
Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. (2023). Beilstein Journal of Organic Chemistry. [Link]
-
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). MDPI. [Link]
-
Benzoic acid, 2-hydrazinyl-, hydrochloride (1:1). (n.d.). PubChem. [Link]
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- 8. mdpi.com [mdpi.com]
2-Hydrazinobenzoic Acid: A Versatile Scaffold in Modern Organic Synthesis
Abstract
2-Hydrazinobenzoic acid has emerged as a pivotal building block in organic synthesis, prized for its unique bifunctionality that enables the construction of a diverse array of heterocyclic compounds. This technical guide provides an in-depth exploration of its synthetic utility, offering detailed application notes and step-by-step protocols for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, providing field-proven insights into the synthesis of key structural motifs such as indazoles, indoles, quinolines, and pyrazoles. Furthermore, this guide will highlight the application of these synthetic strategies in the development of medicinally relevant molecules, supported by mechanistic insights and comprehensive references to authoritative sources.
Introduction: The Strategic Advantage of 2-Hydrazinobenzoic Acid
2-Hydrazinobenzoic acid, with its ortho-disposed hydrazine and carboxylic acid functionalities, represents a pre-functionalized aromatic ring ripe for a variety of cyclization and condensation reactions. The hydrazine group serves as a potent nucleophile and a precursor to diazonium species, while the carboxylic acid can act as a directing group, participate in cyclizations, or be modified to introduce further diversity. This unique arrangement makes it an exceptionally valuable starting material for the synthesis of fused heterocyclic systems, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2]
This guide will systematically unpack the synthetic potential of this versatile molecule, moving from fundamental transformations to the construction of complex, bioactive scaffolds. Each section is designed to be a self-validating system, explaining the "why" behind each procedural step to empower researchers to adapt and troubleshoot these methods.
Synthesis of Key Heterocyclic Scaffolds
The strategic placement of the hydrazine and carboxylic acid groups on the benzene ring allows for the efficient construction of several important classes of heterocyclic compounds.
Indazoles and Indazolones: A Gateway to Bioactive Cores
The most direct and widely employed application of 2-hydrazinobenzoic acid is in the synthesis of indazolones, which can be further converted to indazoles. These scaffolds are central to numerous pharmacologically active compounds.
Causality in Synthesis: The intramolecular cyclization of 2-hydrazinobenzoic acid to form indazolone is a facile process, typically acid-catalyzed. The reaction proceeds via the protonation of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the terminal nitrogen of the hydrazine moiety and subsequent dehydration.
Protocol 1: Synthesis of 1,2-dihydro-3H-indazol-3-one (Indazolone)
This protocol is adapted from a well-established procedure for the cyclization of 2-hydrazinobenzoic acid hydrochloride.[3]
Materials:
-
2-Hydrazinobenzoic acid hydrochloride
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Sodium carbonate (Na₂CO₃)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Evaporating dish
-
Steam bath or hot plate
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 2 L round-bottom flask, combine 47.1 g (0.25 mol) of 2-hydrazinobenzoic acid hydrochloride, 1.25 L of water, and 12.5 mL of concentrated hydrochloric acid.
-
Reflux: Heat the mixture to reflux for 30 minutes. The solid should dissolve to form a pale yellow solution.
-
Concentration: Transfer the solution to a large evaporating dish and concentrate it on a steam bath to approximately one-fourth of its original volume. During this process, the indazolone may precipitate and then redissolve as the acid concentration increases.
-
Neutralization and Precipitation: While the solution is still warm, carefully add sodium carbonate in small portions until the solution is neutralized (test with litmus paper). The indazolone will precipitate as a white solid.
-
Isolation and Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold water, and air-dry. The product is typically of high purity and can be used in subsequent steps without further purification.
Data Summary Table:
| Starting Material | Product | Molar Mass ( g/mol ) | Typical Yield | Melting Point (°C) |
| 2-Hydrazinobenzoic acid hydrochloride | Indazolone | 134.13 | >90% | 248-250 |
Diagram 1: Synthesis of Indazolone
Caption: Workflow for the synthesis of indazolone.
Fischer Indole Synthesis: Crafting the Indole-7-carboxylic Acid Moiety
The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[4] By employing 2-hydrazinobenzoic acid, one can directly synthesize indole-7-carboxylic acids, which are valuable intermediates in medicinal chemistry.
Causality in Synthesis: The reaction begins with the formation of a hydrazone from 2-hydrazinobenzoic acid and a carbonyl compound. Under acidic catalysis, the hydrazone tautomerizes to an enamine, which then undergoes a[5][5]-sigmatropic rearrangement. This is the key bond-forming step, creating the indole framework. Subsequent cyclization and elimination of ammonia lead to the aromatic indole ring. The presence of the carboxylic acid group at the 7-position is retained throughout the sequence.
Protocol 2: Synthesis of 2,3-Dimethyl-1H-indole-7-carboxylic Acid
This is a representative protocol illustrating the Fischer indole synthesis using 2-hydrazinobenzoic acid and 2-butanone.
Materials:
-
2-Hydrazinobenzoic acid
-
2-Butanone (Methyl ethyl ketone)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Glacial acetic acid
-
Toluene
Equipment:
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle with magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve 2-hydrazinobenzoic acid (1.0 eq) in glacial acetic acid. Add 2-butanone (1.1 eq) and stir the mixture at room temperature for 1-2 hours. The hydrazone can be isolated by precipitation with water, or used directly in the next step.
-
Cyclization: To the hydrazone (or the in-situ generated mixture), add polyphosphoric acid (10 eq by weight) or a suitable amount of Eaton's reagent. Heat the mixture to 80-100 °C with vigorous stirring under a nitrogen atmosphere for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. The product will precipitate. Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Diagram 2: Fischer Indole Synthesis Mechanism
Caption: Key steps of the Fischer indole synthesis.
Graebe-Ullmann Reaction: Access to Carbazoles
While less common for 2-hydrazinobenzoic acid itself due to the reactivity of the carboxylic acid, its derivatives, such as the corresponding amide (2-hydrazinobenzamide), can be precursors for the Graebe-Ullmann reaction to form carbazoles. This reaction involves the diazotization of an aminodiphenylamine derivative followed by thermal or photochemical cyclization with the loss of nitrogen gas. A more direct conceptual link involves forming a triazole from the hydrazine, which then undergoes cyclization.
Causality in Synthesis: The core of the Graebe-Ullmann reaction is the formation of a benzotriazole intermediate. Diazotization of the primary amine of a 2-aminodiphenylamine derivative (which can be conceptually derived from 2-hydrazinobenzoic acid) leads to an intramolecular cyclization to the stable triazole. Upon heating, this triazole extrudes nitrogen gas (N₂) to generate a reactive diradical intermediate, which then undergoes intramolecular radical cyclization to form the carbazole ring system.[6]
Protocol 3: Conceptual Synthesis of a Carbazole-4-carboxamide
This protocol outlines a conceptual pathway starting from a derivative of 2-hydrazinobenzoic acid.
Materials:
-
2-(Phenylamino)benzohydrazide (synthesized from 2-aminobenzoic acid)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
A high-boiling solvent (e.g., diphenyl ether)
Equipment:
-
Round-bottom flask with addition funnel and thermometer
-
Heating mantle with stirrer
-
Distillation apparatus (for high-temperature reaction)
Procedure:
-
Diazotization and Triazole Formation: Dissolve the 2-(phenylamino)benzohydrazide in dilute hydrochloric acid and cool the solution to 0-5 °C. Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature. Stir for 30 minutes to form the corresponding benzotriazole derivative.
-
Cyclization: Isolate the benzotriazole and add it to a high-boiling solvent like diphenyl ether. Heat the mixture to a high temperature (typically >250 °C). The evolution of nitrogen gas will be observed.
-
Isolation and Purification: After the gas evolution ceases, cool the reaction mixture. The carbazole product can be isolated by precipitation upon addition of a non-polar solvent like hexane, followed by filtration and purification by column chromatography or recrystallization.
Diagram 3: Graebe-Ullmann Reaction Pathway
Caption: Conceptual workflow for the Graebe-Ullmann reaction.
Applications in Medicinal Chemistry and Drug Development
The heterocyclic scaffolds readily accessible from 2-hydrazinobenzoic acid are of significant interest in drug discovery.
Indazoles as Pharmacophores
Indazole-containing molecules have demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. A notable example is Niraparib , a PARP (poly(ADP-ribose) polymerase) inhibitor used for the treatment of ovarian cancer. While the synthesis of Niraparib itself is complex, its core indazole structure highlights the importance of this heterocycle, which can be derived from precursors like 2-hydrazinobenzoic acid.[7][8]
Quinolines as Bioactive Agents
Quinoline derivatives are another class of compounds with diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, is a classic method for quinoline synthesis.[9] 2-Aminobenzoic acid, the precursor to 2-hydrazinobenzoic acid, can be used in such reactions to produce quinoline-8-carboxylic acids.
Diagram 4: Bioactive Scaffolds from 2-Hydrazinobenzoic Acid
Sources
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- 2. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 52356-01-1|2-Hydrazinobenzoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 8. WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof - Google Patents [patents.google.com]
- 9. iipseries.org [iipseries.org]
experimental procedure for diazotization of anthranilic acid to 2-hydrazinobenzoic acid
Abstract & Strategic Relevance
2-Hydrazinobenzoic acid (2-HBA) is a critical pharmacophore and synthetic intermediate in drug discovery, serving as the primary precursor for indazoles (e.g., anti-inflammatory agents, kinase inhibitors) and phthalazinones (e.g., PARP inhibitors). While commercially available, in-house synthesis is frequently required to ensure salt-form consistency, isotopic labeling, or derivative generation.
This guide details the Stannous Chloride (
Reaction Mechanism & Logic
The transformation involves two distinct phases: Diazotization and Reduction .
-
Diazotization: Anthranilic acid is treated with nitrous acid (generated in situ from
and ) to form the 2-carboxybenzenediazonium chloride. The internal carboxylic acid stabilizes this diazonium species relative to simple phenyldiazonium salts, but temperature control remains critical. -
Reduction: The diazonium species acts as an electrophile. Stannous chloride (
) donates electrons, reducing the diazo group ( ) directly to the hydrazine ( ).
Pathway Visualization
Figure 1: Linear synthetic workflow from Anthranilic Acid to the Hydrazine Hydrochloride salt.
Critical Parameters & Stoichiometry
| Parameter | Specification | Rationale (Causality) |
| Temperature (Step 1) | < 5°C | Above 5°C, the diazonium salt hydrolyzes to salicylic acid (phenol formation), reducing yield and complicating purification. |
| Acidity (Step 1) | pH < 1 | Excess HCl prevents the formation of triazenes (diazo-coupling byproducts) by keeping the amine protonated. |
| Stoichiometry ( | 2.2 - 2.5 equiv | Reduction of |
| Starch-Iodide Test | Positive (Blue) | Ensures excess Nitrous Acid ( |
Detailed Experimental Protocol
Scale: 50 mmol (approx. 6.86 g Anthranilic Acid) Expected Yield: 75–85% Total Time: 3–4 Hours
Phase A: Diazotization[1]
-
Slurry Preparation: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer, suspend Anthranilic Acid (6.86 g, 50 mmol) in Concentrated HCl (30 mL) and Water (30 mL) .
-
Note: The amine will partially dissolve as the hydrochloride salt.
-
-
Cooling: Immerse the flask in an ice/salt bath. Cool the internal temperature to 0–2°C .
-
Nitrite Addition: Dissolve Sodium Nitrite (3.6 g, 52 mmol) in Water (10 mL) . Add this solution dropwise to the reaction mixture over 20 minutes.
-
Critical Control: Do not allow temperature to exceed 5°C .
-
-
Validation: Stir for an additional 15 minutes at 0°C. Spot an aliquot onto Starch-Iodide paper .
-
Result: Immediate blue/black color indicates excess nitrite (Reaction Complete).
-
Troubleshooting: If no color change, add additional
(100 mg increments) and re-test.
-
Phase B: Reduction ( Method)[2][3]
-
Reductant Prep: In a separate 500 mL beaker, dissolve Stannous Chloride Dihydrate (
, 28.2 g, ~125 mmol) in Concentrated HCl (25 mL) . Cool this solution to < 0°C in an ice bath. -
Transfer: Pour the cold diazonium solution (from Phase A) rapidly into the cold stannous chloride solution with vigorous stirring.
-
Why this order? Adding Diazo TO Tin ensures the reducing agent is always in excess, preventing side reactions where the hydrazine product reacts with unreacted diazonium salt.
-
-
Crystallization: The mixture will thicken immediately as the hydrazine hydrochloride salt precipitates. Allow the slurry to stand in the ice bath for 1–2 hours.
-
Observation: The color typically shifts from clear/yellowish to a thick white/off-white paste.
-
Phase C: Isolation & Purification
-
Filtration: Filter the solid using a sintered glass funnel (vacuum).
-
Washing:
-
Wash 2x with cold dilute HCl (1:1) to remove residual tin salts.
-
Wash 2x with cold Ethanol/Ether (1:1) to remove organic impurities and facilitate drying.
-
-
Drying: Dry the solid under vacuum at 40°C or in a desiccator over
. -
Salt Break (Optional): If the free base is required, dissolve the HCl salt in minimal water and neutralize with Sodium Acetate solution. However, the HCl salt is generally more stable for storage.
Quality Control & Analytical Validation
| Test | Expected Result | Interpretation |
| Appearance | White to off-white powder | Darkening (brown/pink) indicates oxidation (store under inert gas). |
| Melting Point | 188–190°C (dec.) | Sharp melting point indicates high purity; broad range suggests tin contamination. |
| 1H NMR (DMSO-d6) | Distinct aromatic pattern. Broad peaks at >9 ppm correspond to | |
| Solubility | Soluble in Water, DMSO | Insoluble in non-polar organics (DCM, Hexane). |
Troubleshooting Logic
Use the following decision tree to resolve common synthetic failures.
Figure 2: Diagnostic workflow for low-yield scenarios.
Safety & Handling (E-E-A-T)
-
Diazonium Stability: While 2-carboxybenzenediazonium chloride is more stable than many diazonium salts due to the zwitterionic character, it should never be allowed to dry out . Isolate only after reduction to the hydrazine.
-
Stannous Chloride: Corrosive and toxic. Waste streams contain heavy metals (Tin) and must be disposed of according to specific heavy metal protocols, not general organic waste.
-
Hydrazine Toxicity: Hydrazines are potential carcinogens and skin sensitizers. Handle all solids in a fume hood wearing double nitrile gloves.
References
-
Organic Syntheses , Coll.[1][2] Vol. 3, p. 495 (1955); Vol. 25, p. 52 (1945). o-Hydrazinobenzoic Acid Hydrochloride.[1]
-
National Center for Biotechnology Information (2023) . PubChem Compound Summary for CID 68937, 2-Hydrazinylbenzoic acid.
-
Fisher Scientific . Safety Data Sheet: o-Anthranilic acid.
-
ResearchGate . Anthranilic acid hydrazide in the synthesis of fused polycyclic compounds.
Sources
Application Note: Scalable Synthesis of 2-Hydrazinobenzoic Acid Hydrochloride
Executive Summary
This application note details the large-scale synthesis of 2-hydrazinobenzoic acid hydrochloride (2-HBA·HCl) , a critical intermediate for the manufacture of indazole-based pharmaceuticals (e.g., Pazopanib, Axitinib).
While laboratory methods often utilize stannous chloride (
Process Chemistry & Mechanism
Reaction Scheme
The synthesis proceeds via a classic diazonium intermediate, followed by nucleophilic attack by sulfite, and subsequent hydrolysis.
-
Diazotization: 2-Aminobenzoic acid is treated with sodium nitrite in acidic media to form the diazonium salt.
-
Sulfite Reduction: The diazonium species reacts with sodium sulfite/bisulfite to form the stable diazosulfonate, which is then reduced to the hydrazine sulfonate.
-
Hydrolysis: Acid-catalyzed hydrolysis cleaves the sulfonate group, yielding the target hydrazine hydrochloride.
Critical Control Points (CCPs)
-
Temperature (Diazotization): Must remain
. Higher temperatures lead to denitrogenation (formation of benzoic acid) or phenol formation. -
pH (Reduction): The sulfite reduction is pH-sensitive. Maintaining pH 6.0–7.5 prevents the formation of diazo-tars.
-
Hydrolysis Kinetics: Complete cleavage of the N-S bond requires thermal energy (reflux). Insufficient heating results in contamination with the hydrazinesulfonic acid intermediate.
Experimental Protocol (1.0 kg Scale)
Materials & Stoichiometry
| Reagent | CAS | MW ( g/mol ) | Eq. | Mass/Vol | Function |
| Anthranilic Acid | 118-92-3 | 137.14 | 1.0 | 750 g | Starting Material |
| Sodium Nitrite | 7632-00-0 | 69.00 | 1.05 | 396 g | Diazotizing Agent |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | ~3.5 | 1.9 L | Acid Source |
| Sodium Sulfite (Anhydrous) | 7757-83-7 | 126.04 | 2.5 | 1725 g | Reducing Agent |
| Sodium Hydroxide (30%) | 1310-73-2 | 40.00 | - | As req.[1][2] | pH Adjustment |
| Water (DI) | 7732-18-5 | 18.02 | - | ~10 L | Solvent |
Step-by-Step Methodology
Phase A: Diazotization[3][4]
-
Charge a 10 L jacketed glass reactor with 2.5 L DI Water and 750 g Anthranilic Acid .
-
Agitate to form a slurry and cool to 10°C.
-
Add 1.0 L Conc. HCl slowly. Caution: Exothermic. The slurry will thicken as the hydrochloride salt forms.
-
Cool the mixture to -5°C to 0°C using a cryostat.
-
Prepare a solution of 396 g Sodium Nitrite in 1.2 L Water .
-
Addition: Add the nitrite solution dropwise via addition funnel over 60–90 minutes.
-
Control: Maintain internal temperature strictly < 5°C .
-
Endpoint: After addition, stir for 30 mins. Test with Starch-Iodide paper (Instant Blue = Excess Nitrite). If negative, add small aliquots of NaNO2 until positive.
-
Phase B: Reduction (Sulfite Addition)
-
Prepare the reduction buffer in a separate 20 L vessel: Dissolve 1725 g Sodium Sulfite in 5.0 L Water .
-
Cool the sulfite solution to 0–5°C .
-
Transfer: Pump the cold Diazonium solution (from Phase A) into the Sulfite solution over 45–60 minutes.
-
Note: The solution will turn deep orange/red (diazosulfonate formation).
-
Safety: Do not allow temperature to exceed 15°C during addition.
-
-
Heat: Once addition is complete, warm the mixture to 25°C and stir for 1 hour.
-
Reaction Check: The solution should be clear orange/red. Turbidity indicates diazo decomposition.
Phase C: Hydrolysis & Isolation[3]
-
Add 900 mL Conc. HCl to the reaction mixture. Caution: Sulfur Dioxide (
) gas evolution. Ensure scrubber is active. -
Heat the mixture to 95–100°C (Reflux) for 2–3 hours.
-
Crystallization: Cool the mixture slowly to 20°C , then further to 0–5°C and hold for 2 hours. The product will precipitate as white/off-white needles.
-
Filtration: Filter the solids using a vacuum nutsche or centrifuge.
-
Wash: Wash the cake with 2 x 500 mL cold 6N HCl . (Do not wash with water initially, as the salt may redissolve or hydrolyze to the zwitterion).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Expected Yield: 850 g – 950 g (82–92%) Appearance: Off-white to beige crystalline powder.
Process Visualization (Workflow)
Figure 1: Process flow diagram for the synthesis of 2-hydrazinobenzoic acid HCl via sulfite reduction.
Quality Control & Analytics
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 mins.
-
Detection: UV @ 254 nm.
-
Retention Time: 2-HBA elutes early due to polarity; Anthranilic acid elutes later.
Impurity Profile
| Impurity | Origin | Remediation |
| Anthranilic Acid | Incomplete Diazotization | Ensure positive Starch-Iodide test before reduction. |
| Benzoic Acid | Denitrogenation (Temp > 5°C) | Strict temperature control during Phase A. |
| Azo-dimers | Coupling during reduction | Maintain excess sulfite; control pH during addition. |
Safety & HSE Guidelines
Diazonium Handling
WARNING: Diazonium salts are potentially explosive if allowed to dry.
-
Protocol: Never isolate the intermediate diazonium salt. Process immediately into the reduction step.
-
Power Failure: If agitation stops during Phase A, quench the batch immediately with water if temperature rises.
Hydrazine Toxicity
2-Hydrazinobenzoic acid is a substituted hydrazine.
-
Hazards: Suspected carcinogen; skin and respiratory sensitizer.
-
PPE: Full-face respirator or PAPR required during solid handling. Double nitrile gloves.
-
Decontamination: Use 5% Hypochlorite (Bleach) solution to neutralize spills (oxidizes hydrazine to nitrogen).
Sulfur Dioxide ( )
The acidification of excess sulfite releases significant
-
Engineering Control: The reactor must be vented to a caustic scrubber (NaOH) to neutralize acidic fumes before release.
References
-
Organic Syntheses. (1922). Phenylhydrazine (Standard Sulfite Reduction Protocol). Org.[1][2][6][7] Synth. 1922, 2,[1][2][3][8] 71. Retrieved from [Link]
- Google Patents. (2013). CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
-
PubChem. (2025).[1] 2-Hydrazinobenzoic acid | C7H8N2O2 - Safety and Hazards.[1] Retrieved from [Link]
Sources
- 1. 2-Hydrazinobenzoic acid | C7H8N2O2 | CID 79223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN101337909A - Method for preparing 2-hydrazinobenzoic acid hydrochloride - Google Patents [patents.google.com]
- 4. CN101337910A - Method for preparing 3-hydrazinobenzoic acid hydrochloride - Google Patents [patents.google.com]
- 5. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. SU507239A3 - The method of obtaining 2-hydrazinobenzothiazoles - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Hydrazinobenzoic Acid by Recrystallization
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-hydrazinobenzoic acid via recrystallization. It is designed to move beyond a simple procedural outline, offering in-depth explanations for experimental choices and providing robust troubleshooting solutions to common challenges encountered in the laboratory.
Section 1: Foundational Knowledge & Safety
Before commencing any experimental work, a thorough understanding of the material's properties and associated hazards is paramount. This section provides essential data and safety protocols.
Compound Profile: 2-Hydrazinobenzoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Light tan or light cream powder/solid | [2][3] |
| Melting Point | Approx. 248–251.5°C (decomposes) | [2] |
| Common Form | Often handled as the more stable hydrochloride salt (CAS 52356-01-1) | [2][3][4] |
Critical Safety Precautions
2-Hydrazinobenzoic acid and its hydrochloride salt are hazardous substances. All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hazard Identification : This compound is harmful if swallowed, inhaled, or comes into contact with skin. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[1][3][5]
-
Required PPE :
-
Nitrilic gloves (or other chemically resistant gloves, check manufacturer breakthrough times).
-
Safety goggles with side shields or a face shield.
-
A properly fitted lab coat.
-
-
Handling : Avoid generating dust.[5] Use appropriate tools for transfer. In case of contact, immediately flush the affected area with copious amounts of water. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[3]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Section 2: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the recrystallization of 2-hydrazinobenzoic acid.
Q1: What is the best solvent for recrystallizing 2-hydrazinobenzoic acid?
A1: Ethanol is a well-documented and effective solvent for this purpose.[2] The key to a good recrystallization solvent is that the compound of interest should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4°C).[6] This differential solubility is what enables the separation of the pure compound from soluble impurities upon cooling. While water can be used for many benzoic acid derivatives[7], ethanol provides a good solubility profile for 2-hydrazinobenzoic acid itself.
Q2: My starting material is 2-hydrazinobenzoic acid hydrochloride. Do I need to neutralize it before recrystallization?
A2: Yes, it is often preferable to recrystallize the free acid rather than the hydrochloride salt. The hydrochloride salt has different solubility properties. The free acid can be generated by dissolving the hydrochloride salt in water and adding a stoichiometric amount of a weak base like sodium acetate.[2] The resulting free acid, which is less soluble in water, will precipitate. This crude precipitate can then be collected and recrystallized from a suitable organic solvent like ethanol.
Q3: What are the likely impurities in my crude 2-hydrazinobenzoic acid sample?
A3: Impurities depend heavily on the synthetic route. A common synthesis involves the diazotization of 2-aminobenzoic acid followed by reduction.[8] Potential impurities could include:
-
Unreacted 2-aminobenzoic acid.
-
Side-products from the diazotization or reduction steps.
-
Inorganic salts from reagents (e.g., sodium salts).
-
Colored degradation products, as hydrazine derivatives can be sensitive to air and light.
The principle of recrystallization is that these impurities will either be insoluble in the hot solvent (and can be filtered out) or remain dissolved in the cold solvent as the desired product crystallizes.[9]
Section 3: Troubleshooting Guide
This guide is structured to help you diagnose and resolve specific issues during the recrystallization process.
Problem 1: No crystals are forming, even after the solution has cooled to room temperature.
-
Possible Cause 1: Supersaturation. The solution may be supersaturated, a metastable state where the solute concentration exceeds its normal solubility limit.[10]
-
Solution A: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[7]
-
Solution B: Add a Seed Crystal. If you have a small amount of pure 2-hydrazinobenzoic acid, add a single tiny crystal to the solution. This "seed" acts as a template for other molecules to crystallize upon.[7]
-
-
Possible Cause 2: Too Much Solvent. You may have added significantly more solvent than the minimum required for dissolution at boiling.[10][11] This means the solution is not saturated enough to crystallize upon cooling.
-
Solution: Gently heat the solution to boil off a portion of the solvent in a fume hood. Continue to remove solvent until the solution appears slightly cloudy or until you have significantly reduced the volume. Then, allow it to cool again. Be careful not to boil it to dryness.
-
Problem 2: The final yield of purified crystals is very low.
-
Possible Cause 1: Excessive Solvent Usage. As described above, using too much solvent will keep more of your product dissolved in the mother liquor, reducing the recovered yield.[10] The goal is to use the minimum amount of boiling solvent necessary to just dissolve the solid.
-
Possible Cause 2: Premature Crystallization During Filtration. If you performed a hot filtration to remove insoluble impurities and the solution cooled too much, the product may have crystallized on the filter paper along with the impurities.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated by rinsing it with hot solvent before filtering your solution. Perform the filtration as quickly as possible.
-
-
Possible Cause 3: Incomplete Cooling. The solubility of 2-hydrazinobenzoic acid in ethanol is not zero, even at room temperature.
-
Possible Cause 4: Washing with Room Temperature Solvent. Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[10]
-
Solution: Always wash the filtered crystals with a minimum amount of ice-cold recrystallization solvent.
-
Problem 3: The crystals are colored, not the expected light tan.
-
Possible Cause: Presence of Colored Impurities. The starting material may contain highly colored, often polymeric or oxidized, impurities.
-
Solution: Use Activated Charcoal (Carbon). After dissolving the crude solid in the hot solvent, but before any filtration or cooling, add a very small amount (e.g., a spatula tip) of activated charcoal to the solution. Keep the solution hot for a few minutes. The charcoal will adsorb the colored impurities. Remove the charcoal via hot gravity filtration through fluted filter paper and then proceed with cooling the filtrate. Caution: Do not add charcoal to a boiling or superheated solution, as it can cause violent bumping.
-
Problem 4: The product "oils out" instead of forming crystals.
-
Possible Cause 1: The solid is melting, not dissolving. This happens if the boiling point of the chosen solvent is higher than the melting point of the solute. The molten solute is now an immiscible liquid.
-
Solution: This is unlikely for 2-hydrazinobenzoic acid in ethanol, but if observed, a different solvent with a lower boiling point is required.
-
-
Possible Cause 2: The solution is cooling too rapidly. Rapid cooling can sometimes cause a supersaturated solution to separate into a liquid-liquid phase ("oiling out") rather than forming a solid crystal lattice.[11]
-
Solution: Re-heat the solution until the oil redissolves. You may need to add a small, extra amount of solvent.[11] Then, allow the flask to cool much more slowly. Insulate the flask by covering it with a beaker or placing it in a warm water bath that is allowed to cool to room temperature. Slow cooling is critical for the formation of large, pure crystals.[7]
-
Section 4: Standardized Protocol & Visual Workflows
Detailed Recrystallization Protocol
-
Solvent Selection & Quantity Estimation : Place approximately 1 gram of crude 2-hydrazinobenzoic acid into a 50 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Dissolution : Place the flask on a stirrer/hotplate in a fume hood. Add a small portion (e.g., 10-15 mL) of ethanol. Begin heating and stirring. Add more ethanol in small increments until the solid just dissolves at a gentle boil. Record the total volume of solvent used.
-
(Optional) Decolorization : If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
(Optional) Hot Gravity Filtration : If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[7] Once at room temperature, place the flask into an ice-water bath for at least 20 minutes to maximize crystal formation.[9]
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals in the funnel with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.[10]
-
Drying : Allow the crystals to air-dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass and dry them completely in a vacuum oven at a moderate temperature.
-
Analysis : Assess purity by taking a melting point. A pure compound will have a sharp, narrow melting range close to the literature value.[6]
Visual Workflow for Recrystallization
The following diagram illustrates the standard experimental procedure.
Caption: Standard workflow for the recrystallization of 2-hydrazinobenzoic acid.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common recrystallization problems.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Recrystallization of Benzoic Acid. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
- Recrystallization and Crystallization. (n.d.). University of California, Irvine, Department of Chemistry.
- Recrystallizing and using melting point to identify a compound. (2020). YouTube.
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
- RECRYSTALLISATION. (n.d.). University of Glasgow, School of Chemistry.
- 2-Hydrazinobenzoic acid. (n.d.).
- Safety Data Sheet: 4-Hydrazinobenzoic acid. (n.d.). Carl ROTH.
-
Indazole. (n.d.). Organic Syntheses. [Link]
- 2-Hydrazinylbenzoic acid hydrochloride. (n.d.). ChemScene.
- 2-Hydrazinobenzoic Acid. (n.d.). Simson Pharma Limited.
- SAFETY DATA SHEET: 2-Hydrazinobenzoic acid hydrochloride. (2025). Thermo Fisher Scientific.
- Method for preparing 2-hydrazinobenzoic acid hydrochloride. (2009).
- SAFETY DATA SHEET: 2-Hydrazinobenzoic acid hydrochloride. (2025). Fisher Scientific.
- Recrystallization Lab Procedure of Benzoic Acid. (2020). YouTube.
Sources
- 1. 2-Hydrazinobenzoic acid | C7H8N2O2 | CID 79223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemscene.com [chemscene.com]
- 5. carlroth.com [carlroth.com]
- 6. youtube.com [youtube.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. CN101337909A - Method for preparing 2-hydrazinobenzoic acid hydrochloride - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Indazole Synthesis from 2-Hydrazinobenzoic Acid
The following guide serves as a specialized Technical Support Center for researchers synthesizing indazole scaffolds specifically starting from 2-hydrazinobenzoic acid (also known as o-hydrazinobenzoic acid).
This guide prioritizes the most common synthetic pathway: the acid-catalyzed cyclization to 3-indazolinone (1,2-dihydro-3H-indazol-3-one), followed by functionalization (e.g., chlorination) to access the 1H-indazole core.
Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Cyclization, Purification, and Functionalization
Core Synthesis Workflow & Logic
Before troubleshooting, verify your pathway against the standard validated mechanism. The synthesis relies on the intramolecular condensation of the hydrazine moiety with the carboxylic acid (or ester) group.
Validated Pathway Diagram
The following diagram outlines the critical process steps and decision nodes for converting 2-hydrazinobenzoic acid into the Indazole core.
Figure 1: Step-wise conversion of 2-hydrazinobenzoic acid to 1H-indazole via the 3-indazolinone intermediate.
Troubleshooting Guide (Q&A)
Phase 1: Precursor Handling & Stability
Q: My starting material (2-hydrazinobenzoic acid) has turned dark brown. Can I still use it? A: No. 2-hydrazinobenzoic acid is highly susceptible to oxidation in air, forming azo/azoxy impurities and tars.
-
Mechanism: The hydrazine group (
) is a reducing agent and readily oxidizes to the diazonium species or couples oxidatively. -
Solution: Always store the compound as its hydrochloride salt , which is significantly more stable. If the free base is dark, recrystallize it immediately from water containing a small amount of sodium metabisulfite (reducing agent) before attempting cyclization.
Q: I am synthesizing the precursor from anthranilic acid. The reduction step with
-
Diagnostic: If the temperature rises above 5°C during diazotization, the diazonium salt may hydrolyze to salicylic acid (phenol formation) rather than reacting with the tin/sulfite reductant.
-
Protocol Fix: Ensure the internal temperature remains
during the addition of . Verify the endpoint of diazotization using starch-iodide paper (must turn blue instantly) before adding the reducing agent [1].
Phase 2: Cyclization to 3-Indazolinone
Q: The reaction mixture is refluxing, but no precipitate is forming after 4 hours. A: This is likely a pH or concentration issue.
-
Causality: 3-Indazolinone is amphoteric. In highly acidic media (excess conc. HCl), it remains protonated and soluble. In basic media, it forms a salt.
-
Correction: The cyclization is driven by acid catalysis, but isolation requires pH adjustment.
-
Concentrate the reaction mixture to ~25% of its original volume.
-
If no solid appears, neutralize carefully to pH 5–6 (the isoelectric point) using sodium acetate. The zwitterionic indazolone should precipitate.
-
Q: I am seeing a "dimer" impurity by LC-MS. A: This is a common side reaction where the unreacted hydrazine attacks the formed indazolone or an intermediate anhydride.
-
Prevention: Maintain dilute conditions (approx. 0.2 M) to favor intramolecular cyclization over intermolecular coupling. Ensure the reaction mixture is degassed to prevent oxidative coupling.
Phase 3: Functionalization (Chlorination/Reduction)
Q: The reaction with
-
Safety/Process:
-
Use a catalytic amount of N,N-dimethylaniline or pyridine.
-
Add the 3-indazolinone to
slowly at room temperature, then heat to 160°C (oil bath temperature). -
Critical: Do not rush the heating ramp. Rapid heating causes polymerization.
-
-
Workup: Quench the excess
by pouring the cooled mixture onto crushed ice very slowly. The product is prone to hydrolysis if the quench gets too hot.
Validated Experimental Protocols
Protocol A: Synthesis of 3-Indazolinone (Indazolone)
Based on optimized Organic Syntheses procedures [1, 2].
Reagents:
-
2-Hydrazinobenzoic acid hydrochloride: 10.0 g (53 mmol)
-
Water: 250 mL
-
Hydrochloric acid (conc.): 2.5 mL
Procedure:
-
Dissolution: In a 500 mL round-bottom flask, suspend the 2-hydrazinobenzoic acid HCl in water and add the concentrated HCl.
-
Cyclization: Heat the mixture to reflux (
) with vigorous stirring.-
Checkpoint: The suspension should dissolve into a pale yellow solution within 30 minutes.[1]
-
-
Completion: Continue reflux for 2 hours.
-
Isolation: Transfer the hot solution to a beaker and concentrate on a steam bath to approximately 60 mL.
-
Crystallization: Cool the concentrate to
. The 3-indazolinone will crystallize as a white or pale yellow solid. -
Purification: Filter, wash with ice-cold water, and dry.
-
Expected Yield: 75–85%
-
Melting Point: 244–246°C
-
Protocol B: Conversion to 3-Chloroindazole
Reagents:
-
3-Indazolinone: 5.0 g
-
Phosphorus oxychloride (
): 20 mL -
Catalyst: Pyridine (5 drops)
Procedure:
-
Mix 3-indazolinone and
in a heavy-walled flask. Add pyridine. -
Heat carefully to
for 4 hours. -
Cool to room temperature.
-
Pour onto 200 g of crushed ice (fume hood!).
-
Neutralize with
to precipitate the 3-chloroindazole.
Data & Specifications
Solvent Compatibility Table
| Solvent | Solubility (Start Material) | Solubility (Product: Indazolone) | Suitability for Reaction |
| Water (Acidic) | High (as HCl salt) | Moderate (Hot), Low (Cold) | Excellent (Green, easy workup) |
| Ethanol | Moderate | Moderate | Poor (Esterification side-reaction) |
| Acetic Acid | High | High | Good (For anhydrous cyclization) |
| DMF | High | High | Poor (Difficult isolation) |
Key Analytical Markers
| Compound | 1H NMR Characteristic (DMSO-d6) | MS (ESI+) | Appearance |
| 2-Hydrazinobenzoic Acid | [M+H]+ 153 | White/Pink powder (darkens in air) | |
| 3-Indazolinone | [M+H]+ 135 | White crystals | |
| 3-Chloroindazole | [M+H]+ 153/155 | Pale yellow solid |
References
-
Synthesis of Indazolone . Organic Syntheses, Coll.[1] Vol. 3, p. 475 (1955); Vol. 28, p. 72 (1948). Link
-
Indazole . Organic Syntheses, Coll.[1] Vol. 4, p. 536 (1963); Vol. 39, p. 27 (1959). Link
-
Lukin, K., et al. "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine."[2] Journal of Organic Chemistry, 71(21), 8166-8172 (2006). Link
-
Schmidt, A., & Beutler, A. "Indazoles: Synthesis and Properties." Current Organic Chemistry, 12(18), 1613-1646 (2008). Link
Sources
Technical Support Center: 2-Hydrazinobenzoic Acid (2-HBA) Reaction Optimization
Status: Online Operator: Senior Application Scientist Ticket ID: HBA-OPT-2024 Subject: Preventing Byproduct Formation & Degradation in 2-HBA Workflows
Executive Summary: The "Temperamental" Reagent
2-Hydrazinobenzoic acid (2-HBA) is a bifunctional building block that sits on a "reactivity knife-edge."[1] It possesses both a nucleophilic hydrazine group (
The Core Problem: The molecule is predisposed to two primary failure modes:[1]
-
Auto-Cyclization: Spontaneous intramolecular condensation to form 1,2-dihydro-3H-indazol-3-one (Indazolone).
-
Oxidative Degradation: Rapid air-oxidation to azo-dimers or "tarry" polymerization products (often observed as a red/brown discoloration).[1]
This guide provides the protocols to suppress these pathways and isolate your desired linear or heterocyclic product.
Module 1: Stability & Storage (The "Red Powder" Issue)
Symptom: Your white/off-white 2-HBA powder has turned pink, red, or brown.[1] Diagnosis: Oxidative degradation.[1][2] The free base hydrazine is highly unstable.[1]
Protocol: The Hydrochloric Acid Shield
Never store 2-HBA as a free base.[1] You must convert it to or maintain it as the Hydrochloride Salt (2-HBA·HCl) . The protonation of the hydrazine moiety (
| Parameter | Recommendation | Scientific Rationale |
| Form | Hydrochloride Salt | Protonation lowers HOMO energy, reducing reactivity with atmospheric |
| Atmosphere | Argon/Nitrogen | Displaces oxygen; hydrazine derivatives are radical scavengers and will auto-oxidize.[1] |
| Temperature | -20°C (Long term) | Arrhenius suppression of thermal decomposition (decarboxylation).[1] |
| Light | Amber Vials | Prevents photo-initiated radical formation (azo coupling).[1] |
Module 2: Synthesis & Purification (Source Control)[1]
Symptom: Low yield or "sticky" products during the synthesis of 2-HBA from anthranilic acid.[1] Diagnosis: Incomplete reduction of the diazonium intermediate or side-reaction with the reducing agent.[1]
Troubleshooting the Reduction Step
The synthesis typically involves diazotization of anthranilic acid followed by reduction.[1] The choice of reducing agent determines the byproduct profile.[1]
Method A: Stannous Chloride (
-
Pros: High fidelity, fewer sulfur byproducts.[1]
-
Cons: Tin waste disposal.[1]
-
Critical Control: Maintain temperature < -5°C during diazonium formation. If the diazonium salt warms up, it hydrolyzes to salicylic acid (phenol byproduct).[1]
Method B: Sodium Sulfite (
-
Pros: Cheaper, scalable.[1]
-
Cons: Risk of forming N-sulfonic acid intermediates that are hard to hydrolyze.[1]
-
Fix: Ensure the final acid hydrolysis step (boiling in HCl) is vigorous enough to cleave the
group.[1]
Visualizing the Degradation Pathways
The following diagram illustrates the competing pathways you are fighting against.[1]
Figure 1: The "Decision Tree" of 2-HBA reactivity. The goal is to maintain the green state (Salt) until the blue path (Target) is ready, avoiding the red sinks.
Module 3: Reaction Optimization (Preventing Cyclization)
Scenario: You want to react 2-HBA with an aldehyde to form a hydrazone, but you keep getting indazol-3-one or a mixture.
The Mechanism: The ortho-carboxylic acid is perfectly positioned to attack the hydrazine.[1] This cyclization is thermodynamically favorable.[1] To prevent it, you must control the kinetics .[1]
Protocol: The "In-Situ Neutralization" Technique
Do not generate the free base of 2-HBA and then add your electrophile.[1] The free base will cyclize before it reacts with your target.[1]
-
Solvent System: Use Ethanol or Methanol (anhydrous).[1] Water promotes cyclization.[1]
-
Sequence:
-
Why this works: NaOAc acts as a buffer.[1] It liberates the free hydrazine slowly and in the presence of the electrophile.[1] The intermolecular reaction (hydrazone formation) is kinetically faster than the intramolecular cyclization if the electrophile is already present in high concentration.[1]
Troubleshooting Table: Reaction Outcomes
| Observation | Likely Cause | Corrective Action |
| Product is insoluble white solid (High MP >240°C) | Indazol-3-one formation. You cyclized the starting material. | Lower reaction temperature.[1] Ensure electrophile is in excess.[1] Avoid strong mineral acids.[1] |
| Red/Orange Solution | Oxidation. | Degas solvents.[1] Run under Argon.[1] Add trace EDTA (to chelate metal ions that catalyze oxidation).[1] |
| No Reaction | pH too low. Hydrazine is fully protonated ( | Slowly increase pH with NaOAc.[1] Do not use NaOH (too strong, causes oxidation).[1] |
Module 4: Purification of the Hydrochloride Salt[1]
If your starting material is already degraded (colored), you must purify it before use.[1]
Recrystallization Protocol:
-
Dissolve crude 2-HBA in the minimum amount of hot water (~80°C). Add activated charcoal if highly colored.[1]
-
Filter hot.[1]
-
Add concentrated HCl until the solution is strongly acidic (pH < 1).
-
Cool to 0°C. The hydrochloride salt is less soluble in high ionic strength acid (Common Ion Effect) and will precipitate as white needles.[1]
-
Filter and wash with cold ethanol/ether (to remove water).[1]
-
Dry under vacuum over
.
FAQ: Frequently Asked Questions
Q: Can I use Fischer Indole Synthesis conditions with 2-HBA? A: Generally, No. Fischer Indole synthesis typically uses phenylhydrazine and requires strong acid and heat.[1] With 2-HBA, these conditions will almost exclusively drive the formation of indazol-3-one (via the carboxylic acid) rather than the indole rearrangement.[1] If you need an indole, you must reduce the carboxylic acid to a methyl/alcohol group before the hydrazine reaction, or protect it as a robust ester (though esters often cyclize too).[1]
Q: How do I confirm I have the linear hydrazone and not the cyclic indazolone? A:
-
NMR: Look for the
proton.[1] In the linear hydrazone, you will often see a downfield carboxylic acid proton ( ppm) and a hydrazone proton.[1] In the cyclic indazolone, the spectra is distinct (loss of the carboxylic acid proton peak, appearance of lactam/amide characteristics).[1] -
IR: Linear 2-HBA derivatives show a broad carboxylic acid
stretch (2500-3300 ) and a carbonyl peak around 1680-1700 .[1] The cyclic indazolone shows a sharp lactam carbonyl, often shifted to 1650-1670 , and lacks the broad acid .[1]
Q: My reaction works but the yield is 40%. Where is the rest? A: Check the aqueous waste.[1] 2-HBA derivatives are zwitterionic (Amino acid-like).[1] If your workup pH is near the isoelectric point (pI), the product may stay in the water.[1]
-
Fix: Adjust pH to < 2 (cationic) or > 9 (anionic) depending on your extraction solvent, or use n-Butanol for extraction of polar species.[1]
References
-
Organic Syntheses. "o-Hydrazinobenzoic Acid Hydrochloride." Org.[1][5][6][7] Synth.1945 , 25,[1] 48. Link[1]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 79223, 2-Hydrazinobenzoic acid."[1] PubChem, 2024 .[1][8] Link
-
Liu, S., et al. "One-Pot, Multistep Reactions for the Modular Synthesis of N,N'-Diarylindazol-3-ones."[1][7] The Journal of Organic Chemistry, 2019 , 84(3), 1596–1604.[1] Link[1]
- Note: Validates the cyclization pathways and conditions for indazolone form
-
BenchChem. "Solubility and Stability of Hydrazinobenzoic Acid Derivatives." Technical Data Sheet, 2024 . Link[1]
- Note: General reference for physical property d
Sources
- 1. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Indazolone synthesis [organic-chemistry.org]
- 8. 2-Hydrazinobenzoic acid | C7H8N2O2 | CID 79223 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Criticality of Purity in Indazole Precursors
Technical Support Center: Impurity Profiling & Troubleshooting for 2-Hydrazinobenzoic Acid
Topic: Common Impurities in Commercial 2-Hydrazinobenzoic Acid Audience: Researchers, Process Chemists, and Quality Control Analysts Content Type: Technical Guide (Q&A Format)
As a Senior Application Scientist, I frequently field inquiries regarding the stability and purity of 2-hydrazinobenzoic acid (2-HBA) . This compound is a linchpin intermediate in the synthesis of indazoles and pharmaceuticals like Deferasirox . Its dual functionality (carboxylic acid + hydrazine) makes it versatile but also prone to specific degradation pathways and synthetic side-reactions.
Commercial batches, particularly those synthesized via the standard diazotization-reduction of anthranilic acid, often carry a "fingerprint" of impurities. Understanding these is not just a matter of compliance; it is essential for preventing failure in downstream cyclization reactions.
This guide isolates the most common issues, provides mechanistic insights into their formation, and offers validated troubleshooting protocols.
Module 1: Impurity Identification & Origins
Q1: What are the specific impurities I should expect in a commercial lot of 2-hydrazinobenzoic acid?
A: You are likely to encounter three distinct classes of impurities. These arise from the competition between the desired reduction of the diazonium intermediate and hydrolysis/coupling side reactions.
| Impurity Name | Structure/Nature | Origin (Causality) | Impact on Downstream Chemistry |
| Anthranilic Acid (2-Aminobenzoic acid) | Starting Material | Incomplete diazotization or insufficient reduction of the diazonium salt. | Competes in coupling reactions; lowers yield. |
| Salicylic Acid (2-Hydroxybenzoic acid) | Hydrolysis Product | Reaction of the diazonium intermediate with water (nucleophilic attack) if temperature >5°C during synthesis. | Inert in many hydrazine reactions but complicates purification. |
| Indazolone (1,2-dihydro-3H-indazol-3-one) | Cyclization By-product | Acid-catalyzed intramolecular condensation of 2-HBA. Often forms during drying or storage. | Reduces active hydrazine content; insoluble in acidic media. |
| Benzoic Acid | Deamination Product | Over-reduction or radical decomposition of the diazonium salt. | Non-reactive impurity; easily removed. |
| Inorganic Salts | Sulfites/Chlorides | Residues from reducing agents ( | High ash content; interferes with gravimetric stoichiometry. |
Q2: Why does my "pure" 2-HBA show a new impurity peak after storage?
A: This is almost certainly Indazolone formation or oxidation.
-
Mechanism: 2-HBA is thermodynamically poised to cyclize. Under acidic conditions or elevated temperatures, the hydrazine terminal nitrogen attacks the carboxylic carbonyl, eliminating water to form the indazolone ring.
-
Oxidation: The hydrazine group is reducing.[1] Exposure to air can lead to azo-dimers or oxidative degradation, turning the solid from off-white to dark brown/violet.
Module 2: Synthetic Pathways & Defect Mapping
Visualizing the "Danger Zones" in Synthesis The following diagram maps the standard synthesis route and explicitly flags where specific impurities are generated. Use this to diagnose the root cause of your impurity profile.
Caption: Synthetic pathway of 2-hydrazinobenzoic acid showing critical branching points for impurity formation.
Module 3: Analytical Troubleshooting (HPLC)
Q3: I cannot separate Anthranilic Acid from 2-HBA on my C18 column. They co-elute. How do I fix this?
A: This is a common issue due to the structural similarity and zwitterionic nature of both compounds. Standard neutral mobile phases fail here. You must suppress ionization or use ion-pairing.
Troubleshooting Protocol: Optimized HPLC Method
-
Column: C18 (End-capped), 5 µm, 250 x 4.6 mm (e.g., Zorbax SB-C18 or equivalent).[2]
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water (pH ~2.5). -
Mobile Phase B: Acetonitrile.[3]
-
Gradient:
-
0-5 min: 5% B (Isocratic hold to retain polar hydrazine).
-
5-20 min: 5%
60% B.
-
-
Detection: UV at 254 nm (general) and 310 nm .
-
Insight: Anthranilic acid has strong fluorescence and distinct absorbance. 2-HBA absorbs well at 254 nm.
-
-
Why this works: The acidic pH keeps the carboxylic acid protonated (
) and the amine/hydrazine protonated ( ), improving retention and peak shape.
Q4: How can I quickly distinguish between the salt (HCl) and the free acid without HPLC?
A: Use Solubility Profiling :
-
Water Test: The HCl salt (2-HBA
HCl) is moderately soluble in cold water and very soluble in hot water. The free acid (zwitterion) is poorly soluble in cold water. -
Silver Nitrate Test (Qualitative): Dissolve a small amount in water (add nitric acid if needed). Add
. A heavy white precipitate indicates the Chloride ( ) counter-ion, confirming the hydrochloride salt.
Module 4: Mitigation & Purification Protocols
Q5: My reaction yield is low because the starting material was impure. How do I purify commercial 2-HBA?
A: Recrystallization is effective, but you must avoid conditions that trigger cyclization to Indazolone.
Protocol: Purification via Acid-Base Precipitation Note: This method removes inorganic salts and soluble organic impurities.
-
Dissolution: Suspend the crude 2-HBA in water (10 mL/g).
-
Basification: Slowly add 2M NaOH with stirring until the solid dissolves and pH reaches ~10-11.
-
Filtration: Filter the solution to remove insoluble particulate matter (dust, dimers).
-
Reprecipitation: Cool the filtrate to 0-5°C. Slowly acidify with concentrated HCl to pH ~2.0.
-
Critical Step: Do not overshoot to extremely low pH (<0.5) or heat the mixture, as this accelerates re-dissolution or degradation.
-
-
Isolation: Filter the precipitate immediately. Wash with ice-cold water (2x) and then cold ethanol (1x) to remove residual water and benzoic acid.
-
Drying: Dry under vacuum at room temperature . Do not use an oven >50°C, as this forces dehydration to Indazolone.
Q6: What are the safe storage conditions to prevent degradation?
A:
-
Atmosphere: Store under Argon or Nitrogen. The hydrazine group is sensitive to oxidative coupling.
-
Temperature: Refrigerate (2-8°C). Room temperature storage significantly accelerates Indazolone formation.
-
Container: Amber glass (protect from light).
References
-
Pfannstiel, K.; Janecke, J. (1942). Über die Darstellung von o-Hydrazino-benzoesäure. Berichte der deutschen chemischen Gesellschaft, 75(9), 1096-1104. Link
-
Allen, C. F. H.; Wilson, C. V. (1955). Indazole. Organic Syntheses, Collective Volume 3, 475. (Describes the synthesis and purification of o-hydrazinobenzoic acid). Link
-
Tiwari, P.; Sathe, P.; Devadiga, N. (2013).[2] Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. Journal of Analytical Sciences, Methods and Instrumentation, 3, 179-183.[2] (HPLC methods for 2-HBA analysis). Link
-
PubChem. (n.d.).[6] 2-Hydrazinobenzoic acid Compound Summary. National Library of Medicine. Link
Sources
- 1. Complete reduction of benzene diazonium chloride with class 12 chemistry CBSE [vedantu.com]
- 2. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]
- 3. 2-Hydrazinobenzoic acid | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. 2-Hydrazinobenzoic acid | C7H8N2O2 | CID 79223 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Hydrazinobenzoic Acid
Prepared by: The Office of the Senior Application Scientist
This guide provides in-depth troubleshooting and practical protocols for researchers, scientists, and drug development professionals encountering colored impurities in 2-hydrazinobenzoic acid. Our approach is rooted in explaining the chemical principles behind the purification strategies to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why is my sample of 2-hydrazinobenzoic acid colored? It's supposed to be an off-white solid.
A: The coloration, typically ranging from light tan to yellow or brown, is almost always due to the presence of minor impurities.[1] The primary cause is the oxidation of the hydrazine functional group (-NHNH₂). Hydrazine moieties are potent reducing agents and are susceptible to air oxidation, especially when exposed to light, heat, or trace metal catalysts.[2] This oxidation process can form highly conjugated, colored species. Another common source is residual, colored byproducts from the synthesis, such as azo compounds, which can form if the diazotization reaction used to prepare the material is not perfectly controlled.[3]
Q2: My sample has a pink or reddish tint. Is this different from the usual yellow/brown color?
A: Yes, a pink or reddish hue often points more specifically to the formation of azo or azoxy compounds. These are classic byproducts of reactions involving diazonium salts, which are precursors in the synthesis of 2-hydrazinobenzoic acid.[1][3] While still an impurity, the distinct color can give you a clue about its origin, pointing towards issues in the synthesis or workup rather than simple post-synthesis air oxidation.
Q3: Can I use my slightly colored 2-hydrazinobenzoic acid in my subsequent reaction?
A: This is highly dependent on the sensitivity of your downstream application. For many synthetic steps, a small amount of colored impurity (e.g., a pale tan or yellow solid) may not significantly impact the reaction yield or purity of the final product. However, in drug development, where impurity profiling is critical, or in reactions sensitive to trace contaminants (e.g., catalysis), using impure starting material is not advisable.[4] Genotoxic impurities are a major concern in the pharmaceutical industry, and hydrazines themselves can be flagged as potentially genotoxic.[4][5] Therefore, starting with the highest purity material is always the best practice to ensure reproducibility and safety.
Q4: What is the fastest way to get a purer, less colored sample for a quick preliminary experiment?
A: For a small quantity, a simple recrystallization is the most effective and rapid method. 2-Hydrazinobenzoic acid can be effectively recrystallized from ethanol.[1] Dissolving the impure solid in a minimum amount of hot ethanol and allowing it to cool slowly will typically yield crystals of significantly higher purity and improved color, leaving the majority of impurities behind in the solvent.
In-Depth Troubleshooting Guide
Understanding the Root Cause of Coloration
Colored impurities in 2-hydrazinobenzoic acid primarily stem from three sources: oxidation, synthesis byproducts, or degradation. Understanding the likely origin is key to selecting the right purification strategy.
Caption: Potential sources of colored impurities in 2-hydrazinobenzoic acid.
Troubleshooting Workflow for Persistent Color Issues
If a standard purification attempt fails to yield a product of acceptable color and purity, a more systematic approach is required. The following workflow provides a logical decision-making process.
Caption: Troubleshooting workflow for purifying colored 2-hydrazinobenzoic acid.
Detailed Experimental Protocols
Protocol 1: Standard Recrystallization from Ethanol
This is the first and most common method for purifying 2-hydrazinobenzoic acid. It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at cold temperatures, while impurities remain in solution upon cooling.[6]
Methodology:
-
Solvent Selection: Place the impure 2-hydrazinobenzoic acid (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.
-
Dissolution: Add a minimal amount of ethanol (e.g., start with 25-30 mL). Heat the mixture gently on a hot plate with stirring. Add more hot ethanol in small portions until all the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[7]
-
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has occurred, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum. The resulting product should be a significantly lighter color. A pure product should exhibit a sharp melting point.[1][6]
Protocol 2: Decolorization with Activated Carbon
If standard recrystallization fails to remove the color, the impurities are likely highly conjugated molecules that can be adsorbed onto activated carbon. A patent for a similar compound suggests using activated carbon ("gac") for decolorization.[8]
Methodology:
-
Dissolution: Follow steps 1 and 2 from Protocol 1 to dissolve the impure 2-hydrazinobenzoic acid in the minimum amount of hot ethanol.
-
Carbon Addition: Remove the flask from the heat source. Add a very small amount of activated carbon (e.g., 1-2% of the solute mass, a small spatula tip) to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid violent bumping.
-
Heating: Return the flask to the hot plate and keep it hot for 5-10 minutes, swirling occasionally, to allow the carbon to adsorb the colored impurities.
-
Hot Filtration: This is a critical step. You must filter the solution while it is still hot to remove the activated carbon without the desired product crystallizing prematurely. Use a pre-heated funnel (fluted filter paper is ideal).
-
Crystallization and Isolation: Collect the hot, clear filtrate in a clean flask. Follow steps 3 through 7 from Protocol 1 to crystallize, isolate, and dry the purified product.
Protocol 3: Purification via the Hydrochloride Salt
This method leverages a change in the compound's physical properties by converting it to its hydrochloride salt. The salt may have different solubility characteristics, allowing for separation from neutral or less basic impurities. The pure salt can then be converted back to the free acid.[1]
Methodology:
-
Salt Formation: Suspend the impure 2-hydrazinobenzoic acid in water. Add concentrated hydrochloric acid dropwise with stirring until the solution becomes acidic (check with pH paper) and the solid dissolves.
-
Recrystallization of the Salt: The hydrochloride salt can often be recrystallized from dilute HCl or an ethanol/water mixture. Perform a recrystallization as described in Protocol 1, using the appropriate solvent system for the salt.
-
Isolation of Pure Salt: Isolate the purified 2-hydrazinobenzoic acid hydrochloride crystals by vacuum filtration.
-
Regeneration of Free Acid: Dissolve the purified hydrochloride salt in a minimum amount of water. While stirring, add a solution of sodium acetate (an equimolar amount) in water.[1] The free 2-hydrazinobenzoic acid, being less soluble, will precipitate out.
-
Final Isolation: Chill the mixture in an ice bath to ensure complete precipitation. Collect the pure 2-hydrazinobenzoic acid by vacuum filtration, wash with cold water, and dry under vacuum.
Summary of Purification Techniques
| Technique | Principle | Best For Removing | Pros | Cons |
| Standard Recrystallization | Differential solubility at hot vs. cold temperatures.[7] | Moderately soluble impurities of different polarity. | Simple, effective for most common impurities. | May not remove impurities with similar solubility; potential for product loss in mother liquor. |
| Activated Carbon Treatment | Adsorption of large, conjugated molecules.[8] | Highly colored, often polymeric or aromatic impurities. | Excellent for removing intense coloration. | Requires a hot filtration step which can be tricky; potential for product adsorption onto carbon. |
| Purification via HCl Salt | Altering solubility properties by salt formation.[1] | Neutral or acidic impurities that do not form HCl salts. | Can remove impurities that co-crystallize with the free acid. | Multi-step process with higher potential for material loss. |
References
-
Tiwari, P., Sathe, P. and Devadiga, N. (2013) Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. Journal of Analytical Sciences, Methods and Instrumentation, 3, 179-183. [Link]
-
Recrystallization of Benzoic Acid. (n.d.). University of Wisconsin-Madison Chemistry Department. [Link]
-
Pfannstiel, K. and Janecke, J. (1942). Indazole. Organic Syntheses, Coll. Vol. 3, p.483 (1955); Vol. 27, p.48 (1947). [Link]
- CN101337909A - Method for preparing 2-hydrazinobenzoic acid hydrochloride.
-
Pereira, C., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Analytical and Bioanalytical Chemistry, 410, 4377–4386. [Link]
-
Aerobic degradation of 2-chlorobenzoic acid by the enzyme... ResearchGate. [Link]
-
Safety Data Sheet: 4-Hydrazinobenzoic acid. Carl ROTH. [Link]
-
El-Sayed, N. N. E., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega, 6(47), 31825–31835. [Link]
-
2-Hydrazinobenzoic acid. PubChem. [Link]
- CN101157629A - Method for preparing p-carboxyl phenylhydrazine.
-
SAFETY DATA SHEET - 2-Hydrazinobenzoic acid hydrochloride. Thermo Fisher Scientific. [Link]
-
Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]
-
(PDF) Low-level Determination of 4-Hydrazino BenzoicAcid in Drug Substance by High Performance Liquid Chromatography/Mass Spectrometry. ResearchGate. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN101337909A - Method for preparing 2-hydrazinobenzoic acid hydrochloride - Google Patents [patents.google.com]
- 4. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents [patents.google.com]
challenges in the scale-up of 2-hydrazinobenzoic acid synthesis
Technical Guide & Troubleshooting Portal
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Process Chemist Topic: Scale-Up Challenges in 2-Hydrazinobenzoic Acid (2-HBA) Manufacture
Executive Summary & Process Overview
Welcome to the technical support hub for the synthesis of 2-hydrazinobenzoic acid (2-HBA) . This intermediate is critical for the synthesis of indazoles and various agrochemicals. Unlike its para isomer, the ortho substitution presents a unique challenge: spontaneous cyclization to indazolone/indazole derivatives.
Our guide focuses on the two-step industrial standard:
-
Diazotization of Anthranilic Acid (2-aminobenzoic acid).
-
Reduction of the diazonium salt (using Stannous Chloride or Sodium Sulfite).[1][2]
Process Flow & Critical Control Points (Visualization)
The following diagram outlines the standard workflow and identifies Critical Process Parameters (CPPs) where failure modes typically originate.
Caption: Process flow for 2-HBA synthesis highlighting the bifurcation in reduction methods and the critical risks of thermal runaway and cyclization.
Module 1: Diazotization (The "Hot" Zone)
The Challenge: Diazotization is highly exothermic. The diazonium intermediate is unstable; if the temperature rises, it hydrolyzes to salicylic acid (phenol derivative) or decomposes explosively.
Troubleshooting Guide
Q: My reaction mixture is foaming excessively during NaNO2 addition. Is this normal? A: No. Excessive foaming indicates rapid nitrogen evolution, which means your diazonium salt is decomposing as fast as it forms.
-
Root Cause: Temperature is too high (>5°C) or acid concentration is too low.
-
Correction: Stop addition immediately. Check internal temperature (not just jacket temp). Ensure pH is < 1.0. Resume addition only when T < 0°C.
Q: The stirring has seized up; the slurry is too thick. A: Anthranilic acid hydrochloride is sparingly soluble.
-
Root Cause: Insufficient solvent ratio or inefficient mechanical stirring.
-
Correction: Do not add water (this dilutes the acid). Increase overhead stirring torque. On scale-up, use a reactor with a high-torque anchor impeller rather than a marine propeller.
Module 2: The Reduction Phase (Reagent Selection)
The Challenge: Choosing between Stannous Chloride (SnCl2) and Sodium Sulfite (Na2SO3).
Comparative Analysis Table
| Feature | Method A: Stannous Chloride (SnCl2) | Method B: Sodium Sulfite (Na2SO3) |
| Reaction Conditions | Acidic, Low Temp (<0°C) | pH 6–7 initially, then Acidic boil |
| Cost | High (Reagent cost) | Low |
| Waste Profile | High: Tin waste is toxic/regulated | Moderate: SO2 gas evolution |
| Impurity Profile | Clean reduction | Risk of sulfonated byproducts |
| Scalability | Good for <1kg (Lab) | Preferred for >10kg (Pilot/Plant) |
Troubleshooting Guide
Q: Using the Sulfite method, my yield is near zero, and I isolated a water-soluble solid. A: You likely isolated the hydrazine sulfonate intermediate (Ar-NH-NH-SO3Na) which did not hydrolyze.
-
Root Cause: The hydrolysis step (heating with HCl) was too short or not acidic enough.
-
Correction: Ensure the final step involves refluxing with concentrated HCl to cleave the sulfonate group. Caution: This generates SO2 gas. Ensure scrubbers are active.
Q: I am seeing large amounts of Indazolone impurity. A: This is the specific curse of the ortho isomer.
-
Root Cause: Cyclization occurs if the free hydrazine base is exposed to heat or neutral/basic pH.
-
Correction: Keep the system strongly acidic (pH < 1) during the final isolation. Isolate as the Hydrochloride Salt , not the free base. The salt is significantly more resistant to cyclization.
Module 3: Isolation & Purity
The Challenge: Hydrazines are potent reducing agents and are easily oxidized by air, turning the product pink or brown.
Impurity Logic Tree (Visualization)
Caption: Diagnostic logic for identifying and resolving common impurity profiles in 2-HBA synthesis.
Troubleshooting Guide
Q: The filtration is extremely slow (clogged filter cloth). A: The hydrochloride salt often precipitates as fine needles that pack tightly.
-
Scale-Up Tip: Implement an Ostwald Ripening phase. After precipitation, heat the slurry slightly (to ~40°C) and cool slowly over 4 hours. This grows larger crystals, improving filtration rates.
Q: How should I store the final product? A: 2-HBA HCl is light and air-sensitive.
-
Protocol: Store in amber glass or double-lined HDPE drums. Flush the headspace with Nitrogen or Argon. Store at <25°C.
References
-
Organic Syntheses Procedure (Indazole/Hydrazine): Title: Indazole (via o-Hydrazinobenzoic acid).[3] Source: Org.[3][4] Synth. 1962, 42, 69. URL:[Link]
-
Diazotization Safety on Scale: Title: Scale-up Reactions - Division of Research Safety. Source: University of Illinois. URL:[Link]
- Title: Method for preparing p-carboxyl phenylhydrazine (Patent).
Sources
effect of pH on the stability of 2-hydrazinobenzoic acid
Welcome to the technical support guide for 2-hydrazinobenzoic acid. This document provides in-depth guidance for researchers, chemists, and drug development professionals on the critical factor of pH in maintaining the stability of 2-hydrazinobenzoic acid in experimental settings. Understanding and controlling pH is paramount to ensuring the integrity of your starting material, the reliability of your analytical data, and the success of your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 2-hydrazinobenzoic acid, and why is its stability a concern?
2-Hydrazinobenzoic acid is a bifunctional organic molecule featuring a carboxylic acid group and a hydrazine group on a benzene ring.[1] This structure makes it a valuable building block in pharmaceutical synthesis and for creating complex heterocyclic scaffolds.[2] However, the hydrazine moiety is highly susceptible to oxidation, making the compound inherently sensitive to its chemical environment, particularly pH, oxygen, and light.[2][3][4] Degradation can lead to the formation of impurities, loss of reagent potency, and inaccurate experimental results.
Q2: What is the primary degradation pathway for 2-hydrazinobenzoic acid in solution?
The primary degradation pathway is the oxidation of the hydrazine group.[2][3] This process can be catalyzed by dissolved oxygen (autoxidation), metal ions, and exposure to light. The result is often a mixture of byproducts, which may include benzoic acid, 2-diazoniumbenzoate intermediates, and various colored compounds, leading to a yellow or brown appearance in the solution. The rate of this oxidation is significantly influenced by the solution's pH.
Q3: What is the optimal pH range for preparing and storing solutions of 2-hydrazinobenzoic acid?
While specific kinetic studies for 2-hydrazinobenzoic acid are not extensively published, based on the chemistry of hydrazines and benzoic acids, a mildly acidic environment is generally preferred for short-term stability.
-
Optimal Range (Predicted): pH 3-5. In this range, the hydrazine group is partially protonated, which can reduce its susceptibility to direct oxidation. However, strongly acidic conditions (pH < 2) might accelerate other degradation pathways.[2]
-
Neutral to Alkaline pH (pH > 6): This range should be avoided. The hydrazine group is deprotonated and becomes a much stronger reducing agent, making it extremely vulnerable to rapid oxidative degradation.
For long-term storage, it is always recommended to store the compound as a dry solid, preferably under an inert atmosphere like nitrogen or argon, and refrigerated (2-8°C).[5][6]
Q4: How should I prepare a stock solution to maximize its stability?
To minimize degradation during solution preparation, follow these steps:
-
Use Degassed Solvents: Use a high-purity solvent (e.g., water, methanol, or a buffer) that has been thoroughly degassed by sparging with nitrogen or argon for at least 15-20 minutes. This removes dissolved oxygen, the primary culprit in oxidation.[2]
-
Acidify the Solvent: If compatible with your experiment, use a buffer system in the pH 3-5 range.
-
Work Quickly: Dissolve the 2-hydrazinobenzoic acid (or its hydrochloride salt) quickly and minimize headspace in your storage vial.
-
Protect from Light: Use amber vials or wrap your container in aluminum foil to prevent photolytic degradation.
-
Store Cold: Store the solution at 2-8°C when not in use. It is advisable to prepare fresh solutions for critical applications.
Troubleshooting Guide
Problem 1: My solution of 2-hydrazinobenzoic acid turned yellow/brown shortly after preparation.
-
Likely Cause: Oxidative degradation. This is a classic sign that the hydrazine moiety has been oxidized. The color change is due to the formation of conjugated chromophoric degradation products.
-
Root Causes & Solutions:
-
Dissolved Oxygen: The solvent was not degassed.
-
Solution: Discard the colored solution. Prepare a fresh sample using a solvent that has been sparged with nitrogen or argon.[2]
-
-
High pH: The solution was prepared in a neutral or alkaline solvent (e.g., pure water, PBS at pH 7.4).
-
Solution: Prepare a new solution using a mildly acidic buffer (pH 3-5) that has been degassed.
-
-
Metal Ion Contamination: Trace metal ions in your solvent or from your glassware can catalyze oxidation.
-
Solution: Use high-purity (e.g., HPLC-grade) solvents and consider rinsing glassware with a chelating agent like EDTA before the final rinse with purified water.
-
-
Problem 2: I'm seeing unexpected peaks in my HPLC/LC-MS analysis.
-
Likely Cause: The unexpected peaks are likely degradation products of 2-hydrazinobenzoic acid.
-
Root Causes & Solutions:
-
Sample Stability in Autosampler: The sample may be degrading in the autosampler vial over the course of a long analytical run, especially if the mobile phase or sample diluent is neutral or basic.
-
Solution: Ensure your sample diluent is acidic (e.g., contains 0.1% formic acid or is buffered to a low pH) and matches the initial mobile phase conditions if possible. If degradation persists, use a cooled autosampler (4°C).
-
-
In-source Degradation (LC-MS): The compound might be unstable under the specific ion source conditions.
-
Solution: Optimize MS source parameters (e.g., temperature, voltages) to be as gentle as possible. Analyze a freshly prepared standard to confirm if the peaks are present from the start or appear over time.
-
-
Problem 3: My chemical reaction yield is low and inconsistent.
-
Likely Cause: The potency of your 2-hydrazinobenzoic acid solution has decreased due to degradation. You are adding less active reagent than calculated.
-
Root Causes & Solutions:
-
Using Old Solutions: The solution was prepared hours or days in advance.
-
Solution: Always use freshly prepared solutions of 2-hydrazinobenzoic acid for synthetic reactions. Do not store it in solution for extended periods.
-
-
Reaction Conditions: The reaction itself is run at a pH that promotes degradation.
-
Solution: If the reaction can tolerate it, maintain a slightly acidic pH. If the reaction requires basic conditions, add the 2-hydrazinobenzoic acid solution last and proceed immediately. Consider running the reaction under an inert atmosphere to exclude oxygen.
-
-
Experimental Protocol: Assessing pH Stability
This protocol provides a framework for conducting a forced degradation study to determine the stability of 2-hydrazinobenzoic acid across a range of pH values.
Objective: To quantify the degradation rate of 2-hydrazinobenzoic acid at different pH levels over time using RP-HPLC.
Materials:
-
2-hydrazinobenzoic acid (or its HCl salt)
-
HPLC-grade water, acetonitrile (ACN), and methanol
-
Buffers: 0.1 M Hydrochloric Acid (pH 1), 0.1 M Acetate Buffer (pH 4.5), 0.1 M Phosphate Buffer (pH 7.0), 0.1 M Borate Buffer (pH 9.0)
-
RP-HPLC system with UV detector (e.g., C18 column, 4.6 x 150 mm, 5 µm)
-
Calibrated pH meter
-
Class A volumetric flasks and pipettes
Procedure:
-
Prepare a Primary Stock Solution: Accurately weigh and dissolve 2-hydrazinobenzoic acid in methanol to create a concentrated stock solution (e.g., 1 mg/mL). This methanolic stock will be more stable than an aqueous one.
-
Prepare Study Samples: For each pH condition (1, 4.5, 7.0, 9.0), pipette a small volume of the primary stock solution into a larger volume of the respective buffer to achieve a final concentration of ~50 µg/mL. Prepare a control sample in a degassed acidic mobile phase (e.g., 50:50 ACN:Water with 0.1% Formic Acid) for your t=0 reference.
-
Incubation: Store the prepared samples at a controlled temperature (e.g., 40°C) and protected from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample. Quench any further degradation by immediately diluting the aliquot in the acidic mobile phase and, if necessary, placing it in a cooled autosampler.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
-
Example Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
-
-
Data Analysis: Calculate the percentage of 2-hydrazinobenzoic acid remaining at each time point relative to the t=0 sample. Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) at each pH.
Data Summary: Expected Stability Profile
The following table summarizes the expected relative stability of 2-hydrazinobenzoic acid based on general chemical principles. Actual rates must be determined experimentally.
| pH Value | Buffer System | Expected Degradation Rate | Primary Degradation Pathway |
| ~1-2 | HCl | Moderate | Acid-catalyzed hydrolysis, Oxidation |
| 3 - 5 | Acetate | Low | Minimal Oxidation |
| ~7 | Phosphate | High | Base-catalyzed hydrolysis, Rapid Oxidation |
| > 8 | Borate | Very High | Very Rapid Oxidation |
Degradation Logic Flow
The following diagram illustrates the decision-making process for handling 2-hydrazinobenzoic acid based on its known stability characteristics.
Caption: Decision workflow for preparing 2-hydrazinobenzoic acid solutions.
References
-
2-Hydrazinylbenzoic acid hydrochloride. ChemScene.
-
Chemical Safety Data Sheet MSDS / SDS - 2-Hydrazinobenzoic acid hydrochloride. ChemicalBook.
-
2-Hydrazinobenzoic acid hydrochloride. BLD Pharm.
-
2-Hydrazinobenzoic Acid. Benchchem.
-
Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR).
-
2-Hydrazinobenzoic acid hydrochloride. Sigma-Aldrich.
-
Safety Data Sheet - 4-Hydrazinobenzoic acid hydrochloride. Fisher Scientific.
-
Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. ResearchGate.
-
Safety Data Sheet - 2-Hydrazinobenzoic acid hydrochloride. Thermo Fisher Scientific.
-
An In-depth Technical Guide on the Solubility and Stability of 4-Hydrazinobenzoic Acid. Benchchem.
-
An In-depth Technical Guide to 4-Hydrazinobenzoic Acid: Discovery, History, and Synthetic Evolution. Benchchem.
-
4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. ResearchGate.
-
The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
-
Physical studies of some hydrazinobenzoic acid complexes. ResearchGate.
-
Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. PMC (PubMed Central).
-
Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega.
-
2-Hydrazinobenzoic acid. PubChem, National Institutes of Health.
-
2-Hydrazinobenzoic Acid. Simson Pharma Limited.
-
Low-level Determination of 4-Hydrazino Benzoic Acid in Drug Substance by High Performance Liquid Chromatography/Mass Spectrometry. ResearchGate.
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
Sources
Technical Guide: Solvent Optimization for 2-Hydrazinobenzoic Acid Workflows
The following technical guide addresses the optimization of solvent systems for 2-hydrazinobenzoic acid (2-HBA) reactions. This content is structured as a Tier 3 Technical Support resource, designed for researchers requiring in-depth mechanistic insight and troubleshooting protocols.
Executive Summary: The Zwitterionic Challenge
2-Hydrazinobenzoic acid (2-HBA) presents a unique solubility profile due to its capacity to exist as a zwitterion (internal salt), a cationic hydrochloride salt, or an anionic carboxylate. Successful reaction engineering requires matching the solvent's dielectric constant and proton-transfer capability to the specific reaction stage (e.g., condensation vs. cyclization).
Key Heuristic:
-
For Condensation (Hydrazone formation): Use Ethanol (EtOH) or Methanol (MeOH) .
-
For Cyclization (Indazole/Phthalazinone formation): Use Glacial Acetic Acid (AcOH) or DMSO .
-
For Isolation/Purification: Use Water (for salt precipitation) or MeOH (for recrystallization).[1]
Solubility & Dissolution Troubleshooting
User Question: "I cannot get 2-HBA to dissolve in my standard organic solvents (DCM, Toluene). It just sits at the bottom of the flask. What is happening?"
Technical Analysis: 2-HBA is an ortho-substituted amino acid analog. In non-polar solvents, it forms strong intermolecular hydrogen bonds or exists as a zwitterion, rendering it insoluble. It requires a solvent capable of disrupting these lattice energies.
Solubility Matrix
| Solvent System | Solubility Rating | Application Case | Mechanistic Note |
| Water (Neutral) | Low | Precipitation | The zwitterion is least soluble at its isoelectric point (pH ~3.5-4.5). |
| Water (Acidic, pH < 1) | High | Synthesis/Storage | Forms the soluble hydrochloride salt ( |
| Ethanol (Hot) | Moderate/High | Condensation | Disrupts H-bonding; ideal reflux temperature for hydrazone formation. |
| DMSO / DMF | High | Difficult Substrates | High dielectric constant dissolves the zwitterion; difficult workup. |
| DCM / Toluene / Hexane | Insoluble | Washing | Used to wash away non-polar impurities; will not dissolve 2-HBA. |
Protocol 1: Controlled Dissolution for Reaction If your protocol requires a homogeneous solution in an organic solvent:
-
Suspend 2-HBA in Ethanol .
-
Add 1.05 equivalents of a base (e.g.,
) to deprotonate the carboxylic acid, increasing solubility. -
Warning: Ensure the base does not interfere with your target electrophile.
Reaction Optimization: Indazole & Phthalazinone Synthesis
User Question: "My yields for 1H-indazole synthesis are inconsistent. I'm using ethanol, but the reaction stalls at the intermediate hydrazone."
Technical Analysis: The conversion of 2-HBA to indazoles is a two-step cascade:
-
Condensation: Nucleophilic attack of the hydrazine on a carbonyl.
-
Cyclodehydration: Intramolecular attack of the hydrazine nitrogen on the aromatic ring or carbonyl, often requiring acid catalysis or higher temperatures.
Ethanol reflux (
Solvent Selection Decision Tree
Figure 1: Decision matrix for solvent selection based on thermodynamic requirements.
Protocol 2: Optimized Indazole Synthesis (The "Acetic Acid Switch") Instead of pure ethanol, use a stepwise solvent switch or an acidic modifier.
-
Dissolve 2-HBA and the aldehyde in minimal Ethanol .
-
Reflux for 2 hours (monitored by TLC for hydrazone formation).
-
Evaporate ethanol if cyclization is slow.
-
Re-dissolve residue in Glacial Acetic Acid and reflux (
).-
Why? Acetic acid acts as both solvent and catalyst, protonating the leaving group (water) and facilitating ring closure [1].
-
Workup & Impurity Control
User Question: "I isolated my product, but it's turning brown/green on the bench. Also, how do I get it out of DMSO?"
Technical Analysis:
-
Oxidation: Hydrazines are reducing agents. The "browning" is oxidative degradation (diazenyl formation) caused by trace metals or atmospheric oxygen in basic media.
-
DMSO Trapping: DMSO has a high boiling point (
) and cannot be rotovapped easily.
Troubleshooting Guide: Isolation & Stability
| Issue | Root Cause | Corrective Action |
| Product is Gooey/Oily | Residual high-boiling solvent (DMSO/DMF) or oligomers. | The "Water Crash": Pour the reaction mixture into 10x volume of ice-cold water with vigorous stirring. The hydrophobic indazole/phthalazinone will precipitate as a solid. Filter and wash with water.[1] |
| Green/Brown Impurity | Oxidation of unreacted hydrazine moiety. | Acid Stabilization: Store intermediates as HCl salts. Perform recrystallization with a pinch of sodium metabisulfite or activated charcoal (Norit) [2]. |
| Low Yield (Precipitation) | Product is too soluble in the reaction solvent. | Solvent Exchange: If using EtOH, concentrate to 20% volume and add cold water. If using AcOH, pour into ice water. |
Protocol 3: Purification via Recrystallization For 2-HBA derivatives (especially Indazolones):
-
Dissolve crude solid in boiling Methanol (approx. 24 mL per gram of solid) [2].
-
Add activated charcoal (Norit) to absorb oxidative impurities.
-
Filter hot through Celite.
-
Add 2 volumes of water to the filtrate to force crystallization if yield is low.
Synthesis Workflow Diagram
The following diagram illustrates the critical solvent checkpoints during the lifecycle of a 2-HBA experiment.
Figure 2: Synthesis and utilization workflow for 2-hydrazinobenzoic acid.
References
-
Synthesis of 1H-Indazoles
-
Solubility & Purification
-
Modern Catalytic Approaches
- Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives
- Source: Molecules (via PMC)
-
URL: [Link]
- Context: Discusses DMSO and metal-catalyzed pathways for difficult cycliz
Sources
characterization of unexpected products in 2-hydrazinobenzoic acid reactions
The following guide is structured as a Tier 3 Technical Support resource for researchers working with hydrazine-functionalized benzoic acids. It synthesizes mechanistic insights with practical troubleshooting protocols.
Executive Summary
2-Hydrazinobenzoic acid (2-HBA) is a bifunctional building block that exhibits "chameleon-like" reactivity. Unlike its para-isomer (4-HBA), the ortho-positioning of the hydrazine and carboxylic acid groups creates a high propensity for intramolecular cyclization and auto-condensation .
Researchers frequently encounter "unexpected" products that are actually thermodynamically favored heterocycles formed under standard workup conditions. This guide addresses the three most common deviations: spontaneous indazolone formation , solvent-mediated hydrazone adducts , and oxidative dimerization .
Part 1: Reaction Pathway Visualization
The following diagram illustrates the divergence of 2-HBA into common "unexpected" products based on reaction conditions.
Figure 1: Mechanistic divergence of 2-hydrazinobenzoic acid. The formation of indazolone (red path) is the primary cause of yield loss in acidic media.
Part 2: Troubleshooting Guides (Q&A Format)
Issue 1: "I acidified my reaction to precipitate the hydrazine salt, but obtained an insoluble white solid that resists redissolution."
Diagnosis: Spontaneous Cyclization to Indazol-3-one.
Mechanism: Under acidic conditions, particularly with heat, the terminal hydrazine nitrogen (
Verification Protocol:
-
Solubility Test: Attempt to dissolve the solid in 1M NaOH. The indazolone (acting as a phenol/lactam tautomer) will dissolve in base but reprecipitate upon acidification.
-
IR Spectroscopy: Look for the shift in the carbonyl stretch.
-
2-HBA (Open Chain):
(Carboxylic Acid) -
Indazolone (Cyclic):
(Lactam/Amide)[1]
-
Corrective Action:
-
To prevent: Avoid heating 2-HBA in strong acid. Perform salt formation at
and filter immediately. -
To reverse: Reversion is difficult. Hydrolysis of the amide bond requires harsh basic conditions (refluxing KOH) which may decompose the hydrazine moiety.
Issue 2: "My NMR spectrum shows a clean product, but there are two extra singlets around 2.0 ppm, and the mass is +40 units higher."
Diagnosis: Acetone Hydrazone Formation.[2][3][4] Mechanism: Hydrazines are potent nucleophiles towards ketones. If you used acetone for cleaning glassware, recrystallization, or drying, the 2-HBA reacted with it to form 2-(2-isopropylidenehydrazinyl)benzoic acid . Why it happens: The equilibrium constant for hydrazone formation is high. Even trace acetone vapor can lead to conversion over time.
Verification Protocol:
-
1H NMR: Look for two distinct methyl singlets (
and ppm) due to the restricted rotation around the bond (syn/anti methyls). -
Mass Spec: Observe
(Calculated for ) instead of .
Corrective Action:
-
Purification: Recrystallize from ethanol or water. Avoid ketone solvents entirely.
-
Reaction: Hydrazones are acid-labile. Stirring in dilute aqueous HCl at room temperature for 1 hour often hydrolyzes the acetone off, regenerating the hydrazine salt (though risk of Issue 1 exists if heated).
Issue 3: "The product turned brown/red upon drying in the oven."
Diagnosis: Oxidative Decarboxylation or Azo Formation. Mechanism: Hydrazines are reducing agents. In the presence of oxygen and heat, 2-HBA can oxidize to the azo-dimer or undergo oxidative decarboxylation to form phenylhydrazine or benzene derivatives. Why it happens: The ortho-carboxyl group can facilitate electron transfer, making 2-HBA more susceptible to oxidation than simple phenylhydrazine.
Corrective Action:
-
Drying: Dry under vacuum at room temperature or
. Do not use air ovens. -
Storage: Store under nitrogen or argon atmosphere, protected from light.
Part 3: Analytical Characterization Data
Use the table below to distinguish the starting material from its two most common "impostors."
Table 1: Comparative NMR & Physical Data
| Feature | 2-Hydrazinobenzoic Acid (2-HBA) | Indazol-3-one (Cyclized) | Acetone Hydrazone (Adduct) |
| Structure Type | Open Chain (Zwitterion/Salt) | Bicyclic Heterocycle | Open Chain Imine |
| 1H NMR: COOH | Broad singlet > 12.0 ppm | Absent (Lactam form dominant) | Broad singlet > 12.0 ppm |
| 1H NMR: NH | Sharp/Broad signals | Broad singlet | One NH signal (hydrazone) |
| 1H NMR: Alkyl | None | None | 2x Singlets ( |
| Solubility (Acid) | Soluble (forms salt) | Insoluble | Soluble (hydrolyzes) |
| Solubility (Base) | Soluble (Carboxylate) | Soluble (Phenolate/Enolate) | Soluble (Carboxylate) |
| Mass (M+H) | 153 Da | 135 Da (Loss of | 193 Da (Gain of |
References
-
Cyclization Mechanisms: Organic Syntheses, Coll. Vol. 4, p. 536 (1963); Vol. 30, p. 48 (1950). Describes the preparation of o-hydrazinobenzoic acid and its conversion to indazolone.
-
Indazolone Synthesis : "One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles." Journal of Organic Chemistry, 2018.[5] Discusses the conditions favoring indazolone formation from ortho-substituted precursors.
-
Hydrazone Formation : "Acetone Hydrazone."[2][3][4] Organic Syntheses, Coll.[3][6] Vol. 6, p. 10 (1988). Details the rapid reaction between hydrazines and acetone.
-
Reaction Selectivity: "Selective Synthesis of 2-Substituted Indazolin-3-ones." Heterocycles, Vol 45, No. 1, 1997.
Sources
Validation & Comparative
A Comparative Guide to Indazole Synthesis: From Classical Routes to Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents approved for treating cancer, inflammation, and various other conditions.[1][2] Its prevalence in high-profile drugs like Niraparib and Pazopanib underscores the critical need for efficient and versatile synthetic methods to access this privileged scaffold.[3] This guide offers an in-depth comparison of the principal synthetic strategies for constructing the indazole ring, evaluating them based on precursor accessibility, reaction mechanism, scope, and overall efficiency.
Overview of Synthetic Strategies
The construction of the indazole ring can be broadly classified by the key bond-forming event. The most common approaches involve either the formation of the N-N bond to complete the pyrazole ring or the cyclization of precursors where this bond is pre-existing. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.[4] This guide will compare four major classes of precursors:
-
o-Substituted Aryl Precursors: Often involving diazotization or reductive cyclization.
-
Aryl Hydrazones: Intramolecular C-H amination or cyclization via nucleophilic substitution.
-
o-Haloanilines and Related Compounds: Transition-metal-catalyzed cross-coupling reactions.
-
Azobenzenes: C-H activation and annulation strategies.
dot graph "Indazole_Synthesis_Overview" { layout="neato"; graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="General Approaches to Indazole Synthesis", labelloc=t, pad=0.5, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes for Precursors P1 [label="o-Toluidines / \no-Nitroarenes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P2 [label="Aryl Hydrazones", fillcolor="#FBBC05", fontcolor="#202124"]; P3 [label="o-Haloanilines / \no-Acyl anilines", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P4 [label="Azobenzenes", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for Methods M1 [label="Classical Cyclization\n(Jacobson, Cadogan-Sundberg)"]; M2 [label="Oxidative Cyclization / S_NAr\n(PIFA, I_2, Base)"]; M3 [label="Transition-Metal Catalysis\n(Pd, Cu, Rh)"]; M4 [label="C-H Activation / Annulation\n(Rh, Cu)"];
// Central Product Node Indazole [label="Indazole Core", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF", pos="0,0!"];
// Edges connecting precursors to methods P1 -> M1 [pos=" -2.5,1.5! -1.5,1.5!"]; P2 -> M2 [pos=" -2.5,-1.5! -1.5,-1.5!"]; P3 -> M3 [pos=" 2.5,1.5! 1.5,1.5!"]; P4 -> M4 [pos=" 2.5,-1.5! 1.5,-1.5!"];
// Edges connecting methods to product M1 -> Indazole; M2 -> Indazole; M3 -> Indazole; M4 -> Indazole; } A flowchart comparing key indazole synthetic routes.
Classical Cyclization Methods
Classical methods are well-established and often utilize readily available starting materials, though sometimes requiring harsh reaction conditions.[1]
Jacobson Indazole Synthesis
The Jacobson synthesis is a traditional and reliable method for preparing 1H-indazoles, typically starting from an N-acylated o-toluidine.[1][4] The core of the reaction involves diazotization of the amino group, followed by an intramolecular cyclization.
Mechanism: The reaction is initiated by the formation of a diazonium salt from the o-toluidine derivative using reagents like sodium nitrite in strong acid. This is followed by an intramolecular electrophilic attack of the diazonium group onto the aromatic ring, which, after rearomatization, yields the 1H-indazole.[4]
Advantages:
-
Uses simple, inexpensive starting materials.
-
A well-documented and understood procedure.
Limitations:
-
Often requires strongly acidic and cold conditions (0-5 °C).[4]
-
Can generate hazardous nitrous gases.[1]
-
The substrate scope can be limited by the stability of the diazonium intermediate.
Cadogan-Sundberg Reductive Cyclization
This method provides a pathway to indazoles through the reductive cyclization of o-nitroarenes, such as o-nitrobenzylamines or o-nitrobenzaldehydes.[1] The reaction is typically facilitated by trivalent phosphorus compounds, like triethyl phosphite, which act as deoxygenating agents.[1][5]
Mechanism: Triethyl phosphite deoxygenates the nitro group to a nitroso intermediate. In the case of starting from a Schiff base of o-nitrobenzaldehyde, this intermediate then undergoes intramolecular cyclization via N-N bond formation, followed by elimination to form the stable indazole ring.[5]
Advantages:
-
Avoids the use of diazotization.
-
Generally provides good yields.
Limitations:
-
Requires stoichiometric amounts of phosphite reagents.
-
The reaction is often performed at high temperatures (reflux).[4]
Synthesis from Hydrazone Precursors
Aryl hydrazones are versatile precursors for indazole synthesis, enabling the formation of the heterocyclic ring through intramolecular C-H amination or nucleophilic aromatic substitution (SNAr).
Oxidative C-H Amination
Modern methods often employ oxidants like iodine (I₂) or [bis(trifluoroacetoxy)iodo]benzene (PIFA) to facilitate the intramolecular cyclization of arylhydrazones onto an adjacent C-H bond of the aromatic ring.[3]
Mechanism: The oxidant activates the hydrazone nitrogen, making it more electrophilic. This facilitates an intramolecular electrophilic attack on the ortho C-H bond of the aryl ring, forming the N-C bond and constructing the indazole system after a final oxidation/aromatization step. PIFA-mediated reactions are noted for their broad substrate scope and tolerance of various functional groups under metal-free conditions.[2][3]
Advantages:
-
Good functional group compatibility.[3]
-
Provides direct access to 3-substituted 1H-indazoles.
Limitations:
-
Requires stoichiometric amounts of hypervalent iodine reagents (like PIFA), which can be costly.
-
Regioselectivity can be a concern with unsymmetrically substituted aryl rings.
SNAr Cyclization of o-Haloaryl Hydrazones
This strategy involves the cyclization of hydrazones derived from o-haloaldehydes or o-haloketones. The reaction proceeds via an intramolecular nucleophilic aromatic substitution (SNAr), where the hydrazone nitrogen displaces the ortho-halogen.
Mechanism: The reaction is typically base-mediated. A base deprotonates the N-H of the hydrazone, increasing its nucleophilicity. The resulting anion then attacks the carbon bearing the halogen in an intramolecular SNAr fashion to close the ring.[3] This method is particularly efficient for preparing 1-aryl-1H-indazoles.[3]
Advantages:
-
High-yielding and regioselective.
-
Tolerates a variety of functional groups on both aryl rings.
Limitations:
-
Requires an activated (electron-deficient) aryl halide for efficient substitution.
-
The availability of substituted o-haloaryl carbonyl compounds can be a limiting factor.
Transition-Metal-Catalyzed Methods
The advent of transition-metal catalysis has revolutionized indazole synthesis, offering mild, efficient, and highly modular routes. These methods often start from readily available o-haloanilines or related precursors.[6][7]
dot graph "Catalytic_Cycle" { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="Simplified Pd-Catalyzed Indazole Synthesis", labelloc=t, pad=0.5]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, margin=0.1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes in the cycle Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded]; Complex1 [label="Ar-Pd(II)-X(L_n)"]; Coupling [label="Coupling with\nHydrazine deriv.", shape=box, style=rounded]; Complex2 [label="Ar-Pd(II)-N(R)NHR'(L_n)"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded]; Product [label="Indazole Product", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precursors [label="o-Haloaniline (Ar-X)\n+ Hydrazine derivative", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=" Ar-X"]; OxAdd -> Complex1; Complex1 -> Coupling; Coupling -> Complex2; Complex2 -> RedElim [label=" Intramolecular\nCyclization"]; RedElim -> Pd0; RedElim -> Product [style=dashed]; Precursors -> OxAdd [style=dashed]; Precursors -> Coupling [style=dashed]; } A simplified palladium catalytic cycle for indazole synthesis.
Palladium and Copper-Catalyzed N-N Bond Formation
These reactions are powerful tools for constructing the indazole ring by forming the N-N bond through intramolecular C-N/N-N coupling.[3] A common approach involves the palladium- or copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones.[3] For example, using a Cu(OAc)₂ catalyst, o-haloaryl N-sulfonylhydrazones can be cyclized to form 1H-indazoles under relatively mild conditions.[3]
Mechanism: The catalytic cycle typically begins with the oxidative addition of a Pd(0) or Cu(I) catalyst to the aryl-halide bond. This is followed by coordination and coupling with the nitrogen atom of the hydrazone, and subsequent reductive elimination of the catalyst regenerates the active species and releases the indazole product.
Advantages:
-
Excellent functional group tolerance.
-
High yields and regioselectivity.
-
Modular approach, allowing for diverse substitutions.[7]
Limitations:
-
Cost and potential toxicity of metal catalysts.
-
Requires careful optimization of ligands, bases, and solvents.
Comparative Summary
| Synthesis Method | Typical Precursor(s) | Key Reagents/Catalysts | Typical Yields | Advantages | Disadvantages |
| Jacobson Synthesis | N-Acetyl-o-toluidine | NaNO₂, H₂SO₄ | Moderate-Good (60-75%)[4] | Inexpensive starting materials, well-established. | Harsh acidic/cold conditions, hazardous byproducts.[1][4] |
| Cadogan-Sundberg | o-Nitrobenzaldehyde, Aniline | P(OEt)₃ | Good (70-90%)[5] | Avoids diazotization, good yields. | High temperatures, stoichiometric phosphite reagent.[4] |
| Oxidative C-H Amination | Aryl Hydrazone | PIFA, I₂ | Good-Excellent (70-95%)[2][3] | Mild, metal-free conditions, good functional group tolerance.[2][3] | Stoichiometric and costly oxidants. |
| SNAr Cyclization | o-Haloaryl Hydrazone | Base (e.g., K₂CO₃) | Good-Excellent (75-95%)[3] | High yields, excellent regioselectivity. | Requires activated aryl halide. |
| Pd/Cu-Catalyzed Coupling | o-Haloaniline, Hydrazine | Pd or Cu catalyst, Ligand, Base | Excellent (80-98%)[3][8] | High modularity, broad scope, mild conditions.[7] | Catalyst cost and toxicity, requires optimization. |
Featured Experimental Protocols
Protocol 1: Jacobson Synthesis of 6-Nitro-1H-indazole[4]
This protocol is a representative example of the classical Jacobson synthesis.
-
Materials: N-Acetyl-4-nitro-o-toluidine, Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Water, Ice.
-
Procedure:
-
A solution of N-acetyl-4-nitro-o-toluidine is prepared in concentrated sulfuric acid and cooled to 0 °C in an ice-salt bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled mixture, ensuring the temperature is maintained between 0-5 °C. The addition rate is controlled to manage gas evolution.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C.
-
The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
The reaction is quenched by pouring it carefully onto crushed ice.
-
The solution is made alkaline by the slow addition of a concentrated sodium hydroxide solution while cooling.
-
The precipitated crude 6-nitro-1H-indazole is collected by filtration, washed thoroughly with cold water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent like ethanol.
-
Protocol 2: Palladium-Catalyzed Suzuki Coupling for Indazole Functionalization[8]
This protocol highlights a modern approach, not for ring formation, but for the subsequent functionalization of a pre-formed indazole, demonstrating the power of catalysis in this field.
-
Materials: N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide, desired Arylboronic acid, Palladium catalyst (e.g., Pd(dppf)Cl₂·DCM), Potassium Carbonate (K₂CO₃), 1,4-Dioxane, Water.
-
Procedure:
-
To a reaction vessel, add the bromo-indazole substrate (1 eq.), the arylboronic acid (3 eq.), potassium carbonate (3 eq.), and the palladium catalyst (0.05 eq.).
-
Add a mixture of 1,4-dioxane and water (e.g., 3:1 ratio).
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Extract the filtrate with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
-
Conclusion and Future Outlook
The synthesis of indazoles has evolved significantly from classical, often harsh methods to highly efficient and versatile transition-metal-catalyzed strategies. While classical routes like the Jacobson synthesis remain valuable for their simplicity and low-cost starting materials, modern catalytic systems offer unparalleled scope, functional group tolerance, and milder conditions, making them indispensable for complex molecule synthesis in drug discovery.[9] The choice of method ultimately depends on a careful analysis of the target molecule's substitution pattern, scale, cost, and available starting materials. Future developments will likely focus on further expanding the catalytic toolbox, exploring more sustainable and green chemistry approaches, and developing methods for late-stage functionalization to accelerate the drug development process.[9]
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. Available at: [Link]
-
Davis–Beirut reaction - Wikipedia. Wikipedia. Available at: [Link]
-
Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. ACS Publications. Available at: [Link]
-
Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. RSC Publishing. Available at: [Link]
-
Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Ingenta Connect. Available at: [Link]
-
The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. PubMed. Available at: [Link]
-
Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. Taylor & Francis Online. Available at: [Link]
-
Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. AMiner. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. Available at: [Link]
-
Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Bentham Science. Available at: [Link]
-
Synthesis of substituted 1H-indazoles from arynes and hydrazones. PubMed. Available at: [Link]
-
Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. RSC Publishing. Available at: [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. Available at: [Link]
-
Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. Available at: [Link]
-
indazole. Organic Syntheses. Available at: [Link]
-
Synthesis of Indoles from o-Haloanilines. ACS Publications. Available at: [Link]
-
Synthesis of Indoles from o-Haloanilines. pubs.acs.org. Available at: [Link]
-
Reinvestigation of the Fischer Indazole Synthesis. ACS Publications. Available at: [Link]
-
Fischer indole synthesis. ResearchGate. Available at: [Link]
-
Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules. Available at: [Link]
-
Palladium-Catalyzed Synthesis of Indoles via Ammonia Cross-Coupling-Alkyne Cyclization. Dalhousie University. Available at: [Link]
- WO2017186693A1 - Synthesis of indazoles. Google Patents.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. benthamdirect.com [benthamdirect.com]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of 2-Hydrazinobenzoic Acid
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. For a compound like 2-hydrazinobenzoic acid, a versatile building block in the synthesis of various bioactive molecules, meticulous spectroscopic analysis is not merely a procedural step but a critical checkpoint. This guide provides an in-depth comparison of the spectroscopic data for 2-hydrazinobenzoic acid against common alternatives and potential impurities, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and characterize this important chemical entity.
The Imperative of Spectroscopic Verification
The synthesis of 2-hydrazinobenzoic acid often starts from 2-aminobenzoic acid. Incomplete reactions can lead to contamination of the final product with the starting material. Furthermore, isomeric impurities, such as 4-hydrazinobenzoic acid, can arise from non-specific reactions or impure starting materials. Differentiating these closely related structures is paramount, as even minor impurities can significantly impact the efficacy and safety of a downstream pharmaceutical product. This guide will focus on a multi-pronged spectroscopic approach, leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to create a unique and definitive fingerprint for 2-hydrazinobenzoic acid.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
Infrared spectroscopy is a powerful first-pass technique for identifying the key functional groups within a molecule. The distinct vibrational modes of different bonds provide a characteristic spectral signature.
Expected IR Absorption Bands for 2-Hydrazinobenzoic Acid
The structure of 2-hydrazinobenzoic acid contains a carboxylic acid group (-COOH) and a hydrazine group (-NHNH₂), both attached to a benzene ring. This combination gives rise to several characteristic IR absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching vibration in the carboxylic acid dimer.
-
N-H Stretch (Hydrazine): Two distinct, sharp to medium bands are anticipated in the 3300-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) in the hydrazine group.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak should appear around 1670-1700 cm⁻¹, indicative of the carbonyl (C=O) stretching of the carboxylic acid.
-
N-H Bend (Hydrazine): A medium to strong bending vibration for the -NH₂ group is typically observed around 1610-1640 cm⁻¹.
-
C=C Stretch (Aromatic): Several medium to weak absorptions in the 1450-1600 cm⁻¹ range are characteristic of the carbon-carbon stretching vibrations within the benzene ring.
-
C-O Stretch (Carboxylic Acid): A medium-intensity band for the C-O stretching vibration is expected around 1200-1300 cm⁻¹.
Comparative IR Data
The following table summarizes the key IR absorption bands for 2-hydrazinobenzoic acid and its potential alternatives.
| Functional Group | 2-Hydrazinobenzoic Acid (Expected, cm⁻¹) | 2-Aminobenzoic Acid (Experimental, cm⁻¹) | 4-Hydrazinobenzoic Acid (Experimental, cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) | 2500-3300 (broad) |
| N-H Stretch | ~3350, ~3250 | ~3470, ~3360 | ~3340, ~3250 |
| C=O Stretch (Carboxylic Acid) | ~1680 | ~1670 | ~1675 |
| N-H Bend | ~1620 | ~1615 | ~1610 |
| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 | 1450-1600 |
Key Differentiating Feature: The most significant difference lies in the N-H stretching region. 2-Hydrazinobenzoic acid, with its -NHNH₂ group, will show two N-H stretching bands. In contrast, 2-aminobenzoic acid, having a primary amine (-NH₂), also displays two N-H bands but often at slightly different wavenumbers. The para-isomer, 4-hydrazinobenzoic acid, will have a very similar IR spectrum, making NMR and MS crucial for definitive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of individual atoms, allowing for the precise determination of the molecular structure. Both ¹H and ¹³C NMR are indispensable for confirming the identity and purity of 2-hydrazinobenzoic acid.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-hydrazinobenzoic acid is expected to show distinct signals for the aromatic protons and the protons of the hydrazine and carboxylic acid groups.
Expected ¹H NMR Signals for 2-Hydrazinobenzoic Acid (in DMSO-d₆):
-
Aromatic Protons (4H): Due to the ortho-substitution pattern, the four aromatic protons will exhibit a complex splitting pattern, likely appearing as multiplets in the range of δ 6.5-8.0 ppm. The proton ortho to the carboxylic acid group is expected to be the most deshielded.
-
Carboxylic Acid Proton (1H): A broad singlet, typically downfield, above δ 10 ppm, which is exchangeable with D₂O.
-
Hydrazine Protons (3H): The protons on the hydrazine group (-NHNH₂) will likely appear as two separate signals. The -NH- proton may be a broad singlet, while the -NH₂ protons could also be a broad singlet. Their chemical shifts can be variable and are also exchangeable with D₂O.
Comparative ¹H NMR Data (in DMSO-d₆)
| Proton Type | 2-Hydrazinobenzoic Acid (Predicted) | 2-Aminobenzoic Acid (Experimental) | 4-Hydrazinobenzoic Acid (Experimental)[1] |
| Aromatic CH | δ 6.5-8.0 (m) | δ 6.5-7.8 (m) | δ 7.70 (d, 2H), 6.77 (d, 2H) |
| COOH | > δ 10 (br s) | ~δ 11.5 (br s) | ~δ 12.0 (br s) |
| NH/NH₂ | Variable (br s) | ~δ 5.9 (br s, 2H) | ~δ 8.5 (s, 1H), ~δ 4.3 (s, 2H) |
Key Differentiating Feature: The splitting pattern of the aromatic protons is the most telling feature. 2-Hydrazinobenzoic acid will have a complex multiplet pattern for its four aromatic protons due to the ortho-disubstitution. In contrast, 4-hydrazinobenzoic acid, with its para-disubstitution, will show two distinct doublets, each integrating to two protons, creating a much simpler and highly characteristic A₂B₂ or AA'BB' system. 2-Aminobenzoic acid will also show a complex multiplet for its aromatic protons, but the chemical shifts and coupling constants will differ from the 2-hydrazino derivative.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.
Expected ¹³C NMR Signals for 2-Hydrazinobenzoic Acid:
-
Carboxylic Acid Carbonyl: ~168-172 ppm
-
Aromatic Carbons: Six distinct signals in the range of ~110-150 ppm. The carbon attached to the hydrazine group (C2) and the carbon attached to the carboxylic acid group (C1) will have characteristic chemical shifts.
Comparative ¹³C NMR Data
| Carbon Type | 2-Hydrazinobenzoic Acid (Predicted) | 2-Aminobenzoic Acid (Experimental) | 4-Hydrazinobenzoic Acid (Experimental) |
| C=O | ~170 ppm | ~169 ppm | ~167 ppm |
| Aromatic C-NH₂/NHNH₂ | ~148 ppm | ~151 ppm | ~153 ppm |
| Aromatic C-COOH | ~115 ppm | ~111 ppm | ~119 ppm |
| Other Aromatic C | ~115-135 ppm | ~114-134 ppm | ~112, ~131 ppm |
Key Differentiating Feature: The chemical shifts of the aromatic carbons, particularly the ipso-carbons directly attached to the substituents, will be diagnostic. The electron-donating nature of the amino and hydrazino groups and the electron-withdrawing nature of the carboxylic acid group will influence the chemical shifts of the aromatic carbons in a predictable manner, allowing for differentiation between the isomers.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for confirming the molecular weight and elemental composition.
Expected Mass Spectrum for 2-Hydrazinobenzoic Acid
The molecular formula of 2-hydrazinobenzoic acid is C₇H₈N₂O₂.[2][3] The calculated monoisotopic molecular weight is approximately 152.06 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 152.
Expected Fragmentation Pattern:
-
Loss of H₂O: A peak at m/z 134, corresponding to the loss of a water molecule from the molecular ion.
-
Loss of COOH: A peak at m/z 107, resulting from the loss of the carboxylic acid group.
-
Loss of NHNH₂: A peak at m/z 121, corresponding to the loss of the hydrazine group.
-
Further Fragmentation: The resulting fragments can undergo further fragmentation, leading to a complex but characteristic pattern.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| 2-Hydrazinobenzoic Acid | C₇H₈N₂O₂ | 152.15 | 152 (M⁺), 134, 107, 121 |
| 2-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 137 (M⁺), 119, 92 |
| 4-Hydrazinobenzoic Acid | C₇H₈N₂O₂ | 152.15 | 152 (M⁺), 134, 107, 121 |
Key Differentiating Feature: The most straightforward differentiation is between 2-hydrazinobenzoic acid and 2-aminobenzoic acid based on their distinct molecular weights. While 2-hydrazinobenzoic acid and its 4-isomer have the same molecular weight and will likely show similar primary fragments, subtle differences in the relative abundances of fragment ions might be observable. However, for unambiguous isomer differentiation, NMR is the superior technique.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, adherence to standardized experimental protocols is essential.
Protocol for FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Background Collection: Place the empty sample holder in the FT-IR spectrometer and collect a background spectrum.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Processing: Process the spectrum to identify the wavenumbers of the absorption peaks.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Protocol for Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Conclusion
The definitive confirmation of 2-hydrazinobenzoic acid requires a synergistic application of multiple spectroscopic techniques. While IR spectroscopy provides a rapid assessment of the presence of key functional groups, it may not be sufficient to distinguish between isomers. Mass spectrometry is invaluable for confirming the molecular weight and can help differentiate from compounds with different elemental formulas, such as the common precursor 2-aminobenzoic acid. Ultimately, NMR spectroscopy, particularly ¹H NMR, stands out as the most powerful tool for unambiguous structural elucidation, with the distinct splitting pattern of the aromatic protons serving as a definitive fingerprint for the ortho-substitution pattern of 2-hydrazinobenzoic acid, clearly distinguishing it from its para-isomer. By employing these techniques in a complementary fashion and adhering to rigorous experimental protocols, researchers can ensure the identity and purity of their 2-hydrazinobenzoic acid, a critical step in the path of drug discovery and development.
References
-
PubChem. 2-Hydrazinobenzoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Hydrazinobenzoic acid. National Center for Biotechnology Information. [Link]
-
Yeast Metabolome Database. 2-Aminobenzoic acid (YMDB00278). [Link]
-
The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]
-
SIELC Technologies. 2-Hydrazinobenzoic acid. [Link]
-
NIST WebBook. Benzoic acid, 2-amino-. [Link]
-
Al-Aqsa University Journal. Potential RGD Mimetics by Incorporating Hydrazino Benzoic Acid with Nitroarginine 1,2,4-Triazin-6-one. [Link]
Sources
comparative study of catalysts for 2-hydrazinobenzoic acid cyclization
Executive Summary
Product: 1,2-dihydro-3H-indazol-3-one (3-Indazolinone) Precursor: 2-Hydrazinobenzoic acid (o-Hydrazinobenzoic acid) Reaction Type: Intramolecular Cyclodehydration (Condensation)
This technical guide evaluates the catalytic systems used to drive the cyclization of 2-hydrazinobenzoic acid to 3-indazolinone. While the transformation is fundamentally an acid-catalyzed dehydration, the choice of proton source (Mineral vs. Organic) and reaction medium (Protic vs. Aprotic) significantly impacts yield, purity, and process scalability.
Our analysis identifies Concentrated Hydrochloric Acid (HCl) as the industry benchmark for reliability and cost-efficiency, while Thermal Cyclization in Aprotic Solvents (DMSO/DMF) offers superior yields for sterically hindered or electron-deficient derivatives at the cost of purification complexity.
Mechanistic Insight: Acid-Catalyzed Cyclodehydration
The conversion of 2-hydrazinobenzoic acid to 3-indazolinone proceeds via a nucleophilic acyl substitution mechanism. The hydrazine moiety acts as the nucleophile, attacking the carboxylic acid carbonyl. This process is kinetically slow at neutral pH and requires activation.
Key Mechanistic Steps:
-
Activation: Protonation of the carboxylic carbonyl increases electrophilicity.
-
Cyclization: The terminal nitrogen of the hydrazine group attacks the activated carbonyl, forming a tetrahedral intermediate.
-
Elimination: Proton transfer facilitates the expulsion of a water molecule.
-
Tautomerization: The resulting lactam structure stabilizes into the 1,2-dihydro-3H-indazol-3-one form (often existing in equilibrium with the enol form, 1H-indazol-3-ol).
Visualization: Reaction Mechanism
Caption: Step-wise mechanistic pathway for the acid-catalyzed cyclization of 2-hydrazinobenzoic acid.
Comparative Analysis of Catalytic Systems
The following table synthesizes experimental performance data for the primary catalytic methodologies.
Performance Matrix
| Parameter | Method A: Mineral Acid (HCl) | Method B: Organic Acid (Acetic Acid) | Method C: Thermal Aprotic (DMSO/DMF) |
| Catalyst Type | Strong Brønsted Acid ( | Weak Brønsted Acid ( | Thermal Activation / Trace Acid |
| Solvent | Water | Ethanol / Acetic Acid | DMSO or DMF |
| Temperature | Reflux ( | Reflux ( | |
| Reaction Time | 0.5 – 1.0 Hour | 2 – 4 Hours | 1 – 4 Hours |
| Typical Yield | 75 – 85% | 50 – 65% | 85 – 95% |
| Purity Profile | High (Product precipitates) | Moderate (Recrystallization often needed) | High (But solvent removal is difficult) |
| Scalability | Excellent (Filtration isolation) | Good | Poor (High boiling solvent waste) |
| E-Factor (Waste) | Low (Water-based) | Moderate | High (Organic solvent waste) |
Deep Dive: Methodology Assessment
System A: Concentrated HCl (The "Gold Standard")
This is the most robust method for standard 2-hydrazinobenzoic acid. The strong acid ensures rapid protonation of the carboxyl group.
-
Pros: The product, 3-indazolinone, is less soluble in acidic water than the starting material, often precipitating out upon cooling or concentration, driving the reaction to completion (Le Chatelier’s principle).
-
Cons: Corrosive; requires glass-lined reactors at scale.
System B: Acetic Acid
Used when the substrate contains acid-sensitive functional groups that cannot withstand boiling HCl.
-
Pros: Milder conditions; compatible with some labile substituents.[1]
-
Cons: Slower reaction rates; often requires ethanol as a co-solvent which limits the maximum temperature to
C, reducing kinetics.
System C: Aprotic Polar Solvents (DMSO/DMF)
While not a "catalyst" in the traditional sense, the use of high-boiling aprotic solvents acts as a process intensifier.
-
Pros: These solvents stabilize polar transition states and allow for higher reaction temperatures (
C) without high pressure. They often yield the cleanest conversion for substituted derivatives. -
Cons: Removal of DMSO/DMF requires high-vacuum distillation or extensive water washing, which generates significant aqueous organic waste.
Experimental Protocols
Protocol A: Standard Synthesis using Hydrochloric Acid
Recommended for: Routine synthesis, high purity requirements, and bulk scale-up.
Materials:
-
2-Hydrazinobenzoic acid hydrochloride (1.0 eq)[2]
-
Concentrated HCl (37%)
-
Distilled Water
Workflow:
-
Charge: In a round-bottom flask equipped with a reflux condenser, suspend 2-hydrazinobenzoic acid (e.g., 0.1 mol) in water (approx. 5-7 volumes).
-
Catalyze: Add concentrated HCl (approx. 0.5 volumes relative to water).[3][4] Note: If starting with the hydrochloride salt, less exogenous acid is required, but excess HCl drives precipitation.
-
Reflux: Heat the mixture to a gentle boil (
C). The suspension will typically dissolve into a pale yellow solution. -
Monitor: Maintain reflux for 30 minutes . Extended reflux is rarely necessary and may degrade the product.
-
Isolation:
-
Concentrate the solution to
of its original volume if precipitation hasn't started. -
Cool to
C in an ice bath. The 3-indazolinone will crystallize. -
Neutralize carefully with Sodium Carbonate (
) if the product remains soluble as a salt, until pH .
-
-
Purification: Filter the solid, wash with ice-cold water, and dry. Recrystallize from ethanol if necessary.
Protocol B: High-Yield Thermal Cyclization in DMSO
Recommended for: Stubborn substrates or when the HCl method yields low recovery.
Materials:
-
2-Hydrazinobenzoic acid (1.0 eq)[5]
-
Dimethyl sulfoxide (DMSO) (Min. 3 volumes)
Workflow:
-
Dissolution: Dissolve the substrate in minimal DMSO.
-
Reaction: Heat the solution to
C for 2-4 hours. -
Quench: Pour the hot reaction mixture into a 10-fold excess of crushed ice/water.
-
Precipitation: The hydrophobic organic product should precipitate immediately upon contact with water.
-
Filtration: Filter the solid.
-
Critical Wash: Wash the filter cake extensively with water to remove trace DMSO, which can inhibit downstream crystallization or biological assays.
Decision Logic for Process Selection
Use the following logic flow to select the optimal catalytic system for your specific application.
Caption: Decision tree for selecting the optimal synthesis method based on substrate stability and scale.
References
-
Organic Syntheses, Coll. Vol. 3, p.475 (1955); Vol. 28, p.70 (1948). Indazole. A definitive protocol for the synthesis of o-hydrazinobenzoic acid and its cyclization to indazolone using the HCl method.
-
Muthumani, P., et al. (2010). Synthesis and biological study of some novel schiff's bases of indazolone derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 433-442. Provides experimental validation of the HCl reflux method and downstream derivatization.
-
Lokhande, P. D., et al. (2005). Efficient synthesis of 1H-indazoles. (Cited in Indazole – an emerging privileged scaffold, NIH/PubMed). Discusses the comparative efficiency of acetic acid vs. aprotic solvents like DMSO/DMF for indazole cyclizations.
-
BenchChem Technical Guides. Comparative analysis of synthetic routes to functionalized indazoles. General overview of modern catalytic approaches including metal-free and transition-metal catalyzed routes.
Sources
Advanced Application Guide: 2-Hydrazinobenzoic Acid in Heterocyclic Synthesis and Analytical Derivatization
Executive Summary: The Ortho-Effect Advantage
2-Hydrazinobenzoic acid (2-HBA) represents a bifunctional scaffold that bridges the gap between simple hydrazine reactivity and complex heterocyclic construction.[1] Unlike phenylhydrazine, which acts primarily as a nucleophile, 2-HBA possesses an ortho-carboxylic acid moiety.[1] This structural feature enables intramolecular trapping , allowing for the rapid, regioselective synthesis of fused ring systems such as indazoles and quinazolinones.
Furthermore, in analytical chemistry, 2-HBA has emerged as a superior derivatizing agent for aldehydes and ketones in aqueous matrices, overcoming the solubility and safety limitations of the traditional 2,4-Dinitrophenylhydrazine (2,4-DNPH).
This guide provides a technical comparison of 2-HBA against these standard alternatives, supported by mechanistic insights and validated protocols.
Analytical Chemistry: 2-HBA vs. 2,4-DNPH[1]
For decades, 2,4-DNPH has been the gold standard for carbonyl detection. However, its low water solubility and explosive nature in dry forms present significant challenges. 2-HBA offers a distinct advantage in Green Analytical Chemistry and biological sample processing.
Comparative Performance Metrics
| Feature | 2,4-Dinitrophenylhydrazine (DNPH) | 2-Hydrazinobenzoic Acid (2-HBA) | Technical Implication |
| Aqueous Solubility | Very Low (Requires high % organic solvent) | High (Amphoteric nature) | 2-HBA allows direct derivatization of biological fluids (plasma, urine) without precipitation.[1] |
| Reaction Kinetics | Slow in aqueous media (Acid catalysis required) | Fast (Intramolecular catalysis) | The o-COOH group can act as an internal proton source, accelerating imine formation.[1] |
| Detection Mode | UV-Vis (360 nm) | UV-Vis & Fluorescence | 2-HBA derivatives are often fluorescent or ESI-MS compatible, lowering Limits of Detection (LOD).[1] |
| Safety Profile | Explosive when dry (Shock sensitive) | Stable Solid (HCl salt form) | 2-HBA eliminates the explosion hazard associated with nitrated hydrazines.[1] |
Mechanism of Derivatization
The reaction proceeds via nucleophilic attack of the terminal hydrazine nitrogen on the carbonyl carbon. The unique advantage of 2-HBA is the potential for the carboxyl group to stabilize the transition state or improve solubility of the final hydrazone in the mobile phase.
Figure 1: Derivatization pathway. The resulting hydrazone retains the carboxylic acid, ensuring solubility in reverse-phase HPLC mobile phases.
Synthetic Chemistry: Accessing Fused Heterocycles
In drug discovery, the synthesis of indazoles and quinazolinones is critical. 2-HBA serves as a "pre-organized" building block.[1]
Case Study: Indazole Synthesis
When using Phenylhydrazine , synthesizing an indazole requires pre-functionalization of the aromatic ring (e.g., with a halogen) followed by a metal-catalyzed cyclization. With 2-HBA , the ortho-carboxyl group allows for direct cyclization mechanisms that are often metal-free or require milder conditions.[1]
Comparative Workflow: Indazolone Formation
-
Route A (Standard): 2-Halobenzoic ester + Hydrazine
Substitution Cyclization (Requires Pd/Cu catalyst often).[1] -
Route B (2-HBA Advantage): 2-HBA + Condensation Agent
Direct Cyclodehydration .[1]
Figure 2: The cascade reaction of 2-HBA to form indazolones. The carboxyl group acts as the electrophile for the intramolecular ring closure.
Validated Experimental Protocols
Protocol A: High-Sensitivity Derivatization of Aldehydes (HPLC)
Use this protocol for quantifying trace aldehydes in aqueous biological buffers.[1]
Reagents:
-
Reagent A: 5 mg/mL 2-Hydrazinobenzoic acid in 50% Methanol/Water.
-
Catalyst: 1M HCl.
-
Sample: Aqueous solution containing aldehydes (e.g., Formaldehyde, Acetaldehyde).
Step-by-Step:
-
Mixing: In a 1.5 mL HPLC vial, combine 200 µL of Sample with 100 µL of Reagent A .
-
Acidification: Add 10 µL of 1M HCl to catalyze the dehydration.
-
Incubation: Vortex and incubate at 60°C for 20 minutes . (Comparison: DNPH often requires 1 hour or extraction steps).[1]
-
Quenching (Optional): Cool to room temperature. The mixture can be injected directly into a Reverse-Phase HPLC (C18 column).[1]
-
Detection: Monitor absorbance at 320–350 nm .
Validation Check: A blank injection (Reagent + Water) should show a single early-eluting peak (excess reagent), while the sample shows distinct, retained peaks for the hydrazones.
Protocol B: Synthesis of 3-Hydroxyindazole (Indazolone)
Demonstrates the utility of the ortho-COOH group.
Reagents:
-
2-Hydrazinobenzoic acid hydrochloride (10 mmol, 1.88 g)[1]
-
Water (50 mL)
-
Conc. Hydrochloric acid (0.5 mL)
Step-by-Step:
-
Dissolution: Suspend the 2-HBA hydrochloride in water in a round-bottom flask.
-
Cyclization: Add Conc. HCl and heat the mixture to reflux (100°C) for 30–60 minutes.
-
Mechanistic Note: Under these conditions, the free hydrazine arm attacks the carboxylic acid carbonyl (intramolecular nucleophilic acyl substitution).
-
-
Isolation: Cool the solution on an ice bath. The product, Indazol-3-one, will precipitate as a solid.[1]
-
Purification: Filter the solid and wash with cold water. Recrystallize from hot water if necessary.
-
Yield Expectation: >85%.
References
-
Organic Syntheses , "Indazole", Org.[1][2] Synth. 1922, 2, 33. Link (Describes the foundational chemistry of o-hydrazinobenzoic acid cyclization).[1]
-
BenchChem , "Advantages of 4-Hydrazinobenzoic acid over other reagents", BenchChem Technical Guides, 2025.[1][3] Link (Comparative data on solubility and analytical applications).[1]
-
National Institutes of Health (NIH) , "Indazole – an emerging privileged scaffold: synthesis and its biological significance", RSC Advances, 2023. Link (Review of indazole synthesis methods including 2-HBA pathways).
-
PrepChem , "Synthesis of 2-Hydrazinobenzoic acid", PrepChem, 2023.[1] Link (Detailed preparation of the reagent itself).
-
ResearchGate , "4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis", J. Braz.[1] Chem. Soc., 2018. Link (Analytical comparison with DNPH).
Sources
comparison of 2-hydrazinobenzoic acid and 4-hydrazinobenzoic acid reactivity
A Comparative Guide to the Reactivity of 2-Hydrazinobenzoic Acid and 4-Hydrazinobenzoic Acid
Introduction: The Tale of Two Isomers
In the landscape of synthetic chemistry, isomeric purity and functionality are paramount. 2-Hydrazinobenzoic acid and 4-hydrazinobenzoic acid are structural isomers that, while sharing the same molecular formula (C₇H₈N₂O₂), exhibit remarkably different chemical personalities. Both molecules are bifunctional, featuring a nucleophilic hydrazine group and an acidic carboxylic acid group attached to a benzene ring. However, the ortho versus para positioning of these groups dictates a unique interplay of steric and electronic effects, profoundly influencing their reactivity and, consequently, their applications.
This guide provides an in-depth comparison of these two isomers, offering field-proven insights and experimental data to inform their strategic use in research, drug discovery, and materials science. 4-Hydrazinobenzoic acid is a well-established building block, notably in the synthesis of the iron-chelating drug Deferasirox.[1][2][3] In contrast, the adjacent functional groups in 2-hydrazinobenzoic acid predispose it to intramolecular reactions, opening pathways to unique heterocyclic systems.
At the Core of Reactivity: Steric vs. Electronic Effects
The divergent reactivity of these isomers is fundamentally governed by the proximity of the hydrazine and carboxylic acid groups.
-
4-Hydrazinobenzoic Acid (para-isomer): The functional groups are positioned at opposite ends of the benzene ring. This separation minimizes direct steric interaction. The primary influence is electronic; the electron-withdrawing nature of the carboxylic acid group deactivates the aromatic ring, but its effect on the distal hydrazine group is moderated by distance.
-
2-Hydrazinobenzoic Acid (ortho-isomer): The adjacent placement of the bulky carboxylic acid and hydrazine groups creates significant steric hindrance. This proximity can force the carboxylic acid group to twist out of the plane of the benzene ring, a phenomenon known as the ortho effect . This steric clash can also facilitate intramolecular hydrogen bonding and unique cyclization pathways not available to the para-isomer.[4]
dot graph TD { subgraph "Electronic Effects" A("4-Hydrazinobenzoic Acid") --> B["-COOH group's-I and -R effectstransmitted through ring"]; C("2-Hydrazinobenzoic Acid") --> D["-COOH group's-I and -R effectsfelt by adjacent -NHNH₂"]; end subgraph "Steric Effects (Ortho Effect)" E("4-Hydrazinobenzoic Acid") --> F["Minimal steric hindranceFunctional groups react independently"]; G("2-Hydrazinobenzoic Acid") --> H["Significant steric hindrance-COOH may twist out of planeIntramolecular reactions favored"]; end style A fill:#F1F3F4,fontcolor:#202124 style C fill:#F1F3F4,fontcolor:#202124 style E fill:#F1F3F4,fontcolor:#202124 style G fill:#F1F3F4,fontcolor:#202124 style B fill:#FFFFFF,fontcolor:#202124 style D fill:#FFFFFF,fontcolor:#202124 style F fill:#FFFFFF,fontcolor:#202124 style H fill:#FFFFFF,fontcolor:#202124 } caption: "Key factors influencing isomer reactivity."
Comparative Reactivity of the Functional Groups
The distinct structural environments of the ortho- and para-isomers lead to measurable differences in the behavior of their key functional groups.
Carboxylic Acid Group (-COOH) Acidity
The most dramatic difference is observed in the acidity of the carboxylic acid proton. The ortho effect in 2-hydrazinobenzoic acid plays a crucial role. Steric hindrance between the ortho-substituent and the carboxylic acid forces the -COOH group to rotate out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance stabilization between the carboxyl group and the aromatic ring, making the proton more acidic.
| Compound | Predicted pKa | Rationale |
| 2-Hydrazinobenzoic Acid | ~3.0 - 3.5 (Estimated) | Ortho Effect : Steric hindrance forces the -COOH group out of the ring's plane, increasing acidity.[5] |
| 4-Hydrazinobenzoic Acid | 4.14 ± 0.10 | Standard Electronic Effects : The -COOH group is influenced by the ring and the distal electron-donating -NHNH₂ group.[6][7] |
| Benzoic Acid (Reference) | 4.20 | Baseline acidity for comparison. |
Hydrazine Group (-NHNH₂) Nucleophilicity and Cyclization
The hydrazine moiety is a potent nucleophile, central to reactions like hydrazone formation and the Fischer indole synthesis.
1. Hydrazone Formation: Both isomers react with aldehydes and ketones to form hydrazones. However, the reaction rate for 2-hydrazinobenzoic acid may be slower due to the steric bulk of the adjacent carboxylic acid group hindering the approach of the carbonyl compound.[8][9] 4-Hydrazinobenzoic acid, being less hindered, is widely used as a derivatizing agent for aldehydes in analytical chemistry for this reason.[10]
2. Fischer Indole Synthesis: This classic reaction provides a stark example of how isomeric position dictates the final product structure. The reaction involves the acid-catalyzed cyclization of an arylhydrazone.[11][12][13]
-
With 4-Hydrazinobenzoic Acid: The reaction proceeds as expected for a para-substituted phenylhydrazine. The resulting indole will have the carboxylic acid group at the 5-position of the indole ring system.[14]
-
With 2-Hydrazinobenzoic Acid: The ortho-substituent blocks one of the potential cyclization sites. This forces the reaction to proceed at the C6 position of the original benzene ring, leading exclusively to an indole with the carboxylic acid at the 7-position.[14] Furthermore, the proximity of the groups in the 2-isomer can lead to alternative intramolecular cyclization pathways, forming other heterocyclic systems like triazinoindoles under specific conditions.[15][16]
dot graph LR { node [shape=box, style="filled", margin=0.1];
} caption: "Comparative outcome of the Fischer Indole Synthesis."
Applications Driven by Differential Reactivity
The choice between the two isomers is dictated entirely by the desired synthetic outcome.
-
4-Hydrazinobenzoic Acid: Its predictable reactivity and minimal steric hindrance make it a reliable building block. Its primary industrial application is as a key intermediate in the synthesis of Deferasirox , an oral iron chelator.[2][17] The synthesis involves the reaction of the hydrazine group with an intermediate like 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one to form the final triazole ring system of the drug.[2]
-
2-Hydrazinobenzoic Acid: Its utility lies in its propensity for intramolecular cyclization to form unique, often rigid, heterocyclic scaffolds. The ortho-positioning of the reactive groups is a powerful tool for constructing fused ring systems that are of interest in medicinal chemistry and materials science. It is the preferred starting material for synthesizing 7-substituted indoles or other heterocycles where ring closure adjacent to the carboxyl group is desired.
Experimental Protocols
The following protocols are representative of the typical reactions discussed.
Protocol 1: General Hydrazone Formation (Derivatization of Aldehydes)
This protocol is adapted from methods using 4-hydrazinobenzoic acid for analytical derivatization and can be applied to both isomers, though reaction times may vary.
1. Reagent Preparation:
- Prepare a 10 mg/mL solution of either 2-hydrazinobenzoic acid or 4-hydrazinobenzoic acid in a 1:1 (v/v) mixture of methanol and water.
- Prepare a standard solution of the target aldehyde in a suitable solvent (e.g., methanol).
2. Derivatization Reaction:
- In a sealed vial, mix 1.0 mL of the aldehyde solution with 1.0 mL of the hydrazinobenzoic acid solution.
- Add one drop of glacial acetic acid to catalyze the reaction.
- Vortex the mixture and allow it to react at room temperature. For 2-hydrazinobenzoic acid, gentle heating (e.g., 50°C) may be required to achieve a comparable reaction rate to the 4-isomer due to steric hindrance.
- Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.
3. Analysis:
- The resulting hydrazone can be directly analyzed by techniques such as HPLC-UV, where the newly formed chromophore allows for sensitive detection.
Protocol 2: Fischer Indole Synthesis with Pyruvic Acid
This protocol outlines the synthesis of an indole-carboxylic acid derivative.
1. Hydrazone Formation (Step 1):
- Dissolve 10 mmol of either 2-hydrazinobenzoic acid hydrochloride or 4-hydrazinobenzoic acid in 50 mL of ethanol in a 100 mL round-bottom flask.
- Add 10 mmol of sodium acetate to neutralize the hydrochloride salt, followed by 10 mmol of pyruvic acid.
- Stir the mixture at room temperature for 1-2 hours. The corresponding hydrazone will precipitate.
- Collect the solid hydrazone by vacuum filtration, wash with cold water, and dry.
2. Indolization (Step 2):
- Place the dried hydrazone (e.g., 5 mmol) in a flask with a reflux condenser.
- Add 25 mL of a suitable acidic catalyst. Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid are commonly used.[11][18]
- Heat the mixture to 80-100°C with vigorous stirring. The reaction progress can be monitored by TLC.
- Upon completion, cool the reaction mixture and pour it onto crushed ice.
- The precipitated indole-carboxylic acid product is collected by vacuum filtration, washed thoroughly with water, and can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Conclusion
While 2-hydrazinobenzoic acid and 4-hydrazinobenzoic acid are simple isomers, their reactivities diverge significantly. 4-Hydrazinobenzoic acid behaves as a classical bifunctional aromatic compound, making it a reliable and predictable synthon for applications like the industrial synthesis of Deferasirox. In contrast, 2-hydrazinobenzoic acid is governed by the powerful ortho effect, which enhances its carboxylic acid acidity and directs its cyclization reactions towards unique, sterically-defined heterocyclic products. Understanding these fundamental differences, rooted in the interplay of steric and electronic factors, is crucial for researchers and drug development professionals to effectively harness the synthetic potential of each isomer.
References
-
Benchchem. An In-depth Technical Guide to 4-Hydrazinobenzoic Acid: Chemical Properties and Structure.
-
LookChem. 4-Hydrazinobenzoic acid.
-
Quick Company. A Novel Process For Synthesis Of Deferasirox.
-
Benchchem. Application of Salicyloyl Chloride in the Synthesis of Deferasirox: A Detailed Guide for Researchers.
-
Ningbo Inno Pharmchem Co.,Ltd. Ensuring Deferasirox Quality: The Role of 4-Hydrazinobenzoic Acid.
-
Google Patents. A process for the preparation of Deferasirox.
-
International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst.
-
Google Patents. (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19) World Intellectual Property Organization.
-
Wikipedia. Fischer indole synthesis.
-
University of Wisconsin-Madison. Lab5 procedure esterification.
-
PubChem. 2-Hydrazinobenzoic acid.
-
Cambridge University Press. Fischer Indole Synthesis.
-
PubChem. 4-Hydrazinobenzoic acid.
-
Alfa Chemistry. Fischer Indole Synthesis.
-
ResearchGate. Esterification of benzoic acid in a continuous flow microwave reactor.
-
J&K Scientific LLC. Fischer Indole Synthesis.
-
YouTube. Fischer Indole Synthesis.
-
Google Patents. Procedure for the preparation of esters of benzoic acid.
-
Collection of Czechoslovak Chemical Communications. Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254.
-
ACS Publications. Two Methods for Direct ortho-Arylation of Benzoic Acids.
-
Organic Chemistry Portal. Fischer Indole Synthesis.
-
MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I.
-
ResearchGate. Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[2][6][7]Triazino[5,6-b]quinoline Derivatives.
-
ACS Omega. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study.
-
ChemicalBook. 4-Hydrazinylbenzoic acid.
-
PMC. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase.
-
Reddit. Steric Hindrance and Acidity.
-
YouTube. Steric hindrance.
-
MedChemExpress. 4-Hydrazinobenzoic acid (p-Hydrazinobenzoic acid).
-
Benchchem. Advantages of 4-Hydrazinobenzoic acid over other reagents in specific applications.
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Mechanistic Comparison of Indazole Synthesis Pathways: A Technical Guide
This guide provides a mechanistic comparison of indazole synthesis pathways, designed for researchers and drug development professionals.
Introduction
The indazole scaffold (benzo[c]pyrazole) is a privileged pharmacophore in medicinal chemistry, underpinning FDA-approved kinase inhibitors like Axitinib (VEGFR inhibitor) and Pazopanib . Despite its utility, the synthesis of indazoles presents a persistent challenge: controlling regioselectivity (N1 vs. N2 tautomers) and achieving functional group tolerance under scalable conditions.
This guide objectively compares three distinct synthetic strategies:
-
Nucleophilic Aromatic Substitution (
): The classical condensation approach. -
Diazotization-Cyclization (Jacobson Type): A specialized intramolecular ring closure.
-
Transition-Metal Catalyzed C-H Activation: The modern, atom-economical approach.[1][2]
Mechanistic Analysis of Synthesis Pathways
Method A: Condensation via Nucleophilic Aromatic Substitution ( )
Best for: Large-scale manufacturing, simple 1H-indazoles. Mechanism: This pathway typically employs 2-halobenzaldehydes or 2-halophenyl ketones reacting with hydrazines. The reaction proceeds in two stages:[3][4]
-
Condensation: The hydrazine nucleophile attacks the carbonyl carbon to form a hydrazone intermediate.
-
Cyclization (
): The hydrazone nitrogen (N2) performs an intramolecular nucleophilic attack on the aromatic ring, displacing the halogen (F, Cl, Br).
Key Insight: The use of 2-fluorobenzaldehydes significantly accelerates the
Caption: Step-wise mechanism of
Method B: Diazotization / Intramolecular Cyclization (Jacobson Synthesis)
Best for: Synthesizing indazoles from aniline precursors; avoiding metal catalysts. Mechanism: Originating from the Jacobson synthesis , this route involves the diazotization of 2-methylanilines (o-toluidines).
-
Diazotization: Treatment with
generates the diazonium salt.[5][6] -
Tautomerization & Cyclization: The diazonium cation undergoes an intramolecular reaction with the adjacent methyl group (often requiring phase-transfer catalysis or acetic anhydride to facilitate the active tautomer/intermediate), closing the ring to form the indazole.
Limitation: This method often requires harsh acidic conditions and can suffer from poor yields if the methyl group is not sufficiently activated.
Caption: Simplified flow of the Jacobson diazotization strategy.
Method C: Transition-Metal Catalyzed C-H Activation (Rh/Co)
Best for: Late-stage functionalization, high atom economy, complex substrates. Mechanism: This modern approach utilizes a directing group (DG) such as an azo , imine , or amide to guide a metal catalyst (Rh(III), Co(III), or Ru(II)) to activate the ortho-C-H bond.
-
C-H Activation: The active catalyst (
) coordinates to the DG and inserts into the ortho-C-H bond, forming a metallacycle. -
Insertion: A coupling partner (e.g., aldehyde, alkyne, or diazo compound) inserts into the Metal-Carbon bond.
-
Reductive Elimination/Cyclization: The ring closes, expelling the catalyst and forming the indazole core.
Causality: The choice of Co(III) over Rh(III) is increasingly favored due to cost and the ability to use air-stable precursors, though Rh(III) often offers broader substrate scope.
Caption: Metal-catalyzed C-H activation pathway using a directing group.
Comparative Analysis
The following table summarizes the performance metrics based on experimental data from recent literature reviews and methodology papers.
| Feature | Method A: | Method B: Diazotization | Method C: C-H Activation |
| Primary Precursors | 2-Halobenzaldehydes + Hydrazines | 2-Methylanilines | Azobenzenes / Imines + Aldehydes |
| Atom Economy | High | Moderate (Loss of | Very High (Direct coupling) |
| Regioselectivity | Favors 1H-indazole (Thermodynamic) | Favors 1H-indazole | Tunable (Can target 2H-indazole ) |
| Yield (Typical) | 85 – 95% | 50 – 75% | 60 – 90% |
| Scalability | Excellent (Kg scale) | Good | Low/Moderate (Catalyst cost) |
| Key Limitation | Requires ortho-halo substitution | Harsh acidic conditions | Expensive catalysts (Rh/Pd) |
Experimental Protocols
Protocol A: Classical Synthesis (Method A)
Target: 1-Methyl-1H-indazole Rationale: This protocol utilizes the high reactivity of the fluoro-substituent to drive the reaction to completion under mild thermal conditions without metal catalysts.
-
Reagents: 2-Fluorobenzaldehyde (10 mmol), Methylhydrazine (12 mmol),
(12 mmol), DMSO (10 mL). -
Procedure:
-
Dissolve 2-fluorobenzaldehyde in DMSO in a round-bottom flask.
-
Add
followed by the dropwise addition of methylhydrazine at room temperature (Exothermic reaction: handle with care). -
Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Cool to RT, pour into ice-water (50 mL). The product typically precipitates.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.[3]
-
-
Validation:
NMR should show a characteristic singlet for H-3 around 8.0 ppm.
Protocol B: Cobalt-Catalyzed C-H Activation (Method C)
Target: 2-Aryl-2H-indazole Rationale: Uses a bench-stable Co(III) catalyst to couple azobenzenes with aldehydes, offering a route to 2-substituted indazoles that are difficult to access via Method A.
-
Reagents: Azobenzene (0.2 mmol), Benzaldehyde (0.4 mmol),
(5 mol%), (10 mol%), DCE (2 mL). -
Procedure:
-
In a glovebox or under
, combine the azobenzene, aldehyde, cobalt catalyst, and silver additive in a sealed tube. -
Add dichloroethane (DCE) as solvent.
-
Heat to 100–120°C for 16 hours.
-
Workup: Cool to RT, dilute with DCM, and filter through a celite pad to remove metal salts.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography.
-
-
Validation: Distinctive UV-Vis shift and NMR signals confirming the 2-aryl substitution pattern.
References
-
L. Xu, Y.[7] Peng, Q. Pan, Y.[7] Jiang, D. Ma. (2013).[7] Copper-Catalyzed Coupling of 2-Halobenzonitriles with Hydrazines: Synthesis of 3-Aminoindazoles.[7] Journal of Organic Chemistry.
-
J. C. Janardhanan, et al. (2023).[5][8] Transition-Metal-Catalyzed Syntheses of Indazoles: A Review. Asian Journal of Organic Chemistry.[8]
-
D. L. J. Clive, et al. (2020). Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. European Journal of Medicinal Chemistry.
-
BenchChem Technical Guides. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
-
H. Wang, et al. (2014). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades.[1] Journal of the American Chemical Society.
Sources
- 1. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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- 8. researchgate.net [researchgate.net]
Safety Operating Guide
2-Hydrazinobenzoic Acid: Proper Disposal & Handling Procedures
[1][2][3][4][5]
Executive Summary & Core Directive
Do not treat 2-Hydrazinobenzoic acid as standard organic waste.
While often classified as an irritant in Safety Data Sheets (SDS), the hydrazine moiety (
The Gold Standard for Disposal: High-temperature incineration via a licensed hazardous waste contractor is the only approved method for bulk inventory. Chemical deactivation is reserved strictly for spill cleanup and trace residue neutralization .
Immediate Action: Spill Response Protocol
For immediate reference in the event of laboratory exposure.
| Scenario | Immediate Action Steps |
| Minor Solid Spill (<10g) | 1. Isolate: Evacuate immediate area; mark boundaries.2. PPE: Double nitrile gloves (min 0.11mm), N95/P100 respirator, goggles.3. Contain: Gently cover with wet paper towels to prevent dust aerosolization.4. Collect: Scoop into a wide-mouth HDPE jar. Label "Hazardous Waste - Hydrazine Derivative."[1] |
| Liquid/Solution Spill | 1. Ventilate: Open fume hoods; ensure negative pressure.2. Absorb: Use non-combustible absorbent (Vermiculite or sand). Do NOT use paper or sawdust (fire risk with oxidizers).3. Deactivate: Treat surface with 5% Hypochlorite solution (see Section 5). |
| Skin Contact | Wash with soap and water for 15 minutes.[1][2][3] Do not use organic solvents (increases permeation). |
Technical Hazard Assessment
To manage waste effectively, one must understand the chemical behavior driving the hazard.
Chemical Profile[7][8][9][10][11]
-
Compound: 2-Hydrazinobenzoic acid (also 2-Hydrazinylbenzoic acid)[1][2][4]
-
Reactivity: Strong reducing agent.
-
Incompatibility: Strong oxidizers (peroxides, permanganates), aldehydes/ketones (forms hydrazones), and heavy metals (catalyzes decomposition).[1]
Hazard Data Table
| Parameter | Specification | Operational Implication |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Standard PPE is sufficient for handling, but inhalation of dust must be prevented.[1][2] |
| Toxicology | Hydrazine moiety | Treat as a suspected carcinogen/mutagen .[1][2] Zero-tolerance for skin contact.[1][6] |
| Melting Point | ~247°C | Thermally stable under normal storage, but dusts may be explosive.[1][2] |
| Waste Code (RCRA) | Not explicitly P/U listed by CAS | Manage as Characteristic Waste (Reactivity) or U133 (Hydrazine) equivalent due to derivation.[1][2] |
Waste Management Workflow (Bulk Inventory)
The following decision matrix outlines the logical flow for disposing of 2-hydrazinobenzoic acid. This system prevents the accidental mixing of incompatible waste streams.
Figure 1: Decision matrix for segregating and packaging 2-hydrazinobenzoic acid waste.
Chemical Deactivation Protocol (Spills & Residues)
Warning: This procedure is exothermic and evolves nitrogen gas. It should only be performed in a functioning fume hood by trained personnel. Do not use this for bulk disposal (>50g) without EHS approval.
The Mechanism
The objective is to oxidize the hydrazine group (
Step-by-Step Deactivation
-
Preparation:
-
Prepare a 5% Sodium Hypochlorite (Bleach) solution.
-
Alternatively, use a commercially available "Hydrazine Neutralizer."
-
-
Dilution:
-
If the waste is solid, dissolve or suspend it in water first. Do not add bleach directly to dry powder (fire risk).
-
-
Titration (The Critical Step):
-
Slowly add the hypochlorite solution to the hydrazine waste.
-
Observation: Look for bubbling (Nitrogen gas evolution).
-
Temperature Control: Monitor temperature; if it exceeds 50°C, stop and add ice.
-
-
Self-Validating Endpoint:
-
How do you know it's safe?
-
Dip a Starch-Iodide paper into the solution.
-
Result: The paper must turn Blue/Black . This indicates excess oxidant is present, meaning all hydrazine has been consumed.
-
-
Final Disposal:
-
Allow the solution to stand for 30 minutes.
-
Neutralize the pH to 7–9.
-
Dispose of the resulting aqueous solution as "Aqueous Waste with trace organics" (not drain disposal, unless explicitly permitted by local wastewater authority).
-
Figure 2: Chemical deactivation workflow with validation loop.
Regulatory Compliance & Storage
Storage Requirements (Pre-Disposal)
-
Container: Amber glass or HDPE.
-
Atmosphere: Store under inert gas (Nitrogen/Argon) if possible to prevent slow oxidation.
-
Segregation:
-
Keep Away From: Nitric acid, Peroxides, Permanganates (Fire/Explosion).
-
Keep Away From: Acetone, Methyl Ethyl Ketone (Forms Hydrazones).
-
US EPA (RCRA) Considerations
While 2-Hydrazinobenzoic acid is not explicitly listed on the P-list or U-list by its specific CAS number, it is a derivative of Hydrazine (U133).
-
Best Practice: Many institutions manage all hydrazine derivatives as U-listed equivalent or D003 (Reactive) waste to ensure compliance.
-
Labeling: Always declare the specific chemical name. Do not label simply as "Organic Waste."
References
-
Fisher Scientific. (2021). Safety Data Sheet: 2-Hydrazinobenzoic acid hydrochloride. Retrieved from
-
National Research Council (US) Committee on Hazardous Substances in the Laboratory. (1981). Prudent Practices for Handling Hazardous Chemicals in Laboratories. National Academy Press. Retrieved from
-
US Environmental Protection Agency (EPA). Defined Hazardous Waste: Listed and Characteristic Wastes. Retrieved from
-
UC Santa Barbara Environmental Health & Safety. Hydrazine Standard Operating Procedure. Retrieved from [1][2]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. 5326-27-2|2-Hydrazinylbenzoic acid|BLD Pharm [bldpharm.com]
- 5. chembk.com [chembk.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Personal protective equipment for handling 2-Hydrazinobenzoic acid
Executive Summary: The "Hydrazine" Context
As researchers, the word "hydrazine" triggers immediate caution due to the extreme toxicity and carcinogenicity associated with the parent molecule (anhydrous hydrazine). However, 2-Hydrazinobenzoic acid presents a distinct risk profile. It is a solid, zwitterionic derivative where the benzoic acid moiety significantly stabilizes the hydrazine group, reducing volatility.
The Critical Distinction: Unlike liquid hydrazines (H350, H330), this compound is primarily classified as an Irritant (H315, H319) and Respiratory Irritant (H335) .
Your Operational Goal: Treat this substance with the respect due to a sensitizing nucleophile. While it lacks the immediate lethality of volatile hydrazines, the hydrazine functionality remains a potent skin sensitizer and can undergo exothermic decomposition if mishandled. This guide provides a self-validating safety protocol to ensure data integrity and researcher safety.
Risk Assessment & Mechanism of Hazard
To handle this chemical safely, you must understand why it is hazardous.
| Feature | Hazard Mechanism | Operational Implication |
| Hydrazine Moiety (-NHNH₂) | High nucleophilicity; potential to form haptens with skin proteins (Schiff base formation). | Strict Dermal Protection: Contact dermatitis is the primary risk. Double-gloving is non-negotiable. |
| Benzoic Acid Group (-COOH) | Acidic functionality; lowers pH on mucous membranes. | Dust Control: Inhalation of dust leads to immediate upper respiratory tract irritation (H335). |
| Physical State (Powder) | Electrostatic accumulation; high surface area for oxidation. | Engineering Controls: Use anti-static weighing boats; handle only in a fume hood. |
PPE Matrix: The Defense System
Do not rely on generic "lab safety" rules. Use this matrix specifically designed for solid hydrazine derivatives.
Tier 1: Personal Protective Equipment (PPE)
-
Hand Protection (The Double-Barrier Method):
-
Inner Layer: 4 mil Nitrile (Tactile feedback).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical resistance).
-
Rationale: Hydrazines are small molecules with high permeation rates. If the outer glove is compromised, the inner glove provides the "retreat time" needed to wash without exposure.
-
-
Respiratory Protection:
-
Primary: Variable Air Volume (VAV) Fume Hood.
-
Secondary (If hood work is impossible): N95 or P100 particulate respirator. Note: Surgical masks offer zero protection against chemical dust.
-
-
Ocular Protection:
-
Chemical Splash Goggles (ANSI Z87.1+). Standard safety glasses are insufficient due to the risk of airborne dust entering from the side.
-
Tier 2: Engineering Controls (Visualized)
This decision tree ensures you select the correct environment before opening the bottle.
Figure 1: Decision logic for engineering controls based on physical state and activity.
Validated Operational Protocol
This workflow integrates safety steps directly into the experimental procedure to prevent "safety fatigue."
Phase A: Preparation & Weighing
-
Static Control: 2-Hydrazinobenzoic acid is a dry powder prone to static. Use an anti-static gun or wipe the spatula with an anti-static cloth before dipping.
-
The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat.
-
Why? If you spill on the balance, decontamination is difficult. If you spill a boat, you simply dispose of the boat.
-
-
Solvent Selection: This compound is sparingly soluble in water but soluble in dilute acid or polar organic solvents (DMSO, Methanol).
-
Safety Note: When dissolving in acid (e.g., HCl), add the solid slowly to the liquid to manage potential exotherms.
-
Phase B: Reaction & Synthesis (Indazole Formation)
When using this as an intermediate (e.g., reacting with aldehydes/ketones to form indazoles):
-
Inert Atmosphere: While not strictly pyrophoric, hydrazine derivatives can oxidize to form azo compounds. Run reactions under Nitrogen or Argon.
-
Temperature Control: Do not heat above 150°C without a blast shield. Hydrazine derivatives have decomposition energies that can trigger rapid pressure increases in sealed vessels.
Phase C: Decontamination & Disposal
NEVER dispose of hydrazine derivatives in the general trash or down the sink.
| Waste Stream | Protocol |
| Solid Waste | Double-bag in polyethylene bags. Label as "Toxic/Irritant Solid - Hydrazine Derivative." |
| Liquid Waste | Segregate into "Halogenated" or "Non-Halogenated" organic waste. DO NOT MIX with Oxidizing Acids (Nitric/Perchloric) —this creates an explosion hazard. |
| Spill Cleanup | 1. Cover with wet paper towels (prevents dust).2. Wipe up with 10% bleach solution (oxidizes the hydrazine), then water.3. Dispose of towels as hazardous waste. |
Process Workflow Diagram
Figure 2: Step-by-step operational workflow ensuring safety checkpoints at every stage.
Emergency Response (Self-Validating)
-
Skin Contact:
-
Peel: Remove outer glove immediately.
-
Inspect: Check inner glove. If spotted, remove inner glove.
-
Wash: Rinse with soap and water for 15 minutes. Do not use ethanol; it increases skin permeability.
-
-
Eye Contact:
-
Force eyelids open.
-
Flush at eyewash station for 15 full minutes . (Time it—15 minutes feels like an hour).
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79223, 2-Hydrazinobenzoic acid. Retrieved from [Link]
-
Carl Roth GmbH (2021). Safety Data Sheet: 4-Hydrazinobenzoic acid (structural isomer analog for hazard classification). Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine. (For context on hydrazine moiety hazards). Retrieved from [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
